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Foundational

The Gold Standard in Bioanalysis: A Technical Guide to Y-27632-d4 Dihydrochloride Hydrate

For Researchers, Scientists, and Drug Development Professionals Introduction: Precision in Kinase Inhibition and Quantification In the landscape of cell biology and drug development, the selective ROCK inhibitor, Y-27632...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Precision in Kinase Inhibition and Quantification

In the landscape of cell biology and drug development, the selective ROCK inhibitor, Y-27632, has become an indispensable tool. Its ability to modulate critical cellular processes by targeting the Rho-associated coiled-coil containing protein kinases (ROCK) has paved the way for significant advancements in stem cell research, regenerative medicine, and cancer therapeutics. However, the journey from understanding a compound's biological activity to its clinical application is paved with the need for rigorous, precise quantification in complex biological systems. This guide delves into the technical intricacies of Y-27632-d4 Dihydrochloride Hydrate, the deuterated analogue of Y-27632, and its pivotal role as an internal standard in achieving the highest fidelity in bioanalytical quantification. We will explore the core principles of its mechanism of action, its applications, and provide a detailed framework for its use in robust analytical methodologies.

Part 1: The Science of Y-27632 and the Rationale for a Deuterated Standard

Y-27632: A Potent and Selective ROCK Inhibitor

Y-27632 is a cell-permeable, potent, and selective inhibitor of the Rho-associated coiled-coil containing protein kinases, ROCK1 and ROCK2.[1][2] These serine/threonine kinases are key downstream effectors of the small GTPase RhoA and play a central role in regulating the actin cytoskeleton.[3] This regulation influences a multitude of cellular functions, including:

  • Cell Adhesion and Migration: ROCK kinases are integral to the formation of stress fibers and focal adhesions, processes fundamental to cell motility.[3]

  • Cell Proliferation and Apoptosis: The Rho/ROCK pathway is involved in cell cycle progression and survival signaling.[3][4]

  • Smooth Muscle Contraction: ROCK-mediated phosphorylation of myosin light chain contributes to smooth muscle contraction and is implicated in hypertension.

Y-27632 exerts its inhibitory effect by competing with ATP for binding to the catalytic site of ROCK1 and ROCK2.[2][5] This competitive inhibition effectively blocks the downstream signaling cascade.

Why Deuteration? The Imperative for an Ideal Internal Standard

In quantitative analysis, particularly in complex biological matrices such as plasma or cell lysates, variability is an inherent challenge. Loss of analyte during sample preparation, fluctuations in instrument response, and matrix effects can all lead to inaccurate measurements. An internal standard (IS) is therefore added to samples at a known concentration to correct for these variations.

The ideal internal standard should be chemically and physically as similar to the analyte as possible, but distinguishable by the analytical instrument. This is where deuterated standards, like Y-27632-d4, excel. By replacing four hydrogen atoms with their heavier, stable isotope, deuterium, Y-27632-d4 has a higher molecular weight than its non-deuterated counterpart. This mass difference allows a mass spectrometer to differentiate between the analyte and the internal standard.

Crucially, the physicochemical properties of Y-27632-d4 are nearly identical to those of Y-27632. This ensures that both compounds behave similarly during:

  • Extraction: They will have the same recovery from the biological matrix.

  • Chromatography: They will co-elute, or elute very closely, from the liquid chromatography column.

  • Ionization: They will have similar ionization efficiencies in the mass spectrometer's ion source.

This near-identical behavior allows Y-27632-d4 to perfectly mimic and account for any experimental variability encountered by Y-27632, making it the "gold standard" for its quantification.

Part 2: Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of Y-27632-d4 Dihydrochloride Hydrate is essential for its effective use in the laboratory.

PropertyValueSource
Formal Name trans-4-[(1R)-1-aminoethyl]-N-4-pyridinyl-d4-cyclohexanecarboxamide, dihydrochloride hydrate[1]
Molecular Formula C₁₄H₁₇D₄N₃O · 2HCl · H₂O[1]
Molecular Weight 342.3 g/mol [1]
Appearance Light Grey Solid[1]
Melting Point 84-88°C[1]
Solubility Soluble in Water and Methanol.[1]
Storage Store at 4°C.[1]

Stock Solution Preparation:

For use as an internal standard, a stock solution of Y-27632-d4 Dihydrochloride Hydrate should be prepared in a suitable solvent, such as methanol or water. The concentration of the stock solution will depend on the expected concentration range of the analyte in the samples and the sensitivity of the mass spectrometer. It is recommended to prepare a high-concentration stock solution (e.g., 1 mg/mL) that can then be diluted to create a working internal standard solution.

Part 3: The Rho/ROCK Signaling Pathway

To fully appreciate the utility of Y-27632, it is crucial to understand the signaling pathway it inhibits. The Rho/ROCK pathway is a central regulator of cellular contractility and morphology.

G Extracellular_Signals Extracellular Signals (e.g., Growth Factors, LPA) GPCR_RTK GPCRs / RTKs Extracellular_Signals->GPCR_RTK RhoGEFs RhoGEFs GPCR_RTK->RhoGEFs RhoA_GTP RhoA-GTP (Active) RhoGEFs->RhoA_GTP Activates RhoA_GDP RhoA-GDP (Inactive) RhoA_GTP->RhoA_GDP ROCK ROCK RhoA_GTP->ROCK Activates RhoGAPs RhoGAPs RhoGAPs->RhoA_GTP LIMK LIM Kinase ROCK->LIMK Activates MLC_Phosphatase Myosin Light Chain Phosphatase ROCK->MLC_Phosphatase Inhibits MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates Y27632 Y-27632 Y27632->ROCK Inhibits Cofilin Cofilin LIMK->Cofilin Inhibits MLC_Phosphatase->MLC Dephosphorylates Actin_Polymerization Actin Polymerization Cofilin->Actin_Polymerization Promotes Stress_Fibers Stress Fiber Formation & Contraction MLC->Stress_Fibers Actin_Polymerization->Stress_Fibers G Plasma 100 µL Plasma Sample Add_IS Add 20 µL of IS Working Solution Plasma->Add_IS Vortex1 Vortex (10 sec) Add_IS->Vortex1 Add_ACN Add 300 µL of Acetonitrile Vortex1->Add_ACN Vortex2 Vortex (1 min) Add_ACN->Vortex2 Centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) Vortex2->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness (Nitrogen Stream) Supernatant->Evaporate Reconstitute Reconstitute in 100 µL of Mobile Phase A Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: Workflow for sample preparation by protein precipitation.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample (calibrator, QC, or unknown).

  • Add 20 µL of the internal standard working solution to each tube (except for blank matrix samples).

  • Vortex briefly.

  • Add 300 µL of cold acetonitrile (containing the internal standard for the samples).

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A).

  • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are suggested starting parameters and should be optimized for your specific instrumentation.

ParameterSuggested Condition
LC System High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 5% B, ramp to 95% B, then re-equilibrate. The gradient should be optimized to ensure good peak shape and separation from matrix components.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40°C
Injection Volume 5 - 10 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be determined by infusing pure solutions of Y-27632 and Y-27632-d4 into the mass spectrometer to identify the precursor ions and the most abundant and stable product ions. For Y-27632 (MW: 320.26 as dihydrochloride), the protonated molecule [M+H]⁺ would be approximately m/z 248. For Y-27632-d4 (MW: 342.3 as dihydrochloride hydrate), the [M+H]⁺ would be approximately m/z 252.
Collision Energy To be optimized for each MRM transition.
Data Analysis and Quantification
  • Calibration Curve: Generate a calibration curve by plotting the peak area ratio (analyte peak area / internal standard peak area) against the nominal concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used.

  • Quantification: Determine the concentration of Y-27632 in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

  • Method Validation: The analytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA), assessing parameters such as linearity, accuracy, precision, selectivity, recovery, matrix effects, and stability.

Conclusion

Y-27632-d4 Dihydrochloride Hydrate stands as a testament to the synergy between innovative pharmacology and advanced analytical chemistry. While Y-27632 provides researchers with a powerful tool to dissect and manipulate fundamental cellular processes, its deuterated counterpart, Y-27632-d4, ensures that the data generated from in vivo and in vitro studies are of the highest accuracy and reliability. By serving as an ideal internal standard, it enables the robust quantification essential for pharmacokinetic studies, drug metabolism research, and ultimately, the translation of scientific discoveries into clinical applications. The principles and protocols outlined in this guide provide a comprehensive framework for leveraging this critical reagent to its full potential, empowering researchers to push the boundaries of our understanding of ROCK signaling and its therapeutic implications.

References

  • Ishizaki, T., Uehata, M., Tamechika, I., et al. (2000). Pharmacological properties of Y-27632, a specific inhibitor of Rho-associated kinases. Molecular Pharmacology, 57(5), 976-983.
  • Clinisciences. Y-27632 (dihydrochloride) [Product Information Sheet]. Available from: [Link]

  • MDPI. Development of Novel ROCK Inhibitors via 3D-QSAR and Molecular Docking Studies: A Framework for Multi-Target Drug Design. Available from: [Link]

  • PMC. Sample Preparation Strategies for High-Throughput Mass Spectrometry Imaging of Primary Tumor Organoids. Available from: [Link]

  • PubMed. Design, synthesis, and biological evaluation of novel, highly active soft ROCK inhibitors. Available from: [Link]

  • PMC. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Available from: [Link]

  • Taylor & Francis. A Primer of Deuterium in Drug Design. Available from: [Link]

  • SpringerLink. Deuterated reagents in multicomponent reactions to afford deuterium-labeled products. Available from: [Link]

  • Agilent. Sample Preparation Techniques for Biological Matrices [Technical Note]. Available from: [Link]

  • SciSpace. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or hype? Available from: [Link]

  • Waters. Fast and Effective Optimization of MRM Methods for LC-MS/MS Analysis of Peptides [Application Note]. Available from: [Link]

  • PMC. Quantitation of tazemetostat in human plasma by LC-MS/MS. Available from: [Link]

  • SCIEX. Quantitative LC-MS Solution for Targeted Analysis of Cell Culture Media [Technical Note]. Available from: [Link]

  • Bio-Techne. Optimizing LC-MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis. Available from: [Link]

  • University of Southern Denmark. Host cell protein quantitation by LC-MS. Experimental demonstration, qualification, and comparison of methods in USP 1132.1. Available from: [Link]

  • Molecular & Cellular Proteomics. Quantitative Mass Spectrometric Multiple Reaction Monitoring Assays for Major Plasma Proteins. Available from: [Link]

  • Molecular Pharmacology. Pharmacological properties of Y-27632, a specific inhibitor of rho-associated kinases. Available from: [Link]

  • Waters. Development of a Quantitative SPE LC-MS/MS Assay for Bradykinin in Human Plasma [Application Note]. Available from: [Link]

Sources

Exploratory

Y-27632-d4 Dihydrochloride Hydrate: Mechanism of Action & Analytical Utility

This technical guide details the dual mechanistic profile of Y-27632-d4 Dihydrochloride Hydrate : its biological identity as a potent ROCK inhibitor and its analytical function as a Stable Isotope Internal Standard (IS)....

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the dual mechanistic profile of Y-27632-d4 Dihydrochloride Hydrate : its biological identity as a potent ROCK inhibitor and its analytical function as a Stable Isotope Internal Standard (IS).

Executive Summary

Y-27632-d4 Dihydrochloride Hydrate is the deuterium-labeled isotopologue of Y-27632, a selective, ATP-competitive inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2).

While the non-deuterated parent compound is a critical tool for modulating cytoskeletal mechanics—specifically preventing anoikis (detachment-induced apoptosis) in stem cells—the -d4 variant serves a distinct purpose. It functions as a Stable Isotope Internal Standard (IS) in LC-MS/MS workflows, enabling the precise quantification of Y-27632 in biological matrices by correcting for ionization suppression and extraction variability.

Chemical Identity & Physicochemical Properties

The "d4" designation indicates the substitution of four hydrogen atoms with deuterium (


) on the pyridine ring. This modification creates a mass shift of +4 Da, allowing mass spectrometers to distinguish the standard from the analyte while maintaining nearly identical chromatographic behavior.
PropertySpecification
Chemical Name trans-4-[(1R)-1-aminoethyl]-N-(4-pyridinyl-d4)-cyclohexanecarboxamide, 2HCl, hydrate
Molecular Formula

Parent Compound Y-27632 (ROCK Inhibitor)
Isotopic Labeling Pyridine Ring (d4)
Mass Shift +4.025 Da (approx) relative to unlabeled Y-27632
Solubility Water (>100 mM), DMSO (>100 mM), PBS (pH 7.[1]2)
pKa ~5.6 (Pyridine nitrogen), ~9.8 (Primary amine)
Biological Mechanism of Action (The ROCK Inhibition Core)

Although the -d4 variant is an analytical tool, its biological activity mirrors the parent compound. Y-27632 targets the Rho/ROCK pathway, a central regulator of cytoskeletal tension.

3.1. ATP-Competitive Inhibition

Y-27632 binds to the catalytic ATP-binding pocket of the kinase domain in both ROCK1 (


 nM) and ROCK2 (

nM).[2][3][4][5][6]
  • Structural Interaction: The pyridine nitrogen of Y-27632 forms a critical hydrogen bond with the hinge region of the kinase (Met156 in ROCK1).

  • Selectivity: It is highly selective for ROCK over other kinases like PKC, PKA, or MLCK due to the specific geometry of the active site.

3.2. Downstream Signaling & Anoikis Prevention

In stem cell culture (hESC/iPSC), cell detachment triggers "anoikis"—apoptosis caused by the loss of anchorage. This is driven by a hyper-activation of RhoA/ROCK, leading to excessive actomyosin contraction.

  • Normal State (Detachment): RhoA activates ROCK

    
     ROCK phosphorylates LIMK (inactivating Cofilin) and inhibits MLCP (Myosin Light Chain Phosphatase).
    
  • Result: Accumulation of phosphorylated Myosin Light Chain (p-MLC) causes hyper-contraction, membrane blebbing, and apoptosis.

  • Y-27632 Effect: By blocking ROCK, Y-27632 maintains MLCP activity, reduces p-MLC levels, and relaxes the cytoskeleton, allowing cells to survive in suspension or single-cell states.

Visualization: The Rho/ROCK Signaling Pathway

ROCK_Pathway RhoA RhoA-GTP ROCK ROCK 1/2 (Kinase) RhoA->ROCK Activates MLCP MLCP (Phosphatase) ROCK->MLCP Phosphorylates (Inhibits) LIMK LIMK ROCK->LIMK Activates Y27632 Y-27632 (Inhibitor) Y27632->ROCK Competes w/ ATP (Blocks Activity) Survival Cell Survival (Stemness) Y27632->Survival Promotes pMLC p-MLC (Phosphorylated) MLCP->pMLC Dephosphorylates Cofilin Cofilin (Actin Depolymerization) LIMK->Cofilin Inhibits Actin Actomyosin Contraction pMLC->Actin Promotes Anoikis Anoikis (Apoptosis) Actin->Anoikis Hyper-contraction

Caption: Y-27632 inhibits ROCK, preventing MLCP inactivation and blocking the actomyosin hyper-contraction that triggers anoikis.

Analytical Mechanism: Stable Isotope Dilution Assay (SIDA)

The primary application of Y-27632-d4 is not biological modulation, but quantification . In drug development, precise measurement of Y-27632 pharmacokinetics (PK) is required.

4.1. The Matrix Effect Problem

In LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry), biological matrices (plasma, cell lysate) contain phospholipids and salts that compete for ionization in the source (ESI). This causes Ion Suppression , making the signal intensity unreliable if used alone.

4.2. The Deuterium Solution

Y-27632-d4 is added to every sample at a fixed concentration before extraction.

  • Co-Elution: Because deuterium has minimal effect on hydrophobicity, the -d4 standard elutes at the nearly identical retention time as the analyte.

  • Identical Environment: It experiences the exact same extraction loss and ionization suppression as the analyte.

  • Ratio Quantification:

    
    
    By measuring the ratio  rather than absolute area, errors cancel out.
    
Visualization: LC-MS/MS Quantification Workflow

LCMS_Workflow Sample Bio-Sample (Plasma/Media) Extract Protein PPT (Methanol/ACN) Sample->Extract + Analyte Spike Spike IS (Y-27632-d4) Spike->Extract Fixed Conc. LC LC Separation (C18 Column) Extract->LC Supernatant ESI ESI Source (Ionization) LC->ESI Co-elution MS MS/MS Detection (MRM Mode) ESI->MS [M+H]+ Ions Data Quantification (Area Ratio) MS->Data m/z 320.2 (Analyte) m/z 324.2 (IS-d4)

Caption: Workflow for using Y-27632-d4 to correct for matrix effects during LC-MS/MS analysis.

Experimental Protocols
Protocol A: Biological Use (Stem Cell Passaging)

This protocol uses the non-deuterated parent, but is the context for which the d4 standard is often used to validate concentrations.

  • Preparation: Reconstitute Y-27632 2HCl in sterile PBS or water to a 10 mM stock. Filter sterilize (0.22 µm).

  • Treatment: Add to culture medium at a final concentration of 10 µM one hour prior to cell dissociation.

  • Dissociation: Dissociate hESCs/iPSCs using Accutase or TrypLE.

  • Resuspension: Resuspend cells in fresh medium containing 10 µM Y-27632.

  • Washout: Remove Y-27632 after 24 hours (prolonged exposure can affect differentiation lineage).

Protocol B: Analytical Use (LC-MS/MS Quantification)

Use Y-27632-d4 as the Internal Standard.

1. Stock Preparation:

  • Dissolve Y-27632-d4 in 50% Methanol/Water to 1 mg/mL.

  • Prepare a Working IS Solution at 100 ng/mL in Methanol.

2. Sample Extraction (Protein Precipitation):

  • Sample: 50 µL of biological sample (plasma or cell media).

  • Spike: Add 200 µL of Working IS Solution (containing Y-27632-d4).

  • Vortex: Mix vigorously for 30 seconds to precipitate proteins.

  • Centrifuge: 15,000 x g for 10 minutes at 4°C.

  • Transfer: Move supernatant to an LC vial.

3. LC-MS/MS Conditions (Representative):

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: (A) 0.1% Formic Acid in Water, (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes.

  • MRM Transitions:

    • Analyte (Y-27632): 320.2

      
       158.1 (Quantifier)
      
    • IS (Y-27632-d4): 324.2

      
       162.1 (Quantifier)
      
    • Note: The +4 mass shift is maintained in the fragment ion if the pyridine ring is retained in the fragment.

References
  • Cayman Chemical. Y-27632-d4 (hydrochloride hydrate) Product Information.Link

  • Watanabe, K., et al. (2007). "A ROCK inhibitor permits survival of dissociated human embryonic stem cells."[2][7][8][9] Nature Biotechnology, 25, 681–686. Link

  • Ishizaki, T., et al. (2000).[2][4] "Pharmacological properties of Y-27632, a specific inhibitor of rho-associated kinases."[1][2][3][10][11][12] Molecular Pharmacology, 57(5), 976-983.[2][4] Link

  • Selleck Chemicals. Y-27632 2HCl Datasheet and Kinase Selectivity Profile.Link

  • RCSB PDB. Crystal Structure of ROCK I bound to Y-27632 (PDB ID: 2ETR).Link

Sources

Foundational

A Senior Application Scientist's Technical Guide to Y-27632-d4 and the ROCK Inhibitor Pathway

Executive Summary This technical guide provides an in-depth exploration of the Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway and its inhibition by the small molecule Y-27632. We will delve...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth exploration of the Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway and its inhibition by the small molecule Y-27632. We will delve into the molecular mechanics of the Rho/ROCK pathway, the specific competitive ATP-binding inhibition mechanism of Y-27632, and the role of its deuterated analog, Y-27632-d4. This document is intended for researchers, scientists, and drug development professionals, offering not only foundational knowledge but also field-proven experimental protocols and data interpretation insights. The guide covers critical applications, from enhancing stem cell survival to modulating cell migration, and provides validated methodologies to empower robust scientific inquiry.

The Central Regulator: Unveiling the Rho/ROCK Signaling Pathway

The Rho/ROCK signaling pathway is a fundamental regulator of a vast array of cellular processes, primarily centered on the organization and contractility of the actin cytoskeleton.[1][2] This pathway acts as a molecular switch, translating extracellular cues into dynamic intracellular responses.

1.1. Pathway Activation and Core Components: The pathway is initiated by the activation of Rho GTPases, particularly RhoA, which cycle between an inactive GDP-bound state and an active GTP-bound state.[1][3] This switching is tightly controlled by guanine nucleotide exchange factors (GEFs) and GTPase-activating proteins (GAPs).[1] Upon activation, RhoA-GTP binds to and activates its primary downstream effectors, the ROCK proteins.[4]

In mammals, there are two highly homologous ROCK isoforms:

  • ROCK1 (ROKβ)

  • ROCK2 (ROKα)

These serine/threonine kinases, once activated, phosphorylate a multitude of substrates, orchestrating cellular functions like cell adhesion, migration, proliferation, and apoptosis.[5]

1.2. Key Downstream Effectors and Cellular Outcomes: ROCK activation triggers a cascade that directly impacts the actin-myosin cytoskeleton.[6] Key downstream targets include:

  • Myosin Light Chain (MLC): ROCK directly phosphorylates MLC, which promotes the assembly of actin-myosin filaments and increases cellular contractility.[4][7]

  • Myosin Phosphatase Target Subunit 1 (MYPT1): ROCK phosphorylates and inactivates MYPT1, the regulatory subunit of MLC phosphatase. This action prevents the dephosphorylation of MLC, thereby sustaining a high level of contractile force.[7]

  • LIM Kinases (LIMK1/2): ROCK phosphorylates and activates LIM kinases.[8] Activated LIMK, in turn, phosphorylates and inactivates cofilin, an actin-depolymerizing factor. The result is the stabilization and accumulation of actin filaments (F-actin), leading to the formation of stress fibers and focal adhesions.[6]

This coordinated regulation of cytoskeletal dynamics is pivotal for cell morphology, motility, and division.[1][2] Dysregulation of the Rho/ROCK pathway is implicated in numerous pathologies, including cancer, cardiovascular disease, and neurological disorders.[3]

ROCK_Pathway Extracellular_Signals Extracellular Signals (e.g., LPA, Ang II) GPCR GPCR / Receptors Extracellular_Signals->GPCR RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK ROCK1 / ROCK2 RhoA_GTP->ROCK Binds & Activates LIMK LIMK ROCK->LIMK Phosphorylates (Activates) MYPT1 MYPT1 (MLC Phosphatase) ROCK->MYPT1 Phosphorylates (Inactivates) MLC MLC ROCK->MLC Phosphorylates (Activates) Cofilin Cofilin LIMK->Cofilin Phosphorylates (Inactivates) Actin_Depolymerization Actin Depolymerization Cofilin->Actin_Depolymerization Stress_Fibers Stress Fiber Formation (Actin Stabilization) Cofilin:e->Stress_Fibers:w Inhibition of depolymerization leads to pMLC p-MLC MYPT1->pMLC Dephosphorylates Contraction Actomyosin Contraction pMLC->Contraction

Figure 1: The Rho/ROCK Signaling Pathway Cascade.

Y-27632: A Selective and Potent ROCK Inhibitor

Y-27632 is a cell-permeable, pyridinyl-cyclohexanecarboxamide derivative that is widely utilized as a highly potent and selective inhibitor of both ROCK1 and ROCK2.[8][9] Its efficacy stems from its specific mechanism of action, which allows for targeted interrogation of the ROCK pathway.

2.1. Mechanism of Action: Competitive ATP Inhibition Y-27632 functions as an ATP-competitive inhibitor.[8][10] It directly binds to the ATP-binding pocket within the kinase domain of ROCK1 and ROCK2. By occupying this catalytic site, Y-27632 physically prevents ATP from binding, thereby halting the kinase's ability to phosphorylate its downstream substrates.[8] This inhibition is reversible and highly selective for ROCK isoforms over other kinases, which is a critical feature for minimizing off-target effects in experimental systems.[10]

Inhibition_Mechanism cluster_0 Normal ROCK Function cluster_1 ROCK Inhibition by Y-27632 ATP ATP ROCK_active ROCK Kinase Domain ATP->ROCK_active Binds Substrate Substrate (e.g., MLC, MYPT1) ROCK_active->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate Y27632 Y-27632 ROCK_inhibited ROCK Kinase Domain Y27632->ROCK_inhibited Competitively Binds No_Phosphorylation No Phosphorylation ROCK_inhibited->No_Phosphorylation ATP_blocked ATP ATP_blocked->ROCK_inhibited Blocked

Figure 2: Competitive ATP Inhibition Mechanism of Y-27632.

2.2. Quantitative Inhibitory Activity The potency of Y-27632 is quantified by its inhibitor constant (Ki), which represents the concentration required to produce half-maximum inhibition. Its selectivity is demonstrated by significantly higher Ki values for other kinases.

Target Kinase Inhibitor Constant (Ki) Reference
ROCK1140-220 nM[8][9]
ROCK2300 nM[8][9]
Citron Kinase>20-30x higher than ROCK[8][10]
Protein Kinase N>20-30x higher than ROCK[8][10]

Y-27632-d4: The Deuterated Analog for Advanced Assays

Y-27632-d4 is a deuterated form of Y-27632, where four hydrogen atoms have been replaced with deuterium atoms.[11] Deuterium is a stable, non-radioactive isotope of hydrogen.

3.1. Rationale for Deuteration: The primary utility of deuterated compounds in research and drug development lies in their application in mass spectrometry-based assays.

  • Internal Standard: Y-27632-d4 serves as an ideal internal standard for quantitative analysis of Y-27632 in biological samples (e.g., plasma, cell lysates) using Liquid Chromatography-Mass Spectrometry (LC-MS). Because it is chemically identical to Y-27632 but has a higher mass, it co-elutes during chromatography but is distinguishable by the mass spectrometer. This allows for precise correction of sample loss during preparation and variations in instrument response.

  • Metabolic Stability Studies: The carbon-deuterium bond is stronger than the carbon-hydrogen bond. This "kinetic isotope effect" can slow down metabolic processes that involve breaking this bond. Researchers can use Y-27632-d4 to investigate the metabolic fate of the parent compound and identify sites of metabolic modification.

From a biological activity standpoint, Y-27632-d4 is expected to exhibit the same ROCK inhibitory function as its non-deuterated counterpart.

Key Research Applications & Methodologies

The ability of Y-27632 to modulate fundamental cellular behaviors makes it an indispensable tool across numerous research fields.

4.1. Stem Cell and Organoid Culture: Enhancing Survival One of the most impactful applications of Y-27632 is in human pluripotent stem cell (hPSC) and organoid research.[12][13] Single-cell dissociation of hPSCs typically induces massive apoptosis, a phenomenon known as anoikis, which is mediated by hyperactivation of the ROCK pathway.[14]

  • Causality: By inhibiting ROCK, Y-27632 prevents the hypercontraction and apoptotic signaling triggered by cell detachment, dramatically increasing cell survival and cloning efficiency after passaging, cryopreservation, and fluorescence-activated cell sorting (FACS).[9][15]

Protocol 1: Enhancing hPSC Survival Post-Dissociation This protocol outlines the standard procedure for using Y-27632 to improve the viability of hPSCs after single-cell passaging.

  • Preparation: Prepare complete hPSC culture medium. Warm to 37°C. Prepare a 10 mM stock solution of Y-27632 in sterile water or DMSO.

  • Cell Dissociation: Aspirate old medium from a confluent plate of hPSCs. Wash once with DPBS. Add a single-cell dissociation reagent (e.g., Accutase) and incubate at 37°C until cells detach.

  • Neutralization & Collection: Gently pipette to create a single-cell suspension. Transfer cells to a conical tube containing wash medium and centrifuge.

  • Resuspension with Y-27632: Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed hPSC medium supplemented with 10 µM Y-27632 .[14]

  • Plating: Plate the cells onto a new, prepared culture dish at the desired density.

  • Incubation: Culture the cells at 37°C, 5% CO₂. The Y-27632-supplemented medium is typically replaced with standard culture medium after 24 hours to avoid potential long-term effects on differentiation.[14]

4.2. Cell Migration and Cancer Research The Rho/ROCK pathway is a critical driver of cell migration and invasion, processes central to wound healing, immune response, and cancer metastasis.[16] Y-27632 is frequently used to dissect the role of ROCK in these phenomena.

  • Causality: Inhibition of ROCK disrupts the formation of stress fibers and focal adhesions, reducing cellular contractility and impairing the cell's ability to generate the traction forces needed for movement.

Protocol 2: Wound Healing (Scratch) Assay for Cell Migration This protocol provides a method to qualitatively and quantitatively assess the effect of Y-27632 on the migration of adherent cells.

  • Cell Seeding: Seed cells in a multi-well plate and grow to 90-100% confluency.

  • Creating the "Wound": Using a sterile p200 pipette tip, make a straight scratch through the center of the cell monolayer.

  • Washing: Gently wash the well with PBS to remove dislodged cells.

  • Treatment: Add fresh culture medium to all wells. For treated wells, add medium containing the desired concentration of Y-27632 (typically 1-20 µM). Include a vehicle control (e.g., DMSO) in control wells.

  • Imaging (Time 0): Immediately acquire images of the scratch in each well using a microscope. Mark the position for consistent imaging later.

  • Incubation: Incubate the plate at 37°C, 5% CO₂.

  • Follow-up Imaging: Acquire images of the same fields at regular intervals (e.g., 8, 16, 24 hours).

  • Analysis: Measure the area of the scratch at each time point using software like ImageJ. Calculate the percentage of wound closure over time to compare migration rates between control and Y-27632-treated cells.

4.3. Validation of ROCK Pathway Inhibition It is crucial to validate that the observed phenotypic changes are a direct result of ROCK inhibition. This is typically achieved by examining the phosphorylation status of a key downstream target.

  • Causality: Since ROCK phosphorylates and inactivates MYPT1, successful ROCK inhibition by Y-27632 will lead to a decrease in phosphorylated MYPT1 (p-MYPT1) and, consequently, a decrease in phosphorylated MLC (p-MLC).

Protocol 3: Western Blot Analysis of p-MYPT1 This workflow confirms the biochemical effect of Y-27632 treatment.

  • Cell Treatment: Culture cells to ~80% confluency. Treat one set of plates with Y-27632 (e.g., 10 µM) and another with a vehicle control for a short duration (e.g., 30-60 minutes).

  • Lysis: Place plates on ice, wash with ice-cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Scrape the lysates, collect them, and clarify by centrifugation. Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer. Boil samples for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto a polyacrylamide gel. Perform electrophoresis to separate proteins by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour.

    • Incubate with a primary antibody specific for phosphorylated MYPT1 (p-MYPT1) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply an enhanced chemiluminescence (ECL) substrate.

  • Detection: Image the resulting chemiluminescent signal.

  • Validation: Strip the membrane and re-probe for total MYPT1 and a loading control (e.g., GAPDH or β-actin) to ensure the observed decrease in p-MYPT1 is not due to lower protein loading.

WB_Workflow Start 1. Cell Culture & Treatment (Control vs. Y-27632) Lysis 2. Cell Lysis (with Phosphatase Inhibitors) Start->Lysis Quant 3. Protein Quantification (BCA/Bradford) Lysis->Quant SDS_PAGE 4. SDS-PAGE & Transfer Quant->SDS_PAGE Blocking 5. Membrane Blocking SDS_PAGE->Blocking Primary_Ab 6. Primary Antibody Incubation (anti-p-MYPT1) Blocking->Primary_Ab Secondary_Ab 7. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 8. ECL Detection & Imaging Secondary_Ab->Detection Analysis 9. Analysis & Re-probing (Total MYPT1, GAPDH) Detection->Analysis

Figure 3: Experimental Workflow for Western Blot Validation.

Conclusion and Future Perspectives

Y-27632 has proven to be a cornerstone tool for cell biology, providing a reliable and specific means to dissect the multifaceted roles of the Rho/ROCK signaling pathway. Its deuterated analog, Y-27632-d4, extends its utility into the quantitative and metabolic sciences. The profound impact of Y-27632 on stem cell viability has already revolutionized cell culture practices and is accelerating the fields of regenerative medicine and disease modeling.[13][17] As research continues to unravel the intricate involvement of ROCK signaling in disease, the therapeutic potential of ROCK inhibitors is expanding, with ongoing investigations in oncology, fibrosis, and neuroregeneration. The principles and protocols outlined in this guide provide a solid foundation for researchers to confidently employ Y-27632 and Y-27632-d4 to drive future discoveries.

References

  • Y-27632: Your Guide To ROCK Inhibitor. (2026, January 6). Perpusnas.
  • Pharmacological Properties of Y-27632, a Specific Inhibitor of Rho-Associated Kinases. (n.d.). ResearchGate. [Link]

  • RhoA/ROCK Pathway Activation is Regulated by AT1 Receptor and Participates in Smooth Muscle Migration and Dedifferentiation via Promoting Actin Cytoskeleton Polymerization. (n.d.). PMC. [Link]

  • The RhoA-ROCK pathway in the regulation of T and B cell responses. (2016, September 12). PMC. [Link]

  • Ishizaki, T., et al. (2000). Pharmacological properties of Y-27632, a specific inhibitor of rho-associated kinases. Molecular Pharmacology, 57(5), 976-83. [Link]

  • Y-27632 acts beyond ROCK inhibition to maintain epidermal stem-like cells in culture. (n.d.). PMC. [Link]

  • ROCK inhibition with Y-27632 reduces joint inflammation and damage in serum-induced arthritis model and decreases in vitro osteoclastogenesis in patients with early arthritis. (2022, August 10). Frontiers. [Link]

  • ROCK Signaling Pathway. (n.d.). Creative Diagnostics. [Link]

  • Rho-associated protein kinase. (n.d.). Wikipedia. [Link]

  • Rho/Rock pathway regulation and downstream targets. (n.d.). ResearchGate. [Link]

  • The ROCK Inhibitor Y-27632 Improves Recovery of Human Embryonic Stem Cells after Fluorescence-Activated Cell Sorting with Multiple Cell Surface Markers. (2010, August 13). PLOS One. [Link]

  • Roles of the RhoA-ROCK Signaling Pathway in the Endothelial H2S Production and Vasodilation in Rat Cerebral Arteries. (2022, May 20). PMC. [Link]

  • Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components. (2023, January 20). MDPI. [Link]

  • Rho-Associated Coiled-Coil Kinase (ROCK) in Molecular Regulation of Angiogenesis. (2018, November 26). MDPI. [Link]

  • Rho kinase inhibitor Y-27632 prolongs the life span of adult human keratinocytes, enhances skin equivalent development, and facilitates lentiviral transduction. (2012, September 15). PubMed. [Link]

  • Rho-GTPase-ROCK-downstream effectors signaling pathway. (n.d.). ResearchGate. [Link]

  • A Rho Kinase (ROCK) Inhibitor, Y-27632, Inhibits the Dissociation-Induced Cell Death of Salivary Gland Stem Cells. (2021, May 1). MDPI. [Link]

  • Introduction to ROCK inhibitors for hPSC culture. (2023, January 12). Captivate Bio. [Link]

  • Y27632: Rock Inhibitor Powering Organoid Growth. (2026, January 6). Arbeiterkammer. [Link]

  • Effects of Y-27632 on Viability and c-kit+ Expression of CSCs. (n.d.). ResearchGate. [Link]

  • The role of Rho-associated kinase inhibitor, Y-27632 on primary culture of ovine spermatogonial stem cells. (2022, January 7). PMC. [Link]

  • Y-27632 acts beyond ROCK inhibition to maintain epidermal stem-like-cells in culture. (n.d.). ResearchGate. [Link]

  • ROCK Inhibitor Y-27632 Suppresses Dissociation-Induced Apoptosis of Murine Prostate Stem/Progenitor Cells and Increases Their Cloning Efficiency. (2011, March 28). PLOS One. [Link]

Sources

Exploratory

Technical Comparison & Bioanalytical Guide: Y-27632 vs. Y-27632-d4

This is a comprehensive technical guide comparing Y-27632 (the bioactive inhibitor) and Y-27632-d4 (the analytical standard), designed for researchers in drug discovery and bioanalysis. Executive Summary Y-27632 is a hig...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide comparing Y-27632 (the bioactive inhibitor) and Y-27632-d4 (the analytical standard), designed for researchers in drug discovery and bioanalysis.

Executive Summary

Y-27632 is a highly potent, cell-permeable, and selective inhibitor of Rho-associated, coiled-coil containing protein kinase (ROCK).[1][2] It is a critical tool in stem cell research (preventing anoikis) and glaucoma therapy development.

Y-27632-d4 is the stable isotope-labeled isotopologue of Y-27632, where four hydrogen atoms on the pyridine ring are replaced by deuterium. It possesses identical chemical reactivity but a distinct mass signature (+4 Da). Its sole purpose is to serve as an Internal Standard (IS) in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays to normalize for matrix effects, extraction efficiency, and ionization variability during the quantification of Y-27632.

Chemical & Physical Characterization[1][3][4][5][6]

The fundamental difference lies in the isotopic composition of the pyridine ring. This mass shift is critical for mass spectrometric resolution.

Structural Comparison (Graphviz)

ChemicalStructure Y27632 Y-27632 (Parent) C14H21N3O MW (Free Base): 247.34 Pyridine Pyridine Ring (Target of Deuteration) Y27632->Pyridine Contains 4x H Y27632_d4 Y-27632-d4 (IS) C14H17D4N3O MW (Free Base): 251.36 Y27632_d4->Pyridine Contains 4x Deuterium (D)

Figure 1: Structural relationship highlighting the deuteration site on the pyridine ring.

Physicochemical Data Table
FeatureY-27632 (Dihydrochloride)Y-27632-d4 (Dihydrochloride)
CAS Number 129830-38-21329615-98-6 (varies by salt)
Molecular Formula C₁₄H₂₁N₃O · 2HClC₁₄H₁₇D₄N₃O · 2HCl
MW (Salt Form) 320.26 g/mol ~342.3 g/mol (often hydrated)
MW (Free Base) 247.34 g/mol 251.36 g/mol
Solubility Water (100 mM), DMSO (100 mM)Water, DMSO (Identical)
Primary Application Biological inhibition of ROCKLC-MS/MS Internal Standard
Precursor Ion [M+H]⁺ m/z 248.2 m/z 252.2

Biological Context: The ROCK Pathway

To understand what you are measuring, it is essential to visualize the pathway Y-27632 inhibits. Y-27632 competes with ATP for the catalytic site of ROCK1 and ROCK2.[2][3]

ROCKPathway GPCR GPCR Agonists (LPA, Thrombin) RhoA RhoA-GTP (Active) GPCR->RhoA Activates ROCK ROCK 1/2 (Rho-Kinase) RhoA->ROCK Activates MBS Myosin Binding Subunit (MBS) ROCK->MBS Phosphorylates (Inactivates Phosphatase) Y27 Y-27632 (Inhibitor) Y27->ROCK  Inhibits (ATP Competition) MLC Myosin Light Chain (MLC-P) MBS->MLC Increases p-MLC Actin Actomyosin Contraction Stress Fiber Formation Anoikis (Cell Death) MLC->Actin Drives

Figure 2: The Rho/ROCK signaling cascade. Y-27632 inhibits the central kinase, preventing downstream cytoskeletal contraction and cell death (anoikis).

Bioanalytical Workflow: LC-MS/MS Quantification

The primary use of Y-27632-d4 is in Stable Isotope Dilution Assays (SIDA) . Because the d4 analog has nearly identical chromatographic retention and ionization properties to the parent drug, it perfectly compensates for matrix effects (ion suppression/enhancement) in complex samples like plasma or cell lysate.

Method Development Strategy

Do not rely on generic transitions. You must tune your specific instrument (Triple Quadrupole) using the following logic:

  • Q1 Scan (Precursor Selection):

    • Infuse Y-27632 : Look for m/z 248.2 [M+H]⁺.

    • Infuse Y-27632-d4 : Look for m/z 252.2 [M+H]⁺.

  • Product Ion Scan (Fragmentation):

    • Apply Collision Energy (CE). The most common fragmentation involves the cleavage of the amide bond.

    • Note: If the fragment ion retains the pyridine ring, the d4 fragment will be +4 Da heavier than the parent fragment. If the fragment loses the pyridine ring, the masses will be identical .

    • Target Transition: Select a fragment that retains the label (pyridine) if possible for higher specificity, or the strongest non-labeled fragment if sensitivity dictates.

Protocol: Sample Preparation (Protein Precipitation)

This protocol is designed for quantifying Y-27632 in plasma or cell media.

Reagents:

  • Analyte: Y-27632 Stock (1 mg/mL in DMSO).

  • IS: Y-27632-d4 Stock (100 µg/mL in DMSO).

  • Precipitating Agent: Acetonitrile (ACN) with 0.1% Formic Acid.

Step-by-Step Workflow:

  • IS Spiking:

    • Prepare a working IS solution (e.g., 100 ng/mL Y-27632-d4 in ACN).

  • Extraction:

    • Aliquot 50 µL of biological sample (Plasma/Media) into a 1.5 mL tube.

    • Add 150 µL of the IS Working Solution (3:1 ratio ensures protein precipitation).

  • Mixing:

    • Vortex vigorously for 30 seconds.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Analysis:

    • Transfer 100 µL of the clear supernatant to an LC vial.

    • Inject 5 µL into the LC-MS/MS.

LC-MS/MS Visualization

LCMSWorkflow Sample Biological Sample (Contains Y-27632) Mix Protein Precip. (Vortex/Centrifuge) Sample->Mix IS Internal Standard (Y-27632-d4) IS->Mix LC LC Separation (C18 Column) Mix->LC Supernatant MS MS/MS Detection (MRM Mode) LC->MS Co-elution Data Ratio Calculation (Area Analyte / Area IS) MS->Data m/z 248.2 -> Frag m/z 252.2 -> Frag

Figure 3: Analytical workflow for quantifying Y-27632 using the d4 internal standard.

Handling, Stability & Best Practices

Solubility & Storage
  • Y-27632 (Parent): Hygroscopic. Store desiccant-protected at -20°C. Stock solutions in water or PBS are stable for ~6 months at -20°C.

  • Y-27632-d4 (IS): Extremely high value.

    • Reconstitution: Dissolve in DMSO to create a high-concentration stock (e.g., 1 mM).

    • Aliquoting:Critical. Avoid freeze-thaw cycles. Deuterium exchange is rare at neutral pH, but degradation of the molecule itself can occur.

    • Working Solutions: Prepare fresh daily in organic solvent (ACN/MeOH) for precipitation steps. Do not store dilute aqueous solutions of the IS.

"Isotope Effect" in Biology?

Researchers often ask if Y-27632-d4 can be used for biological experiments.

  • In Vitro: The Deuterium Kinetic Isotope Effect (DKIE) is generally negligible for binding affinity. Y-27632-d4 will inhibit ROCK just as well as the parent.

  • In Vivo: Deuteration can slow down metabolic clearance (if the metabolic attack site is deuterated). However, Y-27632-d4 is cost-prohibitive for therapeutic use and is strictly an analytical tool.

References

  • Pharmacological properties of Y-27632, a specific inhibitor of rho-associated kinases. Source: Molecular Pharmacology (2000). URL:[Link]

  • A ROCK inhibitor permits survival of dissociated human embryonic stem cells. Source: Nature Biotechnology (2007). URL:[Link]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Validation Guidelines. Source: FDA Bioanalytical Method Validation Guidance. URL:[Link]

Sources

Foundational

Technical Guide: Y-27632-d4 (Deuterated ROCK Inhibitor)

Executive Summary Y-27632 is a widely utilized, potent, and specific inhibitor of the Rho-associated coiled-coil containing protein kinase (ROCK) family.[1][2] It plays a critical role in stem cell biology, particularly...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Y-27632 is a widely utilized, potent, and specific inhibitor of the Rho-associated coiled-coil containing protein kinase (ROCK) family.[1][2] It plays a critical role in stem cell biology, particularly in preventing dissociation-induced apoptosis (anoikis) in human embryonic stem cells (hESCs).

Y-27632-d4 is the stable isotope-labeled (deuterated) analog of this compound. Unlike its non-labeled parent, which is a biological effector, Y-27632-d4 is primarily engineered as a metrological standard . It serves as the gold-standard Internal Standard (IS) for the quantification of Y-27632 in complex biological matrices (plasma, cell lysate, tissue) via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This guide delineates the chemical properties, biological mechanism of the parent compound, and the specific analytical workflows required to utilize Y-27632-d4 for rigorous pharmacokinetic (PK) and pharmacodynamic (PD) profiling.

Chemical Profile & Specifications

Understanding the physicochemical difference between the analyte (Y-27632) and the standard (Y-27632-d4) is fundamental to mass spectrometry.

Comparative Chemical Data
FeatureY-27632 (Analyte)Y-27632-d4 (Internal Standard)
Chemical Name (R)-(+)-trans-4-(1-Aminoethyl)-N-(4-pyridyl)cyclohexanecarboxamide(R)-(+)-trans-4-(1-Aminoethyl)-N-(4-pyridyl-d4)cyclohexanecarboxamide
Label Position N/APyridine Ring (typically 4 Deuteriums)
Molecular Formula C₁₄H₂₁N₃OC₁₄H₁₇D₄N₃O
Molecular Weight (Free Base) 247.34 g/mol ~251.37 g/mol (+4 Da shift)
Salt Form (Common) Dihydrochloride (2HCl)Dihydrochloride (2HCl)
Solubility Water (100 mM), DMSO (100 mM)Water, DMSO, Methanol
pKa ~9.0 (Basic)~9.0 (Basic)
CAS Number 129830-38-2 (2HCl)2124275-56-3 (varies by salt)
The Isotope Effect

The substitution of four hydrogen atoms (


) with deuterium (

) on the pyridine ring increases the mass by 4 Daltons. This mass shift is sufficient to distinguish the standard from the analyte in a mass spectrometer while retaining nearly identical chromatographic retention times and ionization efficiencies.

Biological Mechanism: The ROCK Pathway[2][6][7]

To understand what is being quantified, one must understand the target. Y-27632 functions by competitively binding to the ATP-binding pocket of ROCK-I and ROCK-II kinases.[1]

Pathway Visualization

The following diagram illustrates the downstream effects of ROCK inhibition, specifically regarding actomyosin contraction and apoptosis prevention.

ROCK_Pathway GPCR GPCR / Integrins RhoA RhoA-GTP GPCR->RhoA Activates ROCK ROCK (Rho-Kinase) RhoA->ROCK Activates MYPT1 MYPT1 (Phosphatase) ROCK->MYPT1 Phosphorylates (Inactivates) LIMK LIMK ROCK->LIMK Phosphorylates MLC Myosin Light Chain (MLC) ROCK->MLC Direct Phosphorylation Y27632 Y-27632 (Inhibitor) Y27632->ROCK Inhibits (ATP Comp) MYPT1->MLC Dephosphorylates (Blocked by ROCK) Cofilin Cofilin LIMK->Cofilin Inactivates Contraction Actomyosin Contraction (Blebbing/Apoptosis) MLC->Contraction Promotes Survival Cell Survival (Anoikis Prevention) Contraction->Survival Inhibits

Caption: Y-27632 inhibits ROCK, preventing MLC phosphorylation and actomyosin-mediated apoptosis.

Analytical Application: LC-MS/MS Quantification

This section details the primary use case for Y-27632-d4: Isotope Dilution Mass Spectrometry (IDMS) .

Why Use Y-27632-d4?
  • Matrix Effect Compensation: Biological samples (plasma/media) contain salts and lipids that suppress ionization. Since Y-27632-d4 elutes at the same time as Y-27632, it experiences the exact same suppression. The ratio of their signals remains constant, correcting the error.

  • Recovery Correction: Any loss of analyte during extraction (pipetting errors, incomplete precipitation) is mirrored by the standard.

Analytical Workflow

The following workflow describes the validated process for quantifying Y-27632 in cell culture media or plasma.

LCMS_Workflow Sample Biological Sample (Plasma/Media) Spike Spike IS (Add Y-27632-d4) Sample->Spike 10 µL Extract Protein Precipitation (Acetonitrile) Spike->Extract Mix Centrifuge Centrifugation (12,000 x g) Extract->Centrifuge LC LC Separation (C18 Column) Centrifuge->LC Supernatant MS MS/MS Detection (MRM Mode) LC->MS Elution Data Quantification (Ratio: Analyte/IS) MS->Data

Caption: Standardized workflow for Y-27632 quantification using Y-27632-d4 internal standard.

Experimental Protocol: LC-MS/MS Method

Objective: Quantify Y-27632 concentrations in plasma/media samples.

A. Stock Solution Preparation[4][8]
  • Y-27632-d4 Stock: Dissolve 1 mg of Y-27632-d4 (2HCl salt) in 1 mL of 50% Methanol/Water to create a 1 mg/mL stock. Store at -20°C.

  • Working IS Solution: Dilute the stock to 100 ng/mL in Acetonitrile (ACN). This serves as the "Spiking Solution."

B. Sample Preparation (Protein Precipitation)

Rationale: LLE (Liquid-Liquid Extraction) is difficult due to the polarity of Y-27632. Protein precipitation (PPT) is preferred.

  • Aliquot 50 µL of biological sample (plasma or cell media) into a tube.

  • Add 150 µL of Working IS Solution (containing Y-27632-d4 in ACN).

  • Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of supernatant to an autosampler vial.

C. LC-MS/MS Conditions

Note: These parameters must be optimized for your specific instrument.

  • Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3, 2.1 x 50mm, 2.5µm). Rationale: Retains polar bases better than standard C18.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% -> 90% B

    • 3.0-4.0 min: 90% B

    • 4.1 min: Re-equilibrate at 5% B.

  • Ionization: Electrospray Ionization (ESI), Positive Mode.

D. MRM Transitions (Multiple Reaction Monitoring)
CompoundPrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Note
Y-27632 248.1 [M+H]⁺95.125Pyridine fragment
Y-27632 248.1 [M+H]⁺121.120Qualifier
Y-27632-d4 252.1 [M+H]⁺99.125Quantifier (IS)

Critical Note: The transition 252.1 -> 99.1 assumes the deuterium label is on the pyridine ring. If your specific supplier labels the cyclohexane ring, the product ion mass may differ. Always run a product ion scan on your standard first.

Data Interpretation & Troubleshooting

Calculating Concentration

Do not use raw area counts. Calculate the Area Ratio :



Plot this Ratio against the concentration of your calibration standards.
Common Issues
  • Ion Suppression: If the IS signal (Y-27632-d4) drops significantly in specific samples compared to neat standards, you have matrix effects.

    • Solution: Dilute the sample 1:5 with water before precipitation or switch to a HILIC column to separate the drug from phospholipids.

  • Cross-Talk: If you see a peak for Y-27632 in a "blank" sample containing only Y-27632-d4.

    • Cause: Impurity in the deuterated standard (d0 presence).

    • Solution: Ensure the IS purity is >99% isotopic enrichment. If d0 is present, subtract the blank response or lower the IS concentration added.

References

  • Ishizaki, T., et al. (2000).[3] Pharmacological properties of Y-27632, a specific inhibitor of rho-associated kinases.[4][5][6][7][8][9][10] Molecular Pharmacology, 57(5), 976-983.[5][3]

  • Watanabe, K., et al. (2007).[3][7][10] A ROCK inhibitor permits survival of dissociated human embryonic stem cells.[1][11][7][8] Nature Biotechnology, 25, 681–686.[3][7]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. (Guideline for using Internal Standards).

  • Cayman Chemical. (n.d.). Y-27632-d4 Product Information and Specifications.

Sources

Exploratory

Y-27632: An In-depth Technical Guide to the Potent and Selective ROCK Inhibitor

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals Introduction: Beyond a Simple Inhibitor, A Gateway to Cellular Control In the landscape of cell biolo...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond a Simple Inhibitor, A Gateway to Cellular Control

In the landscape of cell biology and regenerative medicine, few small molecules have had as profound an impact as Y-27632. While often simply labeled as a Rho-associated kinase (ROCK) inhibitor, its utility extends far beyond this classification, establishing it as an indispensable tool for researchers. This guide provides an in-depth technical overview of Y-27632, focusing on its deuterated form, Y-27632-d4 Dihydrochloride Hydrate, and its applications. We will delve into its core mechanism of action, provide field-proven protocols for its use, and offer insights into the causality behind experimental choices, empowering researchers to leverage this molecule to its full potential.

While a specific CAS number for Y-27632-d4 Dihydrochloride Hydrate is not consistently provided in public databases, the non-deuterated parent compound, Y-27632 Dihydrochloride, is universally identified by CAS Number 129830-38-2 [1][2]. The "-d4" designation signifies the presence of four deuterium atoms, a modification typically employed to create a stable isotope-labeled internal standard for quantification by mass spectrometry[3]. For the purpose of understanding its biological activity, the information pertaining to Y-27632 is directly applicable.

Chemical Properties
Chemical Name trans-4-[(1R)-1-Aminoethyl]-N-4-pyridinylcyclohexanecarboxamide dihydrochloride
Molecular Formula (Y-27632 Dihydrochloride) C₁₄H₂₁N₃O · 2HCl[1][2]
Molecular Weight (Y-27632 Dihydrochloride) 320.3 g/mol [1][2]
Molecular Formula (Y-27632-d4 Dihydrochloride Hydrate) C14H17D4N3O · 2HCl [H2O][3]
Molecular Weight (Y-27632-d4 Dihydrochloride Hydrate) 342.3 g/mol [3][4]

Part 1: The Core Directive - Understanding the "Why" Behind ROCK Inhibition

Y-27632 is a cell-permeable, highly potent, and selective inhibitor of the Rho-associated, coiled-coil containing protein kinases (ROCK)[1][2]. It competitively inhibits both ROCK1 (p160ROCK) and ROCK2 at the ATP-binding site, with Ki values of approximately 220 nM and 300 nM, respectively[1][2][5]. This inhibition is critical because the Rho/ROCK signaling pathway is a central regulator of the actin cytoskeleton, influencing a multitude of cellular processes including contraction, adhesion, migration, and apoptosis[6][].

The Rho/ROCK Signaling Pathway: A Visual Explanation

The Rho family of small GTPases, particularly RhoA, acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state[8]. When activated by upstream signals, RhoA-GTP binds to and activates ROCK. Activated ROCK, in turn, phosphorylates a variety of downstream substrates, leading to increased actomyosin contractility and stress fiber formation[][9].

ROCK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Upstream Signals Upstream Signals RhoA_GTP RhoA-GTP (Active) Upstream Signals->RhoA_GTP GEFs RhoA_GDP RhoA-GDP (Inactive) RhoA_GTP->RhoA_GDP GAPs ROCK ROCK RhoA_GTP->ROCK Activation LIMK LIM Kinase ROCK->LIMK Phosphorylation MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylation MLCP MLC Phosphatase ROCK->MLCP Phosphorylation Y27632 Y-27632 Y27632->ROCK Inhibition Cofilin Cofilin LIMK->Cofilin Phosphorylation Actin_Filaments Actin Filaments Cofilin->Actin_Filaments Depolymerization pCofilin p-Cofilin (Inactive) pCofilin->Actin_Filaments Stabilization pMLC p-MLC Stress_Fibers Stress Fiber Formation Cell Contraction Apoptosis pMLC->Stress_Fibers MLCP->pMLC Dephosphorylation pMLCP p-MLCP (Inactive)

Caption: The Rho/ROCK signaling pathway and the inhibitory action of Y-27632.

By inhibiting ROCK, Y-27632 effectively disrupts this cascade, leading to a reduction in actomyosin contractility and the disassembly of stress fibers[10]. This has profound consequences for cell behavior, most notably in preventing dissociation-induced apoptosis, also known as anoikis.

Part 2: Field-Proven Applications and Experimental Protocols

The ability of Y-27632 to modulate the cytoskeleton and prevent apoptosis has made it an invaluable tool in a variety of research areas.

Application 1: Enhancing Stem Cell Survival and Cloning Efficiency

The Challenge: Human embryonic stem cells (hESCs) and induced pluripotent stem cells (iPSCs) are notoriously sensitive to single-cell dissociation, a necessary step for passaging, sorting, and genetic engineering. This dissociation triggers robust activation of the ROCK pathway, leading to hyper-contraction and apoptosis, resulting in poor cell survival and low cloning efficiency[1].

The Y-27632 Solution: Supplementation of the culture medium with Y-27632 at the time of single-cell dissociation dramatically enhances the survival of pluripotent stem cells[1][11]. It achieves this by preventing the hyper-activation of ROCK, thereby mitigating the apoptotic signaling cascade. This has become a standard and essential practice in most stem cell laboratories.

Step-by-Step Protocol: Single-Cell Passaging of Human Pluripotent Stem Cells

  • Preparation:

    • Pre-warm complete stem cell culture medium and dissociation reagent (e.g., Accutase, TrypLE) to 37°C.

    • Prepare a stock solution of Y-27632 (e.g., 10 mM in sterile water or PBS) and store in aliquots at -20°C[2].

    • Prepare culture vessels coated with an appropriate matrix (e.g., Matrigel, Geltrex).

  • Dissociation:

    • Aspirate the spent medium from the hPSC culture.

    • Wash the cells once with pre-warmed DPBS.

    • Add the dissociation reagent to the culture vessel and incubate at 37°C until the cells detach.

    • Gently pipette to create a single-cell suspension.

  • Inactivation and Collection:

    • Neutralize the dissociation reagent with an equal volume of complete culture medium.

    • Transfer the cell suspension to a sterile conical tube.

    • Centrifuge the cells at a low speed (e.g., 200-300 x g) for 3-5 minutes.

  • Resuspension and Plating:

    • Aspirate the supernatant and gently resuspend the cell pellet in pre-warmed complete culture medium supplemented with 10 µM Y-27632 [2][12].

    • Plate the cells onto the prepared culture vessels at the desired density.

  • Post-Plating Culture:

    • Incubate the cells at 37°C in a humidified incubator with 5% CO₂.

    • The following day, replace the medium with fresh complete culture medium without Y-27632. The transient treatment is sufficient to overcome the initial shock of dissociation.

Self-Validating System: The effectiveness of this protocol is immediately evident. A successful application of Y-27632 will result in a significantly higher number of attached and viable cell colonies 24 hours post-plating compared to a control without the inhibitor.

Application 2: Improving Cryopreservation and Thawing of Stem Cells

The Challenge: The process of freezing and thawing is extremely stressful for cells, often leading to significant cell death and reduced recovery rates. This is particularly true for sensitive cell types like hPSCs.

The Y-27632 Solution: Including Y-27632 in the post-thaw culture medium significantly improves the survival and attachment of cryopreserved hPSCs[1]. The mechanism is similar to its role in passaging – it mitigates the cellular stress and apoptotic signals induced by the freeze-thaw cycle.

Step-by-Step Protocol: Thawing Cryopreserved Human Pluripotent Stem Cells

  • Preparation:

    • Prepare a water bath at 37°C.

    • Pre-warm complete culture medium.

    • Prepare a conical tube with pre-warmed complete culture medium supplemented with 10 µM Y-27632 .

  • Thawing:

    • Quickly transfer the cryovial from liquid nitrogen storage to the 37°C water bath.

    • Gently agitate the vial until only a small ice crystal remains.

  • Washing and Plating:

    • Decontaminate the outside of the vial with 70% ethanol.

    • Slowly add the thawed cell suspension to the conical tube containing the Y-27632-supplemented medium.

    • Centrifuge the cells at a low speed (e.g., 200-300 x g) for 3-5 minutes to pellet the cells and remove the cryoprotectant.

    • Aspirate the supernatant and gently resuspend the cell pellet in fresh, pre-warmed complete culture medium containing 10 µM Y-27632 .

    • Plate the cells onto a prepared culture vessel.

  • Post-Thaw Culture:

    • Incubate the cells at 37°C.

    • Change the medium after 24 hours with fresh medium without Y-27632.

Application 3: Facilitating Organoid Formation and Culture

The Challenge: The initial stages of organoid formation from single cells or small cell clusters can be inefficient due to apoptosis.

The Y-27632 Solution: The inclusion of Y-27632 in the initial phase of organoid culture can enhance the survival of the founding cells, leading to more efficient organoid formation[12][13].

Protocol Outline: Enhancing Organoid Formation

  • Cell Preparation: Dissociate the primary tissue or stem cell-derived aggregates into single cells or small clusters.

  • Embedding: Resuspend the cells in a basement membrane matrix (e.g., Matrigel) supplemented with 10 µM Y-27632 .

  • Plating and Solidification: Plate the cell-matrix mixture as droplets in a culture dish and allow it to solidify at 37°C.

  • Initial Culture: Overlay the solidified droplets with organoid growth medium containing 10 µM Y-27632 for the first 2-4 days of culture[13].

  • Maintenance: After the initial culture period, continue to culture the organoids in medium without Y-27632, with regular medium changes.

Caption: Workflow for enhancing cell survival with Y-27632.

Part 3: Data-Driven Insights and Concluding Remarks

The impact of Y-27632 on cell survival is not merely qualitative. Quantitative analysis consistently demonstrates its efficacy.

ApplicationTypical Y-27632 ConcentrationExpected Outcome
hPSC Single-Cell Passaging 10 µM for 24 hours2-4 fold increase in colony formation[14]
hPSC Cryopreservation 10 µM for 24 hours post-thawSignificantly improved cell attachment and recovery
Organoid Formation 10 µM for the initial 2-4 daysIncreased efficiency of organoid initiation[12][13]
Fibroblast to Neuron Reprogramming Used in combination with other small moleculesFacilitates direct lineage reprogramming[2]

While Y-27632 is a powerful tool, it is crucial to remember that its effects are context-dependent. Some studies suggest that long-term exposure may influence cell differentiation, so its use should be transient and targeted to the specific application[9]. Furthermore, while highly selective, at higher concentrations, off-target effects on other kinases can occur[3].

References

  • Julian, L., & Olson, M. F. (2014). Rho-associated kinase (Rho-kinase/ROCK) in the regulation of cell-cell adhesion. Journal of Anatomy, 224(3), 253-265. Retrieved from [Link]

  • Ishizaki, T., Uehata, M., Tamechika, I., Keel, J., Nonomura, K., Maekawa, M., & Narumiya, S. (2000). Pharmacological properties of Y-27632, a specific inhibitor of rho-associated kinases. Molecular pharmacology, 57(5), 976–983. Retrieved from [Link]

  • Chapman, S., Liu, X., Meyers, C., Schlegel, R., & McBride, A. A. (2023). Y-27632 acts beyond ROCK inhibition to maintain epidermal stem-like cells in culture. Journal of Cell Science, 136(17), jcs260990. Retrieved from [Link]

  • Chapman, S., Liu, X., Meyers, C., Schlegel, R., & McBride, A. A. (2023). Y-27632 acts beyond ROCK inhibition to maintain epidermal stem-like cells in culture. Journal of Cell Science, 136(17). Retrieved from [Link]

  • Creative Diagnostics. (n.d.). ROCK Signaling Pathway. Retrieved from [Link]

  • Wang, Y., Chen, J., & Yang, Z. (2018). Rho-Associated Coiled-Coil Kinase (ROCK) in Molecular Regulation of Angiogenesis. International journal of molecular sciences, 19(12), 3760. Retrieved from [Link]

  • Li, Y., Liu, Y., Li, M., & Li, D. (2018). Rho-kinase inhibitor Y-27632 facilitates the proliferation, migration and pluripotency of human periodontal ligament stem cells. Journal of cellular and molecular medicine, 22(12), 6066–6079. Retrieved from [Link]

  • Wang, J., & He, J. C. (2025). Rho/ROCK Pathway as a Therapeutic Target in Multiple Diseases. International Journal of Drug Development and Research, 4(3). Retrieved from [Link]

Sources

Foundational

Technical Monograph: Y-27632-d4 (Deuterated ROCK Inhibitor)

Executive Summary Y-27632-d4 is the stable, deuterium-labeled isotopologue of Y-27632, a potent and selective inhibitor of the Rho-associated coiled-coil containing protein kinase (ROCK) family. While the parent compound...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Y-27632-d4 is the stable, deuterium-labeled isotopologue of Y-27632, a potent and selective inhibitor of the Rho-associated coiled-coil containing protein kinase (ROCK) family. While the parent compound is a cornerstone reagent in stem cell preservation and mechanotransduction research, the d4 variant serves a distinct, critical role as an Internal Standard (IS) for the precise quantification of Y-27632 in biological matrices via LC-MS/MS.

This guide details the physicochemical specifications, structural logic, and experimental workflows required to utilize Y-27632-d4 effectively in pharmacokinetic (PK) and metabolic studies.

Chemical Identity & Specifications

The molecular weight of Y-27632-d4 varies significantly depending on the salt form and hydration state. Researchers must verify the specific form provided by their vendor to calculate molarity accurately.

Molecular Weight & Formula Table[1][2][3][4]
Chemical FormMolecular FormulaMolecular Weight ( g/mol )Context
Free Base

251.36 Theoretical active moiety mass; used for MS precursor ion calculation (

).
Dihydrochloride (Anhydrous)

324.28 Common synthetic intermediate; hygroscopic.
Dihydrochloride Monohydrate

342.30 Standard Commercial Form. Most stable solid for storage.
Structural Analysis & Isotopic Labeling

The deuterium labeling in Y-27632-d4 is typically located on the pyridine ring . This placement is strategic: it ensures the label is retained in the primary fragment ion during Mass Spectrometry (MS) fragmentation, preventing "label loss" and ensuring accurate quantification.

  • Parent IUPAC: trans-4-[(1R)-1-aminoethyl]-N-(4-pyridinyl)cyclohexanecarboxamide[1]

  • Label Position:

    
    -(4-pyridinyl-d4 )[1]
    
  • Mass Shift: +4 Da relative to the parent (Y-27632).

ChemicalStructure cluster_0 Y-27632-d4 Structure Logic Cyclohexane Cyclohexane Ring (Core Scaffold) Amide Amide Linker Cyclohexane->Amide Aminoethyl Aminoethyl Group (Chiral Center) Aminoethyl->Cyclohexane Pyridine Pyridine Ring (Deuterated d4) Amide->Pyridine Site of d4 Labeling caption Figure 1: Structural schematic of Y-27632-d4 highlighting the pyridine ring as the site of deuteration.

Mechanism of Action (Biological Context)

While Y-27632-d4 is primarily an analytical tool, it possesses the same biological activity as the parent compound. Understanding the ROCK pathway is essential for designing the biological assays that Y-27632-d4 will quantify.

Core Mechanism: Y-27632 competes with ATP for the catalytic binding site of ROCK1 and ROCK2 kinases. Downstream Effect: Inhibition prevents the phosphorylation of Myosin Light Chain (MLC), reducing actin-myosin contraction. This is the mechanism that prevents dissociation-induced apoptosis (anoikis) in human embryonic stem cells (hESCs).

ROCK_Pathway cluster_outcome Inhibition Outcome RhoA RhoA-GTP (Active) ROCK ROCK 1/2 (Kinase) RhoA->ROCK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates Y27632 Y-27632 / Y-27632-d4 (Inhibitor) Y27632->ROCK Inhibits (ATP Competition) Result Increased Stem Cell Survival (Cryopreservation) Y27632->Result pMLC Phospho-MLC (p-MLC) MLC->pMLC Effect1 Actin-Myosin Contraction pMLC->Effect1 Promotes Effect2 Anoikis (Apoptosis) Effect1->Effect2 Leads to

Figure 2: The Rho/ROCK signaling cascade. Y-27632 inhibition prevents the hyper-contraction of the cytoskeleton that leads to cell death upon detachment.

Application: LC-MS/MS Quantification Protocol

The primary utility of Y-27632-d4 is as an Internal Standard (IS) to correct for matrix effects, recovery losses, and ionization variability during the quantification of Y-27632.

Mass Spectrometry Logic

Because the deuterium label is on the pyridine ring, the fragmentation pattern shifts predictably.

  • Parent (Y-27632) Transition:

    
     (Pyridine fragment).
    
  • IS (Y-27632-d4) Transition:

    
     (Pyridine-d4 fragment).
    

Note: The


 mass shift in the product ion (

) confirms that the pyridine ring is retained in the fragment, validating the stability of the label for this transition.
Experimental Workflow

Objective: Quantify Y-27632 concentration in cell lysate or plasma.

  • Stock Preparation:

    • Dissolve Y-27632-d4 (dihydrochloride hydrate, MW 342.3) in 50% DMSO/Water or pure water to create a 1 mM master stock.

    • Calculation:

      
      .
      
  • Spiking (Internal Standard Addition):

    • Add Y-27632-d4 to all samples (standards, QCs, and unknowns) at a constant concentration (e.g., 100 nM).

    • Critical Step: Add the IS before any extraction (e.g., protein precipitation) to account for recovery loss.

  • Extraction:

    • Perform protein precipitation (e.g., add 3 volumes of cold Acetonitrile).

    • Centrifuge (10,000 x g, 10 min).

    • Collect supernatant.

  • LC-MS/MS Analysis:

    • Inject supernatant onto a C18 column.

    • Monitor MRM transitions (248.1/95.1 for analyte; 252.1/99.1 for IS).

    • Calculate Ratio:

      
      .
      

LCMS_Workflow Sample Biological Sample (Cell Lysate/Plasma) IS_Add Add Y-27632-d4 (IS) (Constant Conc.) Sample->IS_Add Step 1 Extract Protein Precipitation (Acetonitrile) IS_Add->Extract Step 2: Co-extraction Centrifuge Centrifuge & Collect Supernatant Extract->Centrifuge Inject LC-MS/MS Injection Centrifuge->Inject Data Calculate Area Ratio (Analyte / d4-IS) Inject->Data MRM Analysis

Figure 3: Analytical workflow ensuring that Y-27632-d4 corrects for extraction efficiency and ionization suppression.

Handling & Stability

To maintain the integrity of the deuterated standard, strict adherence to storage protocols is required. Deuterium exchange with solvent protons is generally not a concern for aromatic deuteriums (like those on the pyridine ring) under neutral conditions, but stability must be preserved.

  • Storage (Solid): -20°C, desiccated, protected from light. Stable for >2 years.

  • Reconstitution: Water, PBS, or DMSO (up to 100 mM).

  • Stock Stability: Aqueous solutions are stable for 1 month at 4°C. For long-term storage, aliquot and freeze at -20°C. Avoid repeated freeze-thaw cycles.

  • Hygroscopicity: The dihydrochloride hydrate form is hygroscopic. Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.

References

  • Cayman Chemical. Y-27632-d4 (hydrochloride hydrate) Product Information. (Accessed 2026). Link

  • Ishizaki, T., et al. (2000). "Pharmacological properties of Y-27632, a specific inhibitor of rho-associated kinases."[2] Molecular Pharmacology, 57(5), 976-983. Link

  • Watanabe, K., et al. (2007).[3] "A ROCK inhibitor permits survival of dissociated human embryonic stem cells." Nature Biotechnology, 25, 681–686.[2] Link

  • Santa Cruz Biotechnology. Y-27632-d4 Dihydrochloride Product Specifications.Link

Sources

Exploratory

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

An In-Depth Technical Guide to the Solubility and Stability of Y-27632-d4 This guide provides a comprehensive technical overview of the solubility and stability of Y-27632-d4, a deuterated analog of the potent and select...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility and Stability of Y-27632-d4

This guide provides a comprehensive technical overview of the solubility and stability of Y-27632-d4, a deuterated analog of the potent and selective Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, Y-27632. As deuteration is a common strategy in drug development to modify metabolic fate without significantly altering fundamental physicochemical properties, this document will leverage the extensive data available for Y-27632 dihydrochloride to provide robust, field-proven insights applicable to its deuterated form.

Throughout this guide, we will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system designed for reproducibility and accuracy.

Core Concepts: Y-27632 and the Significance of Deuteration

Y-27632 is a cell-permeable small molecule that acts as a highly selective, ATP-competitive inhibitor of ROCK kinases (ROCK1 and ROCK2).[1][2] These kinases are critical downstream effectors of the small GTPase RhoA and play a pivotal role in regulating the actin cytoskeleton.[3] By inhibiting ROCK, Y-27632 influences a multitude of cellular processes, including adhesion, migration, contraction, and apoptosis.[3] This has made it an indispensable tool in stem cell research, where it is widely used to enhance cell survival and cloning efficiency after single-cell dissociation (anoikis) and cryopreservation.[1][4][5]

Y-27632-d4 is a labeled analog where four hydrogen atoms have been replaced by deuterium. While specific public data for the d4 variant is limited, its fundamental physicochemical properties like solubility and stability are expected to be nearly identical to the parent compound, Y-27632 dihydrochloride. The primary difference lies in its increased molecular weight (342.3 g/mol for the d4 hydrate vs. ~320.3 g/mol for the non-deuterated form) and its utility in studies requiring mass-based detection.[6][7]

Physicochemical Properties: Solubility and Stability Profiles

Solubility Profile

The solubility of Y-27632 is critical for the preparation of valid and reproducible experimental stock solutions. The compound is supplied as a crystalline solid or powder and exhibits excellent solubility in aqueous solutions and common organic solvents.[6]

Expert Insight: The choice of solvent is dictated by the desired stock concentration and the experimental system. For high-concentration master stocks, DMSO is the solvent of choice due to its excellent solvating power and compatibility with long-term storage at -20°C. For direct use in cell culture, preparing stocks in sterile water or Phosphate-Buffered Saline (PBS) is preferable to avoid potential cytotoxicity associated with DMSO, even at low final concentrations.[8]

Table 1: Solubility Data for Y-27632

Solvent Maximum Concentration (mg/mL) Maximum Concentration (mM) Remarks
Water 32 - 100[9][10] ~100 - 312[9][10] Sonication may be required to achieve higher concentrations.[9]
DMSO 30 - 255[6][11][12] ~90 - 796[8][12] Use fresh, anhydrous DMSO to ensure maximum solubility.[11]
PBS (pH 7.2) ~100 - 220[6][9] ~230 - 687[9][13] Excellent choice for preparing cell-culture-ready stocks.
Ethanol ~1 - 4[6][11] ~3.1 - 15[8][11] Lower solubility; not recommended for high-concentration stocks.

| Methanol | Soluble[7] | - | Qualitative data available for the d4 variant. |

Note: Molarity calculations are based on the molecular weight of Y-27632 dihydrochloride (~320.3 g/mol ). Adjustments should be made for the d4 analog (~342.3 g/mol ).

Stability Profile

Proper storage and handling are paramount to preserving the activity of Y-27632-d4.

Expert Insight: The primary risks to compound stability in solution are hydrolysis and repeated freeze-thaw cycles. Aqueous solutions, while convenient, are more susceptible to degradation over time, especially if not stored properly. The recommendation to not store aqueous solutions for more than one day at 4°C is a conservative measure to prevent any potential loss of activity.[6] For long-term use, preparing a high-concentration DMSO stock, aliquoting it into single-use volumes, and storing it at -20°C is the most robust strategy.

Table 2: Stability and Storage Recommendations

Form Storage Temperature Stability Key Considerations
Solid Powder -20°C[6][14] ≥ 4 years[6] Store desiccated and protected from light.[13][15]
Aqueous Stock (Water/PBS) -20°C Up to 12 months[13] Aliquot to avoid repeated freeze-thaw cycles.[8][13]
DMSO Stock -20°C ≥ 6 months[4] Ensure aliquots are tightly sealed to prevent moisture absorption.

| In Culture Media (37°C) | 37°C | Stable for up to 2 days[16] | Add fresh to media immediately before use for optimal results.[8] |

Mechanism of Action: The ROCK Signaling Pathway

Y-27632 exerts its effects by inhibiting the kinase activity of ROCK1 and ROCK2. The RhoA GTPase, when activated by upstream signals, binds to and activates ROCK. ROCK then phosphorylates numerous downstream substrates, most notably Myosin Light Chain (MLC) and the MLC phosphatase subunit (MYPT1), leading to an increase in actin-myosin contractility, stress fiber formation, and focal adhesion assembly.[3] Y-27632 competitively binds to the ATP-binding pocket of ROCK, preventing the phosphorylation of these substrates and effectively shutting down this signaling cascade.[2]

ROCK_Pathway LPA Upstream Signals (e.g., LPA, S1P) RhoA_GDP RhoA-GDP (Inactive) LPA->RhoA_GDP Activates GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP GDP ROCK ROCK1 / ROCK2 RhoA_GTP->ROCK Binds & Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates (+) MYPT1 MYPT1 ROCK->MYPT1 Phosphorylates (-) Y27632 Y-27632 Y27632->ROCK ATP-Competitive Inhibition pMLC Phospho-MLC MLC->pMLC Actin Actin Cytoskeleton pMLC->Actin MYPT1->pMLC Dephosphorylates pMYPT1 Phospho-MYPT1 (Inactive) Response Stress Fibers Cell Contraction Focal Adhesion Actin->Response

Y-27632 inhibits ROCK, preventing downstream signaling.

Practical Protocols and Methodologies

The following protocols provide a validated workflow for preparing and using Y-27632-d4 solutions.

Protocol 1: Preparation of a 10 mM Master Stock Solution

This protocol describes the preparation of a highly concentrated stock solution, which is ideal for long-term storage and subsequent dilution into various working solutions.

Rationale: A 10 mM stock is a standard concentration that is convenient for a 1:1000 dilution to achieve a common working concentration of 10 µM. Using sterile water or PBS minimizes potential solvent-induced artifacts in sensitive cell systems.

Step-by-Step Methodology:

  • Calculate Required Mass: Determine the mass of Y-27632-d4 Dihydrochloride Hydrate (MW: 342.3 g/mol ) needed. For 1 mL of a 10 mM stock, you will need: Mass = 0.010 mol/L * 0.001 L * 342.3 g/mol = 3.423 mg

  • Weigh Compound: Carefully weigh out the calculated mass of the solid powder in a sterile microcentrifuge tube.

  • Reconstitution: Aseptically add 1 mL of sterile, tissue-culture grade water or PBS (pH 7.2) to the tube.[17]

  • Dissolution: Vortex thoroughly to dissolve the powder. If needed, sonicate briefly in a water bath to ensure complete dissolution.[9]

  • Sterilization (Trustworthiness Step): Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube. This is a critical step to ensure the sterility of your stock for cell culture applications.[18]

  • Aliquoting and Storage: Dispense the sterile stock solution into single-use working aliquots (e.g., 50 µL) in sterile microcentrifuge tubes. Store these aliquots at -20°C for up to one year.[13][14]

Workflow Start Start: Y-27632-d4 Powder Weigh 1. Weigh 3.423 mg Start->Weigh AddSolvent 2. Add 1 mL Sterile Water/PBS Weigh->AddSolvent Dissolve 3. Vortex / Sonicate AddSolvent->Dissolve Filter 4. Sterile Filter (0.22 µm) Dissolve->Filter Aliquot 5. Aliquot into single-use tubes Filter->Aliquot Store 6. Store at -20°C Aliquot->Store End Result: 10 mM Master Stock Store->End

Workflow for preparing a sterile 10 mM Y-27632-d4 stock.
Protocol 2: Preparation of a 10 µM Working Solution for Cell Culture

This protocol is designed for the routine use of Y-27632 in applications like passaging, thawing, or differentiating human pluripotent stem cells (hPSCs).

Rationale: A 10 µM final concentration is empirically proven to be effective for enhancing cell survival in a wide range of applications without inducing significant off-target effects or cytotoxicity.[5][8] Preparing the working solution fresh ensures maximum potency.

Step-by-Step Methodology:

  • Thaw Master Stock: Remove one aliquot of the 10 mM master stock solution from the -20°C freezer and thaw it at room temperature.

  • Pre-warm Media: Warm the required volume of your complete cell culture medium to 37°C.

  • Dilution: Add the 10 mM stock solution to your pre-warmed medium at a 1:1000 ratio to achieve the final 10 µM concentration. Example: To prepare 10 mL of medium, add 10 µL of the 10 mM stock solution.

  • Mix and Use: Gently mix the medium by swirling or inverting the tube. Do not vortex, as this can damage media components. Use the supplemented medium immediately.

  • Post-Treatment: For applications like passaging or thawing, cells are typically cultured in the Y-27632-supplemented medium for the first 24 hours, after which it is replaced with standard culture medium.[5][18]

Conclusion

Y-27632-d4 is a critical reagent for advanced cell biology and therapeutic research. Understanding its solubility and stability is fundamental to designing robust and reproducible experiments. By leveraging the extensive data available for its non-deuterated counterpart, researchers can confidently prepare, store, and apply this compound. The protocols and insights provided in this guide establish a self-validating framework for the effective use of Y-27632-d4, ensuring the integrity and success of your research endeavors.

References

  • Y-27632 (hydrochloride)
  • Y-27632: Your Guide To ROCK Inhibitor. Perpusnas.
  • ROCK Inhibitor Y-27632. STEMCELL Technologies.
  • Pharmacological properties of Y-27632, a specific inhibitor of rho-associ
  • Y-27632 Dihydrochloride | ROCK Inhibitor | CAS 129830-38-2. Selleck Chemicals.
  • Y27632. iXCells Biotechnologies.
  • Y-27632. STEMCELL Technologies.
  • Y-27632 (Dihydrochloride). STEMCELL Technologies.
  • ROCK inhibition with Y-27632 reduces joint inflammation and damage in serum-induced arthritis model and decreases in vitro osteoclastogenesis in patients with early arthritis. Frontiers in Immunology.
  • Y-27632 | Selective ROCK Inhibitor | CAS 146986-50-7. Selleck Chemicals.
  • The Rho-associated kinase inhibitor fasudil can replace Y-27632 for use in human pluripotent stem cell research. PLoS One.
  • Y-27632 dihydrochloride. MedChemExpress.
  • ROCK Inhibitor (Y-27632) 5 mg. Merck Millipore.
  • Y-27632 dihydrochloride, ≥98% (HPLC). Sigma-Aldrich.
  • Y-27632 dihydrochloride - Rho-Kinase Inhibitor. Tocris Bioscience.
  • Y-27632 - Cell Passaging / Freezing / Thawing Protocol. FUJIFILM Wako Chemicals.
  • Y-27632 dihydrochloride | Y-27632 2HCl | ROCK inhibitor. TargetMol.
  • ROCK Inhibitor Y27632.
  • ROCK Inhibitor (Y-27632). BD Biosciences.
  • Applic
  • 022926 Y-27632-d4 Dihydrochloride Hydrate (ROCK Inhibitor). Toronto Research Chemicals.
  • Y-27632, MF. FUJIFILM Wako.
  • Y-27632 dihydrochloride, ≥98% (HPLC). MilliporeSigma.
  • Protocols. UC Riverside Stem Cell Center.
  • Introduction to ROCK inhibitors for hPSC culture.
  • Addition and removal of Y-27632 during long-term culture.
  • The ROCK Inhibitor Y-27632 Improves Recovery of Human Embryonic Stem Cells after Fluorescence-Activated Cell Sorting with Multiple Cell Surface Markers. PLOS One.

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Foundational

A Senior Application Scientist's Guide to Y-27632: Enhancing Stem Cell Self-Renewal and Survival

Executive Summary Y-27632 is a cell-permeable small molecule that acts as a highly potent and selective inhibitor of the Rho-associated coiled-coil containing protein kinase (ROCK). Its introduction into stem cell biolog...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Y-27632 is a cell-permeable small molecule that acts as a highly potent and selective inhibitor of the Rho-associated coiled-coil containing protein kinase (ROCK). Its introduction into stem cell biology has been transformative, primarily by overcoming the challenge of dissociation-induced apoptosis, or anoikis. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning Y-27632's function, its critical applications in both pluripotent and adult stem cell culture, and field-proven protocols for its effective use. We will explore the causality behind its widespread adoption, from enhancing post-cryopreservation survival to enabling robust single-cell cloning, thereby solidifying its role as an indispensable tool for researchers, scientists, and drug development professionals.

The Fundamental Challenge in Stem Cell Culture: Anoikis

Human pluripotent stem cells (hPSCs), including embryonic stem cells (hESCs) and induced pluripotent stem cells (hiPSCs), are notoriously sensitive to routine laboratory manipulations.[1] A primary obstacle in their culture and application is the profound cell death that occurs upon dissociation into single cells, a process required for passaging, cryopreservation, and single-cell-based assays like fluorescence-activated cell sorting (FACS).[1][2]

This phenomenon, known as anoikis, is a form of programmed cell death triggered by the loss of cell-cell and cell-matrix interactions. The identification of Y-27632 as a potent inhibitor of anoikis represented a significant breakthrough, dramatically improving the survival and cloning efficiency of dissociated hPSCs and other stem cell types.[1][3]

Core Mechanism: Inhibition of the Rho/ROCK Signaling Pathway

The efficacy of Y-27632 is rooted in its specific inhibition of the Rho/ROCK signaling pathway, a central regulator of actin cytoskeletal dynamics, cell adhesion, and motility.

3.1 The Rho/ROCK Signaling Cascade Rho-associated kinases (ROCK1 and ROCK2) are major downstream effectors of the small GTPase, RhoA. When stem cells are dissociated, the disruption of cell adhesion complexes leads to the activation of RhoA. Activated RhoA, in turn, activates ROCK, which then phosphorylates numerous downstream targets. This cascade results in increased actomyosin contractility, membrane blebbing, and ultimately, the activation of apoptotic pathways.

3.2 Y-27632's Mode of Action Y-27632 functions as a competitive inhibitor at the ATP-binding site of ROCK1 (Kᵢ = 220 nM) and ROCK2 (Kᵢ = 300 nM), effectively blocking their kinase activity.[4][5] By inhibiting ROCK, Y-27632 prevents the hyper-contraction of the actin-myosin cytoskeleton that is the primary driver of dissociation-induced apoptosis.[6] This targeted inhibition allows dissociated stem cells to survive and re-attach to a new substrate.

G cluster_0 Cell Dissociation cluster_1 Signaling Cascade cluster_2 Cellular Outcome Loss of Cell Adhesion Loss of Cell Adhesion RhoA RhoA Activation Loss of Cell Adhesion->RhoA ROCK ROCK Activation RhoA->ROCK Myosin Myosin Light Chain Phosphorylation ROCK->Myosin Contractility Actomyosin Hyper-contractility Myosin->Contractility Blebbing Membrane Blebbing Contractility->Blebbing Apoptosis Anoikis (Apoptosis) Blebbing->Apoptosis Y27632 Y-27632 Y27632->ROCK Inhibits

Caption: Workflow for thawing cryopreserved stem cells using Y-27632.

Step-by-Step Methodology:

  • Preparation: Prepare culture dishes with the appropriate matrix (e.g., Matrigel). Pre-warm complete stem cell culture medium to 37°C.

  • Supplement Medium: Just before use, supplement the required volume of medium with Y-27632 to a final concentration of 10 µM. [7][8]3. Thaw Vial: Remove the cryovial from liquid nitrogen and swirl it in a 37°C water bath until only a small ice crystal remains.

  • Transfer Cells: Sterilize the vial with 70% ethanol and transfer the cell suspension to a 15 mL conical tube.

  • Dilute Suspension: Slowly add 4 mL of the Y-27632-supplemented medium dropwise to the cells while gently shaking the tube. [7]This gradual dilution is critical to avoid osmotic shock.

  • Centrifuge: Centrifuge the cells at 200 x g for 5 minutes. [7]7. Resuspend and Plate: Aspirate the supernatant and gently resuspend the cell pellet in fresh medium containing 10 µM Y-27632. Plate the cell suspension onto the prepared culture dish.

  • Post-Thaw Culture: Incubate the cells. After 24 hours, replace the medium with fresh culture medium without Y-27632. [8]Continuous exposure is unnecessary and can sometimes lead to altered morphology. [8] 6.3 Protocol: Single-Cell Passaging of hPSCs

  • Pre-treatment (Optional but Recommended): For particularly sensitive lines, add Y-27632 to a final concentration of 10 µM to the culture medium for at least 1 hour prior to dissociation. [9]2. Dissociation: Aspirate the medium, wash with DPBS, and add a gentle single-cell dissociation reagent (e.g., TrypLE, Accutase). Incubate at 37°C for 3-5 minutes, monitoring detachment under a microscope.

  • Neutralization: Gently dislodge cells and transfer the suspension to a 15 mL conical tube containing at least 4 volumes of complete culture medium or a trypsin inhibitor to neutralize the dissociation reagent.

  • Centrifugation: Pellet the cells at 200-300 x g for 3-5 minutes.

  • Resuspension and Plating: Aspirate the supernatant and resuspend the cell pellet in fresh culture medium supplemented with 10 µM Y-27632.

  • Culture: Plate cells at the desired density. After 24 hours, perform a full medium change with fresh medium lacking Y-27632.

Quantitative Data Summary

The effective concentration of Y-27632 is highly consistent across many applications, but the resulting improvement in cell survival can vary by cell type and the specific stressor.

Table 1: Recommended Y-27632 Concentrations for Various Stem Cell Types

Cell Type Typical Concentration Application Reference(s)
Human ESCs/iPSCs 10 µM Thawing, Passaging, FACS, Cloning [2][3][7][8]
Murine Prostate Stem Cells 10 µM Colony/Sphere Formation [6]
Human Keratinocytes 10 µM Conditional Reprogramming [10][11]
Human Periodontal Ligament SCs 10 µM Proliferation, Migration [12]

| Human Adipose-Derived SCs | 1-20 µM | Note: 10-20µM showed decreased cell numbers | [13]|

Table 2: Reported Improvements in Cell Survival and Cloning Efficiency

Cell Type/Application Metric Improvement with Y-27632 Reference(s)
hESCs (Cloning) Cloning Efficiency ~1% to ~27% [3]
hESCs (Post-FACS) Cell Recovery Up to 4-fold increase [2]
Murine Prostate Basal Cells Colony Forming Activity ~8-fold increase [6]

| Marmoset iPSCs | Cloning Efficiency | Marked increase | [14]|

Conclusion

Y-27632 has fundamentally altered the landscape of stem cell research. By providing a simple and effective method to counteract dissociation-induced apoptosis, it has enhanced the reliability and scalability of stem cell culture. Its role in improving survival after cryopreservation, passaging, and cell sorting has become standard practice, enabling complex experiments that were previously unfeasible. While its primary mechanism through ROCK inhibition is well-understood, ongoing research continues to refine its application and explore its full range of effects. For any laboratory working with sensitive stem cell populations, a thorough understanding and proficient application of Y-27632 is not merely beneficial—it is essential for achieving robust, reproducible, and groundbreaking results.

References

  • Emre, N., Vidal, J.G., El-Hashash, A. et al. (2010). The ROCK Inhibitor Y-27632 Improves Recovery of Human Embryonic Stem Cells after Fluorescence-Activated Cell Sorting with Multiple Cell Surface Markers. PLOS One. [Link]

  • O'Connell, K., St. Angelo, E., & Dlugosz, A. (2023). Y-27632 acts beyond ROCK inhibition to maintain epidermal stem-like cells in culture. bioRxiv. [Link]

  • UC Riverside Stem Cell Core. (n.d.). Protocols. University of California, Riverside. [Link]

  • O'Connell, K., St. Angelo, E., & Dlugosz, A. (2023). Y-27632 acts beyond ROCK inhibition to maintain epidermal stem-like-cells in culture. ResearchGate. [Link]

  • Sheng, C., Zheng, J., Wu, Y. et al. (2016). ROCK inhibitor Y27632 promotes proliferation and diminishes apoptosis of marmoset induced pluripotent stem cells by suppressing expression and activity of caspase 3. Theriogenology. [Link]

  • Bártolo, D., Leite, S.B., & Almeida, C.R. (2015). Failure of Y-27632 to improve the culture of adult human adipose-derived stem cells. Stem Cells International. [Link]

  • EBiSC. (n.d.). PROTOCOL FOR THE USE OF INDUCED PLURIPOTENT STEM CELLS. European Bank for induced pluripotent Stem Cells. [Link]

  • Li, Y., Liu, T., & Van, S. (2010). An efficient and easy-to-use cryopreservation protocol for human ES and iPS cells. Nature Protocols. [Link]

  • Sugita, S., Iwasaki, Y., & Makabe, K. et al. (2021). A ROCK Inhibitor Promotes Graft Survival during Transplantation of iPS-Cell-Derived Retinal Cells. International Journal of Molecular Sciences. [Link]

  • McMinn, P., Kulu, D., & van den Bogaard, E.H. et al. (2014). Rho Kinase Inhibitor Y-27632 Prolongs the Life Span of Adult Human Keratinocytes, Enhances Skin Equivalent Development, and Facilitates Lentiviral Transduction. Journal of Investigative Dermatology. [Link]

  • Zhang, Y., Wang, Y., & Liu, Y. et al. (2017). Rho-kinase inhibitor Y-27632 facilitates the proliferation, migration and pluripotency of human periodontal ligament stem cells. Journal of Cellular and Molecular Medicine. [Link]

  • Zhang, L., Valdez, J.M., & Zhang, B. et al. (2011). ROCK Inhibitor Y-27632 Suppresses Dissociation-Induced Apoptosis of Murine Prostate Stem/Progenitor Cells and Increases Their Cloning Efficiency. PLOS One. [Link]

Sources

Exploratory

Y-27632: A Dual Modulator of Apoptosis and Cell Survival - A Technical Guide

Abstract Y-27632 is a highly selective, cell-permeable small molecule inhibitor of the Rho-associated coiled-coil containing protein kinases (ROCK).[1] Initially recognized for its role in regulating cytoskeletal dynamic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Y-27632 is a highly selective, cell-permeable small molecule inhibitor of the Rho-associated coiled-coil containing protein kinases (ROCK).[1] Initially recognized for its role in regulating cytoskeletal dynamics, Y-27632 has emerged as a critical tool in cellular research, demonstrating a fascinating and context-dependent dual influence on cell fate. In many cell types, particularly stem and progenitor cells, Y-27632 is a potent pro-survival agent, most notably through its ability to prevent detachment-induced apoptosis, or anoikis.[1][2][3] Conversely, in certain contexts, especially within oncology research, the inhibition of ROCK signaling by Y-27632 can lead to a pro-apoptotic outcome, hindering cancer cell proliferation and survival.[4][5] This guide provides an in-depth exploration of the mechanisms underpinning these divergent effects, offering researchers, scientists, and drug development professionals a comprehensive understanding of Y-27632's impact on apoptosis and cell survival, complete with detailed experimental protocols and an analysis of the core signaling pathways.

Part 1: The Rho/ROCK Signaling Axis - A Central Regulator of Cellular Fate

The Rho family of small GTPases, including the well-characterized RhoA, Rac1, and Cdc42, act as molecular switches that control a vast array of cellular processes.[6] One of the most critical downstream effectors of RhoA is the family of serine/threonine kinases known as ROCK, which consists of two isoforms, ROCK1 and ROCK2.[7] The Rho/ROCK signaling pathway is a linchpin in the regulation of actin-myosin contractility, leading to the formation of stress fibers and focal adhesions.[8] This control over the cytoskeleton is fundamental to cell shape, migration, proliferation, and, pivotally, the transduction of mechanical cues from the extracellular matrix (ECM) that dictate cellular survival or entry into apoptosis.[6][9]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor GEF RhoGEF Receptor->GEF Rho-GDP Rho-GDP Rho-GTP Rho-GTP Rho-GDP->Rho-GTP GDP GAP RhoGAP Rho-GTP->GAP ROCK ROCK Rho-GTP->ROCK GEF->Rho-GDP GTP GAP->Rho-GDP GTP Hydrolysis Extracellular Signal Extracellular Signal Extracellular Signal->Receptor MLC Myosin Light Chain (MLC) ROCK->MLC + MLCP MLC Phosphatase ROCK->MLCP - Y-27632 Y-27632 Y-27632->ROCK pMLC p-MLC MLC->pMLC Actin Cytoskeleton Actin Cytoskeleton pMLC->Actin Cytoskeleton Stress Fiber Formation & Contraction MLCP->pMLC Dephosphorylation

Figure 1: The core Rho/ROCK signaling pathway and the point of Y-27632 inhibition.

Part 2: Y-27632 as a Pro-Survival Agent: The Inhibition of Anoikis

For many cell types, particularly those with an epithelial phenotype and stem cells, adhesion to the ECM is a prerequisite for survival. The loss of this attachment triggers a specific form of programmed cell death known as anoikis.[10] This process is a critical physiological mechanism to prevent detached cells from colonizing inappropriate locations. However, in a research or clinical setting, such as the single-cell dissociation of human embryonic stem cells (hESCs) for passaging or cryopreservation, anoikis is a major technical hurdle, leading to poor cell viability.[2][3]

Y-27632 has revolutionized stem cell culture by its remarkable ability to mitigate dissociation-induced apoptosis.[1][2][3] When cells are detached, the resulting loss of integrin signaling and mechanical cues can lead to hyperactivation of the Rho/ROCK pathway, causing excessive actin-myosin contraction and subsequent apoptotic signaling.[10][11] Y-27632, by inhibiting ROCK, prevents this hyper-contractile state, thereby promoting cell survival.[11]

The pro-survival effect of Y-27632 is also mediated through its influence on other key signaling pathways. For instance, ROCK inhibition has been shown to suppress the activity of the tumor suppressor PTEN, which in turn allows for the activation of the pro-survival PI3K/Akt pathway.[12] Akt is a central node in cell survival signaling, promoting the expression of anti-apoptotic proteins like Bcl-2 and inhibiting pro-apoptotic factors.[6]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Detachment Cell Detachment (Loss of ECM contact) RhoA RhoA Detachment->RhoA ROCK ROCK RhoA->ROCK PTEN PTEN ROCK->PTEN + Caspase-3 Cleaved Caspase-3 ROCK->Caspase-3 Direct/Indirect Activation Y-27632 Y-27632 Y-27632->ROCK PI3K PI3K PTEN->PI3K Akt Akt PI3K->Akt + Bcl-2 Bcl-2 Akt->Bcl-2 + Bcl-2->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Figure 2: Pro-survival mechanism of Y-27632 via inhibition of anoikis.

Quantitative Data Summary: Pro-Survival Effects of Y-27632
Cell TypeY-27632 Conc.EffectFold Increase/Percentage ChangeReference
Human Embryonic Stem Cells (hESCs)10 µMIncreased cloning efficiency~1% to ~27%[2]
Murine Prostate Stem/Progenitor Cells10 µMIncreased cloning efficiency8-fold[12]
Cynomolgus Monkey ES Cells10-20 µMIncreased cell proliferation after single-cell digestionStatistically significant increase[13]
Salivary Gland Stem Cells (SGSCs)10 µMReduced early apoptosis1.86% down to 0.32%[11]
Salivary Gland Stem Cells (SGSCs)10 µMReduced late apoptosis/necrosisLate apoptosis: 4.43% to 0.72%[11]
Human Cardiac Stem Cells10 µMIncreased cell viabilityStatistically significant increase[14]
Experimental Protocol: Enhancing Stem Cell Survival Post-Dissociation with Y-27632

This protocol provides a framework for using Y-27632 to improve the survival and cloning efficiency of pluripotent stem cells after enzymatic dissociation to single cells.

Materials:

  • Human pluripotent stem cells (e.g., H9 hESCs) cultured on Matrigel-coated plates

  • mTeSR™1 or other appropriate maintenance medium

  • Y-27632 Dihydrochloride (10 mM stock in sterile H₂O)

  • Accutase or other gentle cell dissociation reagent

  • Matrigel-coated 6-well plates

  • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free

  • Hemocytometer or automated cell counter

  • Trypan Blue solution (0.4%)

Procedure:

  • Preparation: Pre-warm mTeSR™1 medium and Accutase to 37°C. Prepare the final culture medium by adding Y-27632 to the mTeSR™1 to a final concentration of 10 µM.

  • Cell Dissociation:

    • Aspirate the spent medium from a confluent well of hESCs.

    • Wash the cells once with 1 mL of sterile PBS.

    • Add 1 mL of Accutase to the well and incubate at 37°C for 5-7 minutes, or until cells detach.

    • Gently pipette the cell suspension up and down to create a single-cell suspension. Avoid excessive frothing.

    • Transfer the cell suspension to a 15 mL conical tube containing 4 mL of mTeSR™1 medium to dilute the Accutase.

  • Cell Counting and Plating:

    • Centrifuge the cells at 200 x g for 5 minutes.

    • Aspirate the supernatant and gently resuspend the cell pellet in 1 mL of the pre-prepared mTeSR™1 + 10 µM Y-27632.

    • Perform a cell count using a hemocytometer and Trypan Blue to determine cell viability.

    • Plate the cells onto fresh Matrigel-coated 6-well plates at a desired density (e.g., 1 x 10⁵ cells per well) in 2 mL of mTeSR™1 + 10 µM Y-27632.

  • Culture:

    • Incubate the cells at 37°C, 5% CO₂.

    • The following day (24 hours post-plating), replace the medium with fresh mTeSR™1 without Y-27632.

    • Continue to culture the cells, changing the medium daily. Colonies should become visible within 3-5 days.

  • Validation (Cloning Efficiency):

    • After 7-10 days, fix and stain the colonies (e.g., with Crystal Violet or an alkaline phosphatase live stain) to count the number of colonies formed.

    • Calculate the cloning efficiency: (Number of colonies / Number of cells seeded) x 100%.

    • Compare the efficiency of Y-27632-treated cells to an untreated control group.

Part 3: The Pro-Apoptotic Potential of Y-27632 in Cancer Biology

While ROCK inhibition is predominantly pro-survival in non-transformed cells, its role in cancer is more complex and can be pro-apoptotic.[8][15] ROCK signaling is frequently dysregulated in tumors and can contribute to malignant phenotypes like invasion and metastasis.[7] In some cancer models, inhibition of this pathway with Y-27632 can suppress tumor growth and induce apoptosis.[4][5]

The mechanisms for this pro-apoptotic effect are varied. In some contexts, cancer cells become dependent on ROCK signaling for survival, and its inhibition disrupts essential cellular processes. For example, Y-27632 has been shown to induce apoptosis in hemangioma-derived endothelial cells by upregulating the tumor suppressor p53.[5] In other studies, Y-27632 enhanced the pro-apoptotic effects of chemotherapeutic agents like cisplatin, suggesting a role in sensitizing cancer cells to treatment.[4] This combination therapy increased levels of cleaved PARP, a hallmark of apoptosis, in Lewis Lung Carcinoma cells.[4] Furthermore, in floating populations of some cancer cell lines, which are resistant to anoikis, Y-27632 treatment has been observed to significantly increase cell death.[16]

cluster_membrane Cancer Cell cluster_cytoplasm Signaling Pathways ROCK ROCK p53 p53 ROCK->p53 Inhibition of Upregulation VEGF_Signal VEGF Signaling ROCK->VEGF_Signal + Chemo_Sens Sensitization to Chemotherapy ROCK->Chemo_Sens Inhibition of Resistance Y-27632 Y-27632 Y-27632->ROCK Apoptosis Apoptosis p53->Apoptosis VEGF_Signal->Apoptosis Inhibition of Pro-Survival Signal Chemo_Sens->Apoptosis

Figure 3: Potential pro-apoptotic mechanisms of Y-27632 in cancer cells.

Quantitative Data Summary: Pro-Apoptotic Effects of Y-27632
Cell Line/ModelY-27632 Conc.EffectQuantitative FindingReference
Hemangioma-Derived Endothelial CellsNot specifiedInhibited proliferation, induced apoptosisTime-dependent decrease in proliferation[5]
Lewis Lung Carcinoma (in vivo)Not specifiedEnhanced cisplatin-induced apoptosisIncreased TUNEL-positive cells in tumors[4]
SW620 (colon cancer, floating cells)20 µMIncreased cell deathSignificant increase vs. DMSO control[16]
C33a (cervical cancer, floating cells)20 µMIncreased cell deathSignificant increase vs. DMSO control[16]
Experimental Protocol: Assessing Y-27632-Induced Apoptosis by Annexin V/PI Flow Cytometry

This protocol details the use of Annexin V and Propidium Iodide (PI) staining to quantify apoptosis and necrosis in a cancer cell line following treatment with Y-27632.

Materials:

  • Cancer cell line of interest (e.g., SW620)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • Y-27632 Dihydrochloride (10 mM stock in sterile H₂O)

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 6-well tissue culture plates

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed 5 x 10⁵ cells per well in 6-well plates and allow them to adhere overnight.

  • Treatment:

    • Prepare treatment media by diluting the Y-27632 stock to the desired final concentrations (e.g., 10 µM, 20 µM, 50 µM) in complete culture medium.

    • Include a vehicle control (e.g., sterile H₂O at the same volume as the highest Y-27632 concentration) and a positive control for apoptosis (e.g., staurosporine).

    • Aspirate the old medium and add 2 mL of the respective treatment media to each well.

    • Incubate for a predetermined time (e.g., 24, 48, or 72 hours).

  • Cell Harvesting:

    • Collect the floating cells from the supernatant of each well into a labeled flow cytometry tube.

    • Wash the adherent cells with PBS, then detach them using trypsin-EDTA.

    • Combine the detached adherent cells with their corresponding supernatant in the flow tube.

    • Centrifuge the cells at 300 x g for 5 minutes.

  • Staining:

    • Aspirate the supernatant and wash the cell pellet with 1 mL of cold PBS. Centrifuge again.

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer immediately.

    • Set up gates to distinguish between:

      • Live cells (Annexin V- / PI-)

      • Early apoptotic cells (Annexin V+ / PI-)

      • Late apoptotic/necrotic cells (Annexin V+ / PI+)

      • Necrotic cells (Annexin V- / PI+)

    • Record the percentage of cells in each quadrant for each treatment condition.

Part 4: Methodologies for Assessing Apoptosis and Cell Survival

A robust investigation into the effects of Y-27632 requires a multi-faceted approach to accurately quantify cell viability and apoptosis. The choice of assay depends on the specific question being asked and the stage of apoptosis being investigated.

cluster_question Primary Question cluster_assays Recommended Assays Start Experimental Goal Q_Viability Assess overall cell viability? Start->Q_Viability Q_Apoptosis Quantify specific stages of apoptosis? Q_Viability->Q_Apoptosis No TrypanBlue Trypan Blue Exclusion Q_Viability->TrypanBlue Yes MTT_WST MTT / WST Assays (Metabolic Activity) Q_Viability->MTT_WST Yes Q_Mechanism Investigate apoptotic mechanism? Q_Apoptosis->Q_Mechanism No AnnexinV Annexin V / PI Flow Cytometry Q_Apoptosis->AnnexinV Yes Caspase Caspase-3/7 Glo Assay Q_Apoptosis->Caspase Yes TUNEL TUNEL Assay (DNA Fragmentation) Q_Mechanism->TUNEL Yes WesternBlot Western Blot (PARP, Bcl-2, etc.) Q_Mechanism->WesternBlot Yes

Figure 4: Workflow for selecting an appropriate cell fate assay.

Protocol 1: Caspase-3/7 Activity Assay

This protocol uses a luminogenic substrate to measure the activity of executioner caspases 3 and 7, key mediators of apoptosis.

Materials:

  • Caspase-Glo® 3/7 Assay System (or equivalent)

  • White-walled, opaque 96-well plates

  • Treated cells in culture medium

  • Luminometer

Procedure:

  • Plate Cells and Treat: Seed cells in a white-walled 96-well plate and treat with Y-27632 as described in previous protocols. Include appropriate controls.

  • Assay Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and Substrate to room temperature. Prepare the Caspase-Glo® 3/7 Reagent by adding the buffer to the lyophilized substrate. Mix by gentle inversion until the substrate is thoroughly dissolved.

  • Assay Execution:

    • Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 1 to 3 hours, protected from light.

    • Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase activity present.

Protocol 2: TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

The TUNEL assay detects DNA fragmentation, a late-stage hallmark of apoptosis, by labeling the 3'-hydroxyl ends of DNA breaks.

Materials:

  • In Situ Cell Death Detection Kit, Fluorescein (or equivalent)

  • Cells cultured on glass coverslips or chamber slides

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilisation Solution (0.1% Triton™ X-100 in 0.1% sodium citrate)

  • Fluorescence microscope

  • DAPI (for counterstaining nuclei)

Procedure:

  • Cell Preparation and Fixation:

    • Culture and treat cells on coverslips.

    • Wash the cells with PBS and fix with 4% PFA for 1 hour at room temperature.

    • Wash again with PBS.

  • Permeabilisation:

    • Incubate the fixed cells in Permeabilisation Solution for 2 minutes on ice.

    • Rinse twice with PBS.

  • TUNEL Reaction:

    • Prepare the TUNEL reaction mixture by adding the Enzyme Solution to the Label Solution according to the manufacturer's instructions.

    • Add 50 µL of the TUNEL reaction mixture to each coverslip.

    • Incubate in a humidified chamber for 60 minutes at 37°C in the dark.

  • Staining and Imaging:

    • Rinse the coverslips three times with PBS.

    • Mount the coverslips onto microscope slides using a mounting medium containing DAPI.

    • Analyze the samples under a fluorescence microscope. TUNEL-positive cells (apoptotic) will show green fluorescence in the nucleus, while all nuclei will be counterstained blue with DAPI.

    • Quantify the percentage of TUNEL-positive cells.

Conclusion

The ROCK inhibitor Y-27632 is a powerful molecular tool with a profound and dichotomous impact on cell survival and apoptosis. Its ability to robustly inhibit anoikis has made it an indispensable reagent in stem cell biology, facilitating the culture, manipulation, and cryopreservation of sensitive cell populations.[1][3] In contrast, its capacity to induce or sensitize cancer cells to apoptosis highlights the therapeutic potential of targeting the Rho/ROCK pathway in oncology.[4][5] Understanding the context-dependent nature of Y-27632's effects, grounded in the specific signaling architecture of the target cell, is paramount for its effective application. The experimental frameworks provided in this guide offer a validated starting point for researchers to dissect the intricate role of ROCK signaling in determining cell fate, ultimately enabling new discoveries in both basic research and translational medicine.

References

  • Zhang L, Valdez JM, Zhang B, Wei L, Chang J, Xin L (2011) ROCK Inhibitor Y-27632 Suppresses Dissociation-Induced Apoptosis of Murine Prostate Stem/Progenitor Cells and Increases Their Cloning Efficiency. PLOS One. [Link]

  • Street CA, Bryan BA (2011) Rho Kinase Proteins—Pleiotropic Modulators of Cell Survival and Apoptosis. Anticancer Research. [Link]

  • Watanabe K, Ueno M, Kamiya D, Nishiyama A, Matsumura M, Wataya T, Takahashi JB, Nishikawa S, Nishikawa S, Muguruma K, Sasai Y (2007) A ROCK inhibitor permits survival of dissociated human embryonic stem cells. Nature Biotechnology. [Link]

  • Shi J, Wei L (2007) Rho kinase in the regulation of cell death and survival. Journal of Cellular and Molecular Medicine. [Link]

  • Lee, J.-H.; Park, S.-E.; Lee, S.-Y.; Kim, Y.-M.; Kim, J.-Y. (2021) A Rho Kinase (ROCK) Inhibitor, Y-27632, Inhibits the Dissociation-Induced Cell Death of Salivary Gland Stem Cells. International Journal of Molecular Sciences. [Link]

  • Kinehara M, et al. (2008) Rho-associated kinase inhibitor Y-27632 promotes survival of cynomolgus monkey embryonic stem cells. Reproductive BioMedicine Online. [Link]

  • Creative Diagnostics (Date not available) ROCK Signaling Pathway. Creative Diagnostics. [Link]

  • Shi J, Wei L (2007) Potential ROCK targets in apoptotic signaling. ResearchGate. [Link]

  • Street CA, Bryan BA (2011) Rho kinase proteins--pleiotropic modulators of cell survival and apoptosis. Anticancer Research. [Link]

  • Liu, C.-C., et al. (2019) Therapeutic effect of Y-27632 on tumorigenesis and cisplatin-induced peripheral sensory loss through RhoA-NF-κB. Oncotarget. [Link]

  • Kan L, Smith A, Chen M, Ledford BT, Fan H, Liu Z, et al. (2015) Rho-Associated Kinase Inhibitor (Y-27632) Attenuates Doxorubicin-Induced Apoptosis of Human Cardiac Stem Cells. PLOS One. [Link]

  • Qiu, X., et al. (2015) ROCK inhibition as a potential therapeutic target involved in apoptosis in hemangioma. Molecular Medicine Reports. [Link]

  • Perpusnas (2026) Y-27632: A Potent ROCK Inhibitor. Perpusnas. [Link]

  • Vellingiri, B., et al. (2021) Spontaneous Cell Detachment and Reattachment in Cancer Cell Lines: An In Vitro Model of Metastasis and Malignancy. International Journal of Molecular Sciences. [Link]

  • Lee, J.-H.; Park, S.-E.; Lee, S.-Y.; Kim, Y.-M.; Kim, J.-Y. (2021) A Rho Kinase (ROCK) Inhibitor, Y-27632, Inhibits the Dissociation-Induced Cell Death of Salivary Gland Stem Cells. PMC. [Link]

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Foundational

An In-depth Technical Guide to Y-27632-d4 Dihydrochloride Hydrate: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Deuteration in ROCK Inhibition Y-27632 is a well-established and highly selective inhibitor of Rho-associated coiled-coil...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Deuteration in ROCK Inhibition

Y-27632 is a well-established and highly selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), a key regulator of the actin cytoskeleton.[1][2] Its ability to modulate fundamental cellular processes such as adhesion, motility, and apoptosis has made it an indispensable tool in cell biology research, particularly in the field of stem cell biology where it is widely used to enhance cell survival and cloning efficiency.[3][4] The introduction of Y-27632-d4 Dihydrochloride Hydrate, a deuterated analog of Y-27632, offers researchers a valuable tool for precise quantitative analysis.

Deuterated compounds are molecules in which one or more hydrogen atoms have been replaced by their stable, non-radioactive isotope, deuterium. This subtle change in mass can lead to a stronger carbon-deuterium bond compared to a carbon-hydrogen bond, which can alter the rate of drug metabolism. In the context of Y-27632-d4 Dihydrochloride Hydrate, the primary application is not to alter its pharmacokinetic profile for therapeutic use, but to serve as an ideal internal standard for the accurate quantification of Y-27632 in biological samples using mass spectrometry-based techniques.[5] This guide provides a comprehensive overview of the chemical properties of Y-27632-d4 Dihydrochloride Hydrate, its mechanism of action as a ROCK inhibitor, and its application in bioanalytical methods.

Physicochemical Properties

The key physicochemical properties of Y-27632-d4 Dihydrochloride Hydrate and its non-deuterated counterpart are summarized in the table below. While specific spectroscopic data for the deuterated form is not widely published, the general characteristics are expected to be very similar to Y-27632.

PropertyY-27632-d4 Dihydrochloride HydrateY-27632 Dihydrochloride
Chemical Name trans-4-[(1R)-1-Aminoethyl]-N-4-pyridinyl-d4-cyclohexanecarboxamide, dihydrochloride hydratetrans-4-[(1R)-1-Aminoethyl]-N-4-pyridinylcyclohexanecarboxamide dihydrochloride
Molecular Formula C₁₄H₁₇D₄N₃O · 2HCl [H₂O][5]C₁₄H₂₁N₃O · 2HCl[1]
Molecular Weight 342.3 g/mol [5][6]320.3 g/mol [1][4]
Appearance Light Grey Solid[6]A crystalline solid[1]
Melting Point 84-88°C[6]Not widely reported
Solubility Soluble in Methanol and Water[6]Water (≤ 90 mM), PBS (pH 7.2) (≤ 230 mM), DMSO (≤ 90 mM), Absolute ethanol (≤ 3.1 mM)[1]
Purity ≥99% deuterated forms (d1-d4)[5]≥ 98%[1]
Storage 4°C[6]-20°C as supplied[1]
Stability Stable for at least 5 years if properly stored[7]Product stable at -20°C as supplied for 12 months. Stock solutions in PBS or water are stable at -20°C for up to 6 months[1][2]

Mechanism of Action: Inhibition of the Rho/ROCK Signaling Pathway

Y-27632, and by extension its deuterated form, functions as a potent and selective inhibitor of the two isoforms of Rho-associated kinase, ROCK1 and ROCK2.[1] The inhibition is ATP-competitive, meaning Y-27632 binds to the ATP-binding pocket of the kinase domain of ROCK, thereby preventing the phosphorylation of its downstream substrates. The Rho/ROCK pathway plays a central role in regulating the organization of the actin cytoskeleton, which is crucial for a multitude of cellular functions including cell shape, migration, and contraction.

The signaling cascade is initiated by the activation of the small GTPase RhoA. Activated RhoA binds to and activates ROCK, which in turn phosphorylates several downstream targets. A key substrate of ROCK is the myosin light chain (MLC) phosphatase (MYPT1), which, when phosphorylated by ROCK, becomes inhibited. This leads to an increase in the phosphorylation of MLC, resulting in enhanced actin-myosin contractility and the formation of stress fibers and focal adhesions. By inhibiting ROCK, Y-27632 disrupts this cascade, leading to a reduction in actomyosin contractility, disassembly of stress fibers, and ultimately, a modulation of cell morphology and behavior. This mechanism is particularly relevant in the context of stem cell research, where the inhibition of ROCK prevents the dissociation-induced apoptosis (anoikis) of single cells, thereby significantly improving their survival and cloning efficiency.[3]

G cluster_0 Upstream Signaling cluster_1 Core Pathway cluster_2 Downstream Effects Ligands Ligands Receptors Receptors Ligands->Receptors Activate GEFs Guanine Nucleotide Exchange Factors (GEFs) Receptors->GEFs RhoA_GDP RhoA-GDP (Inactive) GEFs->RhoA_GDP Promote GDP/GTP Exchange RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK Activates MLC_Phosphatase Myosin Light Chain Phosphatase (MYPT1) ROCK->MLC_Phosphatase Inhibits (via phosphorylation) p_MLC Phosphorylated Myosin Light Chain (p-MLC) ROCK->p_MLC Promotes (indirectly) Y27632 Y-27632-d4 Y27632->ROCK Inhibits (ATP-competitive) MLC_Phosphatase->p_MLC Dephosphorylates Actin_Cytoskeleton Actin Cytoskeleton Reorganization p_MLC->Actin_Cytoskeleton Cellular_Responses Cell Contraction, Stress Fiber Formation, Apoptosis Modulation Actin_Cytoskeleton->Cellular_Responses

Caption: The Rho/ROCK signaling pathway and the inhibitory action of Y-27632-d4.

Applications

Primary Application: Internal Standard in Quantitative Bioanalysis

The primary and most critical application of Y-27632-d4 Dihydrochloride Hydrate is as a stable isotope-labeled internal standard (SIL-IS) for the quantification of Y-27632 in biological matrices such as plasma, serum, or cell lysates.[5] In quantitative liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) analysis, an ideal internal standard should have physicochemical properties nearly identical to the analyte of interest to compensate for variations during sample preparation, chromatography, and ionization.[8]

Y-27632-d4, being chemically identical to Y-27632 except for the increased mass due to deuterium substitution, co-elutes with the non-deuterated analyte under typical chromatographic conditions. This co-elution ensures that both the analyte and the internal standard experience the same matrix effects, leading to more accurate and precise quantification. The mass difference allows for their simultaneous detection and differentiation by the mass spectrometer.

Broader Research Applications of ROCK Inhibition

Given its identical mechanism of action to Y-27632, the deuterated form can also be used in various research applications where ROCK inhibition is desired, with the added benefit of being traceable in metabolic studies. Key research applications include:

  • Stem Cell Culture: Enhancing the survival of human embryonic stem cells (hESCs) and induced pluripotent stem cells (iPSCs) after dissociation to single cells by preventing anoikis.[3]

  • Cellular Reprogramming: Used in combination with other small molecules to facilitate the direct reprogramming of somatic cells into other cell types.

  • Neuroscience Research: Promoting neurite outgrowth and neuronal regeneration.

  • Cancer Research: Investigating the role of the Rho/ROCK pathway in tumor cell migration, invasion, and metastasis.

Experimental Protocols

Protocol 1: Quantification of Y-27632 in Biological Samples using Y-27632-d4 as an Internal Standard by LC-MS/MS

This protocol provides a general framework for the quantification of Y-27632 in a biological matrix (e.g., plasma) using Y-27632-d4 Dihydrochloride Hydrate as an internal standard. Optimization of specific parameters will be required for different sample types and instrumentation.

1. Preparation of Stock and Working Solutions: a. Prepare a 1 mg/mL stock solution of Y-27632 and Y-27632-d4 in methanol. b. From the stock solutions, prepare a series of working standard solutions of Y-27632 by serial dilution with methanol:water (1:1, v/v) to create a calibration curve (e.g., 1-1000 ng/mL). c. Prepare a working internal standard solution of Y-27632-d4 at a fixed concentration (e.g., 100 ng/mL) in methanol:water (1:1, v/v).

2. Sample Preparation (Protein Precipitation): a. To 50 µL of plasma sample, calibrator, or quality control sample in a microcentrifuge tube, add 10 µL of the internal standard working solution (Y-27632-d4). b. Vortex briefly to mix. c. Add 150 µL of acetonitrile to precipitate proteins. d. Vortex for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C. e. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C. f. Reconstitute the residue in 100 µL of mobile phase A.

3. LC-MS/MS Analysis: a. Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A typical gradient would be to start at 5% B, ramp to 95% B over a few minutes, hold, and then return to initial conditions to re-equilibrate.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5 µL. b. Mass Spectrometry:
  • Ionization Mode: Positive electrospray ionization (ESI+).
  • Detection Mode: Multiple Reaction Monitoring (MRM).
  • MRM Transitions: Determine the optimal precursor to product ion transitions for both Y-27632 and Y-27632-d4 by infusing the individual compounds. For Y-27632 (MW 320.3), the precursor ion would be [M+H]⁺ at m/z 321.3. For Y-27632-d4 (MW 342.3 for the free base), the precursor ion would be [M+H]⁺ at m/z 347.3. Product ions would be determined experimentally.

4. Data Analysis: a. Construct a calibration curve by plotting the peak area ratio of Y-27632 to Y-27632-d4 against the concentration of the Y-27632 standards. b. Determine the concentration of Y-27632 in the unknown samples by interpolating their peak area ratios from the calibration curve.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Sample Biological Sample (e.g., Plasma) IS_Spike Spike with Y-27632-d4 IS Sample->IS_Spike Protein_Precip Protein Precipitation (e.g., Acetonitrile) IS_Spike->Protein_Precip Centrifuge Centrifugation Protein_Precip->Centrifuge Supernatant_Transfer Supernatant Transfer Centrifuge->Supernatant_Transfer Evaporation Evaporation Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Injection LC Injection Reconstitution->LC_Injection LC_Separation Chromatographic Separation (C18) LC_Injection->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Calibration_Curve Calibration Curve Construction Ratio_Calculation->Calibration_Curve Quantification Quantify Analyte Concentration Calibration_Curve->Quantification

Caption: Workflow for LC-MS/MS quantification of Y-27632 using Y-27632-d4 as an internal standard.

Protocol 2: In Vitro ROCK Activity Assay

This protocol can be used to assess the inhibitory activity of Y-27632-d4 and compare it to its non-deuterated counterpart. This is a generalized protocol based on commercially available ROCK activity assay kits.

1. Reagent Preparation: a. Prepare a 1X kinase assay buffer. b. Prepare a solution of the ROCK substrate (e.g., recombinant MYPT1) in the assay buffer. c. Prepare an ATP solution in the assay buffer at a concentration close to the Km for ROCK. d. Prepare serial dilutions of Y-27632 and Y-27632-d4 in the assay buffer to generate a dose-response curve.

2. Kinase Reaction: a. To the wells of a microplate, add the ROCK enzyme, the substrate solution, and the different concentrations of the inhibitors (or vehicle control). b. Initiate the kinase reaction by adding the ATP solution. c. Incubate the plate at 30°C for a specified time (e.g., 30 minutes). d. Stop the reaction by adding a stop solution (e.g., EDTA).

3. Detection: a. The detection of substrate phosphorylation can be achieved using various methods, such as a phosphospecific antibody in an ELISA format or by measuring the depletion of ATP using a luminescence-based assay. b. For an ELISA-based detection, wash the plate and add a primary antibody that specifically recognizes the phosphorylated substrate. c. After incubation and washing, add a horseradish peroxidase (HRP)-conjugated secondary antibody. d. After a final incubation and wash, add a colorimetric HRP substrate and measure the absorbance at the appropriate wavelength.

4. Data Analysis: a. Plot the absorbance values against the inhibitor concentrations. b. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for each inhibitor.

Conclusion

Y-27632-d4 Dihydrochloride Hydrate is a valuable tool for researchers in pharmacology and drug development. Its primary utility as a stable isotope-labeled internal standard enables the highly accurate and precise quantification of Y-27632 in complex biological matrices, which is essential for pharmacokinetic and pharmacodynamic studies. While its biological activity is presumed to be identical to its non-deuterated counterpart, this guide provides the foundational knowledge of its chemical properties, mechanism of action, and a framework for its practical application in the laboratory. The continued use of such deuterated standards will undoubtedly contribute to the generation of high-quality, reproducible data in the study of ROCK-mediated signaling pathways.

References

  • Y-27632: Your Guide To ROCK Inhibitor. Perpusnas. [Link]

  • A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. PMC. [Link]

  • Internal standard in LC-MS/MS. Chromatography Forum. [Link]

  • 022926 Y-27632-d4 Dihydrochloride Hydrate (ROCK Inhibitor). CAS. [Link]

  • A Rho Kinase (ROCK) Inhibitor, Y-27632, Inhibits the Dissociation-Induced Cell Death of Salivary Gland Stem Cells. MDPI. [Link]

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Exploratory

Precision Quantification of ROCK Inhibition: Using Y-27632-d4 as an Internal Standard

Topic: in LC-MS/MS Bioanalysis Content Type: In-depth Technical Guide Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Executive Summary The Rho-associated coiled-coil containing protei...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: in LC-MS/MS Bioanalysis Content Type: In-depth Technical Guide Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals

Executive Summary

The Rho-associated coiled-coil containing protein kinase (ROCK) pathway is a central regulator of cytoskeletal mechanics, influencing cell adhesion, motility, and apoptosis. The selective inhibitor Y-27632 is a cornerstone reagent in stem cell engineering (preventing anoikis) and glaucoma research.

However, "studying" a kinase inhibitor in vivo or in complex biological matrices requires more than just phenotypic observation; it demands precise pharmacokinetic (PK) and pharmacodynamic (PD) correlation. Y-27632-d4 , the deuterium-labeled isotopologue of Y-27632, is not a therapeutic agent but a critical bioanalytical tool. It serves as a Stable Isotope-Labeled Internal Standard (SIL-IS) in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), enabling researchers to correct for matrix effects, extraction variability, and ionization suppression, thereby ensuring that measured drug levels accurately reflect biological reality.

Mechanistic Context: The ROCK Pathway & Inhibition

To understand the necessity of accurate quantification, one must appreciate the downstream effects of the target. ROCK (ROCK1 and ROCK2) acts as a molecular switch downstream of the small GTPase RhoA.

The Signaling Cascade

When RhoA is activated (GTP-bound), it binds to and activates ROCK. Active ROCK phosphorylates several substrates, most notably:

  • Myosin Light Chain Phosphatase (MLCP): Inhibiting MLCP (via phosphorylation of the MYPT1 subunit) increases myosin light chain (MLC) phosphorylation.

  • LIM Kinase (LIMK): Phosphorylation activates LIMK, which inhibits cofilin, preventing actin depolymerization.

The net result is increased actin-myosin contractility and stress fiber formation. Y-27632 competes with ATP for the catalytic binding site of ROCK, effectively silencing this contractile signal.

Visualization of the ROCK Signaling Node

The following diagram illustrates the pathway and the specific intervention point of Y-27632.

ROCK_Pathway node_signal node_signal node_kinase node_kinase node_effect node_effect node_drug node_drug GPCR GPCR / Integrins RhoA RhoA-GTP GPCR->RhoA Activation ROCK ROCK 1/2 (Rho-Kinase) RhoA->ROCK Binds/Activates MYPT1 MYPT1 (Phosphatase Subunit) ROCK->MYPT1 Phosphorylates (Inhibits) LIMK LIM Kinase ROCK->LIMK Phosphorylates MLC Myosin Light Chain (MLC) MYPT1->MLC Dephosphorylation Blocked Actin Actomyosin Contraction Stress Fibers MLC->Actin Increases Contractility Cofilin Cofilin (Actin Depolymerization) LIMK->Cofilin Phosphorylates (Inhibits) Cofilin->Actin Stabilizes Filaments Y27632 Y-27632 (Inhibitor) Y27632->ROCK ATP Competition (Blockade)

Figure 1: The RhoA/ROCK signaling axis showing the ATP-competitive inhibition by Y-27632, leading to reduced actomyosin contractility.

The Role of Y-27632-d4 in Bioanalysis

When conducting PK studies (e.g., in mouse plasma or cell lysate), biological matrices contain phospholipids, salts, and proteins that can suppress ionization in the mass spectrometer. If you use a non-labeled internal standard (or none at all), your quantification may be skewed by these "matrix effects."

Y-27632-d4 (Deuterated Y-27632) possesses identical physicochemical properties to the drug but has a distinct mass (+4 Da).

  • Co-elution: It elutes at the exact same retention time as Y-27632.

  • Matrix Compensation: Any ion suppression affecting Y-27632 at that specific retention time will affect Y-27632-d4 equally.

  • Result: The ratio of the two signals remains constant, yielding accurate quantification.

Chemical Comparison
FeatureY-27632 (Analyte)Y-27632-d4 (Internal Standard)
Formula C₁₄H₂₁N₃O · 2HClC₁₄H₁₇D₄N₃O · 2HCl
MW (Free Base) ~247.3 g/mol ~251.3 g/mol
Mass Shift -+4 Da
Primary Use ROCK InhibitionQuantification Reference

Technical Protocol: LC-MS/MS Quantification

Note: This protocol assumes the use of a Triple Quadrupole (QqQ) Mass Spectrometer coupled to UHPLC.

Sample Preparation (Protein Precipitation)

This method is preferred for high-throughput PK studies due to its simplicity and high recovery.

  • Stock Preparation:

    • Dissolve Y-27632-d4 in 50% Methanol/Water to create a 1 mg/mL stock.

    • Prepare a Working IS Solution (e.g., 100 ng/mL) in acetonitrile.

  • Extraction:

    • Aliquot 50 µL of biological sample (Plasma/Serum/Lysate) into a 1.5 mL tube.

    • Add 150 µL of Working IS Solution (Acetonitrile containing Y-27632-d4).

    • Why? The acetonitrile precipitates proteins, while simultaneously spiking the internal standard.

    • Vortex vigorously for 30 seconds.

    • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Transfer:

    • Transfer 100 µL of the supernatant to an autosampler vial.

    • Dilute 1:1 with Water (0.1% Formic Acid) to match initial mobile phase conditions (prevents peak broadening).

LC-MS/MS Conditions
Chromatographic Separation[1][2][3][4]
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: Linear ramp to 90% B

    • 3.0-4.0 min: Hold 90% B (Wash)

    • 4.0-4.1 min: Return to 5% B

    • 4.1-6.0 min: Re-equilibrate

Mass Spectrometry Parameters (ESI+)

The instrument must be operated in Multiple Reaction Monitoring (MRM) mode. You must optimize the collision energy (CE) for your specific instrument.

AnalytePrecursor Ion (Q1)Product Ion (Q3)*Dwell TimeRole
Y-27632 248.3 [M+H]⁺95.1 (Pyridine)50 msQuantifier
Y-27632 248.3 [M+H]⁺136.150 msQualifier
Y-27632-d4 252.3 [M+H]⁺99.1 (d4-Pyridine)**50 msIS Quantifier

*Note: Product ions are theoretical examples based on typical fragmentation (loss of pyridine ring). Always perform a product ion scan on your specific d4 lot to confirm the location of the deuterium label (pyridine vs. cyclohexane ring) and select the corresponding shifted fragment.

Experimental Workflow Visualization

The following diagram outlines the self-validating workflow for generating PK data using the d4 standard.

Bioanalysis_Workflow node_step node_step node_critical node_critical node_data node_data Sample Biological Sample (Plasma/Lysate) Spike Spike IS (Y-27632-d4) Sample->Spike Add Internal Std Precip Protein Precip (Acetonitrile) Spike->Precip Mix Centrifuge Centrifuge & Dilute Precip->Centrifuge Remove Solids LC UHPLC Separation (C18 Column) Centrifuge->LC Inject Supernatant MS QqQ MS/MS (MRM Mode) LC->MS Elute Data Calculate Ratio: Area(Analyte) / Area(IS) MS->Data Raw Counts Curve Standard Curve Interpolation Data->Curve Normalize Result Final Conc. (ng/mL) Curve->Result Quantify

Figure 2: Step-by-step bioanalytical workflow ensuring data integrity through internal standardization.

Critical Considerations for Scientific Integrity

Deuterium Isotope Effect

While d4 is an excellent IS, deuterium can slightly alter lipophilicity (retention time shift).

  • Check: Ensure the retention time of Y-27632-d4 is within ±0.05 min of Y-27632. If they separate significantly, the IS may not perfectly compensate for matrix effects occurring at the exact moment of analyte elution.

Cross-Signal Contribution
  • Purity Check: Inject a "Blank + IS" sample. Ensure there is no signal in the Y-27632 (248.3) channel. Impurities in the d4 standard can lead to false positives.

  • Reverse Check: Inject a high concentration Y-27632 standard (without IS). Ensure there is no signal in the d4 (252.3) channel (isotopic overlap from naturally occurring ¹³C).

Stability

Y-27632 is generally stable, but stock solutions should be stored at -20°C. The d4 standard is light-sensitive; store in amber vials.

References

  • Ishizaki, T., et al. (2000). Pharmacological properties of Y-27632, a specific inhibitor of rho-associated kinases.[5][6] Molecular Pharmacology, 57(5), 976-983.

  • Uehata, M., et al. (1997). Calcium sensitization of smooth muscle mediated by a Rho-associated protein kinase in hypertension. Nature, 389, 990–994.

  • Watanabe, K., et al. (2007). A ROCK inhibitor permits survival of dissociated human embryonic stem cells.[6] Nature Biotechnology, 25, 681–686.

  • FDA Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration.

  • Cayman Chemical. Y-27632-d4 Product Information & Structure.

Sources

Foundational

The Y-27632 Monograph: From Pyridine Scaffold to Regenerative Medicine Cornerstone

Executive Summary Y-27632 is a selective, ATP-competitive inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2][3][4] Originally synthesized in the late 1990s as a potential antihypertensive age...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Y-27632 is a selective, ATP-competitive inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2][3][4] Originally synthesized in the late 1990s as a potential antihypertensive agent, its utility shifted paradigmatically in 2007 when it was identified as a critical survival factor for human embryonic stem cells (hESCs). Today, it is a ubiquitous "gold standard" tool compound in regenerative medicine, cryobiology, and ophthalmology. This guide analyzes its discovery, mechanism, and provides validated protocols for its application in high-stakes cell culture.

Part 1: Discovery & Medicinal Chemistry

Origin and Rational Design

The discovery of Y-27632 emerged from a collaboration between Yoshitomi Pharmaceutical Industries (now Mitsubishi Tanabe Pharma) and Kyoto University in the mid-1990s. The objective was to target the Rho/ROCK pathway to treat hypertension by inhibiting vascular smooth muscle contraction.

  • Lead Identification: Early screening identified non-selective kinase inhibitors. The optimization process focused on the aminopyridine scaffold.

  • Structural Optimization: The introduction of a trans-4-aminoethylcyclohexanecarboxamide moiety was critical. This structure allows the pyridine nitrogen to interact with the ATP-binding pocket of the kinase, while the cyclohexane ring provides steric bulk that enhances selectivity.

Kinase Selectivity Profile

Y-27632 is highly selective for ROCK1 (p160ROCK) and ROCK2. Its specificity stems from its ability to bind to the active site cleft, competing directly with ATP.[4]

Table 1: Inhibitory Potency (Ki / IC50) of Y-27632 vs. Related Kinases

Target KinaseKi / IC50 ValueSelectivity Ratio (vs. ROCK)Clinical Implication
ROCK1 ~140 nM 1x (Target) Cytoskeletal relaxation
ROCK2 ~300 nM 1x (Target) Cytoskeletal relaxation
Citron Kinase> 2000 nM> 15xLow off-target risk
PKN> 2000 nM> 15xLow off-target risk
PKC (Protein Kinase C)> 25,000 nM> 150xMinimal interference with proliferation
PKA (cAMP-dependent)> 25,000 nM> 150xMinimal metabolic interference
MLCK (Myosin Light Chain Kinase)> 250,000 nM> 1500xSpecificity for Rho-pathway over Ca2+ pathway

Data aggregated from Uehata et al. (1997) and Ishizaki et al. (2000).

Part 2: Mechanism of Action

The Rho/ROCK Signaling Pathway

ROCK is a major downstream effector of the small GTPase RhoA.[5][6] When RhoA is activated (GTP-bound), it binds to the Rho-binding domain (RBD) of ROCK, releasing the kinase domain from autoinhibition.

Active ROCK phosphorylates:

  • Myosin Light Chain (MLC): Directly activating myosin II.

  • Myosin Phosphatase Target Subunit 1 (MYPT1): Inhibiting the phosphatase that normally relaxes the cytoskeleton.

Net Result: Increased actomyosin contractility, stress fiber formation, and membrane blebbing.

Visualization: The ROCK Pathway

ROCK_Pathway Signal Extracellular Signal (LPA, Thrombin, Dissociation) GPCR GPCR / Integrins Signal->GPCR RhoA RhoA-GTP (Active) GPCR->RhoA GEF Activation ROCK ROCK1 / ROCK2 (Kinase) RhoA->ROCK Activates MYPT1 MYPT1 (Phosphatase) ROCK->MYPT1 Phosphorylates (Inhibits) MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates (Activates) LIMK LIMK ROCK->LIMK Activates Y27632 Y-27632 (Inhibitor) Y27632->ROCK ATP Competition MYPT1->MLC Dephosphorylates Contractility Actomyosin Contraction (Blebbing / Anoikis) MLC->Contractility Cross-bridge Cycling Cofilin Cofilin (Inactivated) LIMK->Cofilin Phosphorylates Stabilization Actin Stabilization Cofilin->Stabilization

Figure 1: The Rho/ROCK signaling cascade.[1][2][3][4][5][7][8][9][10][11] Y-27632 prevents actomyosin hyper-contraction by inhibiting ROCK-mediated phosphorylation of MLC and MYPT1.

Part 3: The Stem Cell Revolution (Development)

While initially developed for hypertension, the defining moment for Y-27632 occurred in 2007. Watanabe et al. (RIKEN) discovered that human embryonic stem cells (hESCs) undergo massive apoptosis (anoikis) upon single-cell dissociation due to hyper-activation of RhoA/ROCK.

Mechanism of Anoikis Suppression

When hESCs are detached from the extracellular matrix (ECM) or neighboring cells (E-cadherin disruption), RhoA is rapidly activated. This leads to excessive actomyosin contraction ("blebbing"), which physically disrupts the cell and triggers the mitochondrial apoptotic pathway.

Y-27632 Intervention: By inhibiting ROCK, Y-27632 reduces this contractile force, allowing the cell to maintain integrity until it can re-establish adhesion or form aggregates.

Visualization: Mechanism of Survival

StemCell_Survival cluster_Cell hESC / iPSC Cytoplasm Dissociation Enzymatic Dissociation (Accutase/Trypsin) RhoA_High RhoA Hyper-activation Dissociation->RhoA_High ROCK_Active ROCK Activation RhoA_High->ROCK_Active Actin_Myosin Actomyosin Hyper-contraction ROCK_Active->Actin_Myosin Survival Survival & Re-adhesion ROCK_Active->Survival Inhibition leads to Blebbing Membrane Blebbing Actin_Myosin->Blebbing Apoptosis Anoikis (Death) Blebbing->Apoptosis Y_Drug Y-27632 (10 µM) Y_Drug->ROCK_Active Blocks

Figure 2: The protective mechanism of Y-27632 during stem cell passaging. Inhibition of ROCK prevents the fatal "blebbing" response caused by dissociation.

Part 4: Technical Guide & Protocols

Reconstitution and Storage

Y-27632 is typically supplied as a dihydrochloride salt (Y-27632 2HCl) to enhance water solubility.

  • Solvent: Sterile Water or PBS (pH 7.2). DMSO is compatible but unnecessary and often avoided in sensitive stem cell cultures.

  • Stock Concentration: 10 mM is standard. (Dissolve 1 mg in ~312 µL for 10 mM).

  • Storage:

    • Lyophilized: -20°C (stable for 1-2 years).

    • In Solution: -20°C in single-use aliquots (stable for 6 months). Avoid freeze-thaw cycles.

Protocol: Single-Cell Passaging of hPSCs

Objective: To passage human Pluripotent Stem Cells (hPSCs) as single cells without compromising viability.[2][3][4][5][10][12][13][14]

  • Pre-Treatment (Optional but Recommended): Add Y-27632 to the culture medium (final concentration 10 µM ) 1 hour prior to dissociation.

  • Dissociation:

    • Aspirate medium and wash with PBS (-/-).

    • Add dissociation reagent (e.g., Accutase) and incubate at 37°C for 3-5 minutes.

  • Quenching: Dilute Accutase with basal medium.

  • Centrifugation: Spin at 200-300 x g for 3-5 minutes.

  • Resuspension (Critical Step):

    • Aspirate supernatant.

    • Resuspend the pellet in fresh maintenance medium (e.g., mTeSR, E8) supplemented with 10 µM Y-27632 .

  • Plating: Seed cells onto Matrigel/Vitronectin coated plates.

  • Withdrawal: Change medium after 24 hours to Y-27632-free medium. Extended exposure (>48h) is generally not recommended as it may alter morphology or differentiation potential.

Troubleshooting
ObservationRoot CauseCorrective Action
Low Viability (<50%) Inactive Y-27632Check stock date; ensure -20°C storage. Verify 10 µM final conc.
Spindly Morphology Neurite outgrowthROCK inhibition can induce neurite-like extensions. Remove Y-27632 after 24h.
Poor Adhesion Matrix/Integrin issueY-27632 aids survival, not initial attachment. Re-coat plates.

Part 5: Clinical Translation & Future Directions

While Y-27632 is the premier research tool, its systemic half-life and potency limited its direct clinical use. However, it paved the way for "Next-Gen" ROCK inhibitors:

  • Fasudil (HA-1077): Structurally simpler, approved in Japan for cerebral vasospasm.

  • Ripasudil (K-115): A direct derivative developed by Kowa. Approved for Glaucoma treatment. It lowers intraocular pressure (IOP) by relaxing the trabecular meshwork (via ROCK inhibition), increasing aqueous humor outflow.

  • Netarsudil: FDA-approved (2017) for glaucoma; a dual ROCK/NET inhibitor.

References

  • Uehata, M., et al. (1997). Calcium sensitization of smooth muscle mediated by a Rho-associated protein kinase in hypertension.[6] Nature, 389, 990–994.[6]

  • Watanabe, K., et al. (2007). A ROCK inhibitor permits survival of dissociated human embryonic stem cells.[4][10][15][16] Nature Biotechnology, 25, 681–686.[10][15][16]

  • Ishizaki, T., et al. (2000). Pharmacological properties of Y-27632, a specific inhibitor of rho-associated kinases.[1][15][16] Molecular Pharmacology, 57(5), 976–983.

  • Narumiya, S., et al. (2000). Use and properties of ROCK-specific inhibitor Y-27632.[1] Methods in Enzymology, 325, 273-284.

  • Jacobs, M., et al. (2006). The structure of the protein kinase ROCK1 bound to the inhibitor Y-27632. Journal of Biological Chemistry, 281, 260-268.

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Quantitation of ROCK Inhibition in Cell Culture Using Y-27632-d4

Executive Summary & Strategic Rationale This guide details the protocol for utilizing Y-27632-d4 Dihydrochloride Hydrate , the stable isotope-labeled analog of the selective ROCK inhibitor Y-27632. Critical Distinction:...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This guide details the protocol for utilizing Y-27632-d4 Dihydrochloride Hydrate , the stable isotope-labeled analog of the selective ROCK inhibitor Y-27632.

Critical Distinction:

  • Y-27632 (non-deuterated): The pharmacological agent used to treat cells (e.g., to prevent anoikis in hESCs/iPSCs).[1][2][3]

  • Y-27632-d4 (deuterated): The Internal Standard (IS) used exclusively for the quantification of the parent drug in biological matrices via LC-MS/MS.

While standard protocols often prescribe a fixed 10 µM concentration of Y-27632 for stem cell maintenance, precise drug development requires understanding intracellular accumulation, metabolic stability, and clearance rates. This protocol bridges the gap between biological efficacy and analytical validation, providing a workflow to quantify Y-27632 levels in cell culture media and lysates using the d4-analog to correct for matrix effects and recovery losses.

Technical Specifications & Mechanism

Chemical Properties
FeatureY-27632 (Analyte)Y-27632-d4 (Internal Standard)
CAS Number 129830-38-21329615-99-9 (varies by salt)
Formula C₁₄H₂₁N₃O[2][4] · 2HCl[5] · H₂OC₁₄H₁₇D₄N₃O · 2HCl[5] · H₂O
Molecular Weight ~338.27 g/mol ~342.30 g/mol
Solubility Water (100 mM), DMSO (100 mM)Water, DMSO, Methanol
Primary Use ROCK Inhibition (Biological)Mass Spec Normalization (Analytical)
Mechanism of Action (Biological Context)

Y-27632 competes with ATP for the catalytic binding site of Rho-associated coiled-coil kinase (ROCK1 and ROCK2).[1][2][4] Inhibition of ROCK prevents the phosphorylation of Myosin Light Chain (MLC), thereby reducing actomyosin contractility. In stem cells, this inhibition blocks the "anoikis" (detachment-induced apoptosis) pathway, ensuring survival during enzymatic dissociation.[1][2][4]

ROCK_Pathway cluster_effect Therapeutic Effect RhoA RhoA (GTP) ROCK ROCK1 / ROCK2 (Kinase) RhoA->ROCK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates Y27632 Y-27632 (Inhibitor) Y27632->ROCK Inhibits (ATP Competition) Anoikis Anoikis / Apoptosis (Membrane Blebbing) Y27632->Anoikis Prevents Survival Cell Survival & Adhesion Y27632->Survival Promotes pMLC Phospho-MLC (p-MLC) MLC->pMLC Actin Actomyosin Contraction pMLC->Actin Promotes Actin->Anoikis Triggers in dissociated cells

Figure 1: Mechanism of Y-27632.[2] By inhibiting ROCK, the drug prevents the hyper-contraction of the cytoskeleton that leads to apoptosis in dissociated stem cells.

Experimental Protocols

Protocol A: Biological Treatment (The Context)

Use non-deuterated Y-27632 for this step.

Objective: Treat human Induced Pluripotent Stem Cells (hiPSCs) to prevent apoptosis during passaging. Reagents: Y-27632 Dihydrochloride (Non-deuterated), Accutase, mTeSR™ Plus or equivalent medium.

  • Stock Preparation: Reconstitute Y-27632 (d0) in sterile water to 10 mM. Filter sterilize (0.22 µm). Store at -20°C.

  • Pre-Treatment: One hour prior to dissociation, add Y-27632 to the culture medium to a final concentration of 10 µM (e.g., 1 µL stock per 1 mL medium).

  • Dissociation: Aspirate medium, wash with PBS, and treat with Accutase for 3-5 minutes at 37°C.

  • Resuspension: Quench Accutase with fresh medium containing 10 µM Y-27632 .

  • Plating: Seed cells onto Matrigel/Vitronectin-coated plates.

  • Withdrawal: After 24 hours, replace medium with drug-free medium (Y-27632 is typically only required for the first 24h post-passage).

Protocol B: Bioanalytical Quantitation (The Core Application)

Use Y-27632-d4 as the Internal Standard.

Objective: Quantify the intracellular concentration of Y-27632 to validate effective dosing or study drug clearance.

1. Internal Standard (IS) Preparation
  • Stock: Dissolve Y-27632-d4 in 50% Methanol/Water to 1 mg/mL.

  • Working IS Solution: Dilute Stock to 100 ng/mL in 100% Acetonitrile (ACN). This solution serves as both the spiking standard and the protein precipitation agent.

2. Sample Extraction (Intracellular)
  • Harvest: At the desired timepoint (e.g., 2h, 6h, 24h), aspirate culture medium (save for media analysis if needed).

  • Wash: Rapidly wash cells 3x with ice-cold PBS to remove extracellular drug.

  • Lysis/Extraction: Add 200 µL of Working IS Solution (ACN + Y-27632-d4) directly to the cell pellet (approx 10⁶ cells).

  • Disruption: Vortex vigorously for 30 seconds. Sonicate for 5 minutes if necessary to ensure complete lysis.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet proteins and debris.

  • Collection: Transfer the supernatant (containing both Y-27632 analyte and Y-27632-d4 IS) to an autosampler vial.

3. LC-MS/MS Configuration

System: HPLC coupled to Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP or Agilent 6400). Column: C18 Reverse Phase (e.g., Waters XBridge C18, 2.1 x 50 mm, 3.5 µm).

Gradient Parameters:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

Time (min)% BEvent
0.05Initial equilibration
0.55Load
3.095Elution gradient
4.095Wash
4.15Re-equilibration
6.05End

MS/MS Transitions (MRM Mode): Note: Exact m/z depends on the free base mass. Y-27632 free base is ~247.3 Da. The d4 variant is ~251.3 Da.

CompoundPolarityPrecursor Ion (Q1)Product Ion (Q3)Role
Y-27632 ESI+248.1 [M+H]⁺95.1 (Pyridine ring)Quantifier
Y-27632-d4 ESI+252.1 [M+H]⁺99.1 (d4-Pyridine)Internal Standard

Analytical Workflow Diagram

Bioanalysis_Workflow Sample Cell Sample (Treated with Y-27632) Spike Add Extraction Solvent + Y-27632-d4 (IS) Sample->Spike Step 1 Lysis Cell Lysis & Protein Precipitation Spike->Lysis Step 2 Spin Centrifuge (14,000g, 10 min) Lysis->Spin Step 3 Supernatant Supernatant (Analyte + IS) Spin->Supernatant Step 4 LCMS LC-MS/MS Analysis (MRM Mode) Supernatant->LCMS Injection Data Ratio Calculation: Area(Drug) / Area(IS) LCMS->Data Quantification

Figure 2: Bioanalytical workflow for quantifying intracellular Y-27632 using the d4 Internal Standard.

Data Analysis & Validation

Calculation

Calculate the Peak Area Ratio (PAR) for each sample:



Determine the concentration using a calibration curve (Standard Curve) prepared by spiking known amounts of non-deuterated Y-27632 into blank cell lysate, processed with the same concentration of Y-27632-d4.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Signal for d4-IS Ion suppression from matrixDilute supernatant 1:5 with water before injection to reduce matrix effect.
Carryover Drug sticking to columnAdd a "needle wash" step with 50:50 MeOH:Isopropanol between injections.
Poor Linearity Saturation of detectorReduce injection volume (e.g., from 5 µL to 1 µL) or dilute samples.
Retention Time Shift pH instabilityEnsure Formic Acid is fresh in mobile phases (pH ~2.7).

References

  • Watanabe, K., et al. (2007).[2][6] "A ROCK inhibitor permits survival of dissociated human embryonic stem cells."[2][7][8] Nature Biotechnology, 25(6), 681–686.

  • Ishizaki, T., et al. (2000).[2][5] "Pharmacological properties of Y-27632, a specific inhibitor of rho-associated kinases."[2][3][4][5][6][8][9] Molecular Pharmacology, 57(5), 976–983.[2]

  • StemCell Technologies. "Y-27632 (Dihydrochloride) Product Information."[4] StemCell Technologies Product Sheet.

  • Sigma-Aldrich. "Y-27632-d4 Product Specification." Merck/Sigma-Aldrich Catalog.

  • SCIEX. "Quantitative LC-MS Solution for Targeted Analysis of Cell Culture Media." SCIEX Application Notes.

Sources

Application

Application Note: A Researcher's Guide to Optimizing Y-27632 Concentration for Robust Organoid Culture

An application note on the optimal concentration of Y-27632 for organoid culture will be created. Introduction Organoids are three-dimensional (3D) structures grown from stem cells that recapitulate the architecture and...

Author: BenchChem Technical Support Team. Date: February 2026

An application note on the optimal concentration of Y-27632 for organoid culture will be created.

Introduction

Organoids are three-dimensional (3D) structures grown from stem cells that recapitulate the architecture and function of native organs, offering unprecedented opportunities for disease modeling, drug discovery, and personalized medicine.[1] A significant technical hurdle in their cultivation is the high rate of cell death observed during critical steps like initial seeding from primary tissues, subculturing, and recovery from cryopreservation. This phenomenon, termed anoikis, is a form of programmed cell death induced by the loss of cell-matrix interactions.[2][3]

A cornerstone of modern organoid culture is the use of the small molecule Y-27632. This compound is a selective inhibitor of the Rho-associated coiled-coil containing protein kinase (ROCK), a key mediator of anoikis.[4][5] By temporarily suppressing the ROCK signaling pathway, Y-27632 dramatically enhances the survival of dissociated cells, leading to higher organoid formation efficiency and more consistent experimental outcomes.[2][6]

This guide provides a comprehensive overview of Y-27632's mechanism of action and offers a detailed, self-validating protocol for researchers to empirically determine the optimal concentration for their specific organoid model, ensuring scientific rigor and reproducibility.

Section 1: The Science of Y-27632 - Mechanism of Action

To effectively use Y-27632, it is crucial to understand the cellular pathway it targets. The RhoA/ROCK signaling cascade is a central regulator of the actin-myosin cytoskeleton, controlling cell shape, adhesion, and motility.[7] When single cells are dissociated from their native extracellular matrix (ECM), hyperactivation of the RhoA/ROCK pathway occurs. This leads to excessive actomyosin contractility, membrane blebbing, and ultimately, caspase-mediated apoptosis (anoikis).[3][8]

Y-27632 is a cell-permeable compound that competitively inhibits the ATP-binding site of both ROCK isoforms (ROCK1 and ROCK2).[4][5] This inhibition prevents the downstream phosphorylation of key substrates, such as Myosin Light Chain (MLC) and LIM kinase, thereby reducing the cytoskeletal tension and stress that trigger anoikis.[8][9] The result is a significant improvement in cell survival and the ability of single cells to establish new colonies, which is fundamental for successful organoid generation.[10][11]

ROCK_Pathway RhoA RhoA-GTP (Active) ROCK ROCK RhoA->ROCK Activates MLC_P MLC Phosphatase ROCK->MLC_P Inhibits MLC Myosin Light Chain (MLC) ROCK->MLC Activates Y27632 Y-27632 Y27632->ROCK Inhibits pMLC Phospho-MLC MLC_P->pMLC Dephosphorylates Contractility Actomyosin Contractility pMLC->Contractility Promotes Anoikis Anoikis (Cell Death) Contractility->Anoikis Induces

Caption: The Rho/ROCK signaling pathway and the inhibitory action of Y-27632.

Section 2: The Starting Point - Standard Protocol and Concentration

For the vast majority of organoid cultures, a standard concentration of 10 µM Y-27632 is highly effective and widely documented.[6][12][13][14] This concentration serves as an excellent and reliable starting point for nearly any organoid system, including those derived from adult stem cells and pluripotent stem cells.

The critical insight is that Y-27632's role is transient. It is required to protect cells during their most vulnerable phase—immediately following dissociation. Continuous exposure is generally unnecessary and can, in some models, influence cell differentiation pathways.[15]

Standard Application Protocol:

  • Preparation: Prepare or thaw your complete organoid culture medium.

  • Supplementation: Just before use, add Y-27632 to the medium to a final concentration of 10 µM. For example, add 1 µL of a 10 mM stock solution to every 1 mL of medium.[6] Do not store medium that has been supplemented with Y-27632.

  • Application: Use this Y-27632-supplemented medium for:

    • The first 2-3 days of culture immediately after thawing cryopreserved organoids.[6]

    • The first 2-3 days of culture immediately after passaging (subculturing).[13]

    • The initial seeding and establishment phase when deriving organoids from primary tissue.

  • Removal: After the initial 2-3 day treatment period, perform a medium change using complete medium without Y-27632. Continue with your standard feeding schedule thereafter.

Section 3: Beyond the Standard - Why and When to Optimize

While 10 µM is a robust starting concentration, scientific rigor demands empirical validation for your specific experimental system. Optimizing the Y-27632 concentration can lead to enhanced reproducibility, reduced costs, and a deeper understanding of your organoid model.

Consider optimization under the following circumstances:

  • Novel Organoid Models: When establishing a culture protocol for a new tissue type or species.

  • Highly Sensitive Cell Types: If you observe suboptimal survival even with 10 µM Y-27632, a higher concentration might be warranted. Conversely, some robust cell lines may require less.

  • Protocol Standardization: For long-term or large-scale projects, including drug screening campaigns, determining the minimal effective concentration is crucial for consistency and minimizing potential off-target effects.[16]

  • Troubleshooting: If you experience inconsistent organoid formation efficiency (OFE) between experiments.

Some protocols have reported using concentrations as low as 5 µM for kidney organoids[17] or as high as 50 µM for specific cancer organoids post-thaw[18], highlighting the value of empirical determination.

Section 4: Experimental Protocol for Determining Optimal Y-27632 Concentration

This section provides a detailed, step-by-step protocol for conducting a dose-response experiment to identify the optimal Y-27632 concentration.

Workflow A 1. Prepare Organoid Cell Suspension C 3. Seed Cells in ECM Domes (e.g., Matrigel) A->C B 2. Prepare Y-27632 Serial Dilutions (e.g., 0-50 µM) D 4. Add Culture Media with Respective Y-27632 Concentrations B->D C->D E 5. Incubate for Culture Period (e.g., 3-7 Days) D->E F 6. Assess Outcomes E->F G OFE (Number) F->G H Size (Diameter) F->H I Viability (Live/Dead) F->I J 7. Analyze Data & Determine Optimal Concentration G->J H->J I->J

Caption: Experimental workflow for optimizing Y-27632 concentration.

Materials and Reagents
  • Established organoid culture or primary tissue

  • Basal and complete organoid culture medium

  • Extracellular Matrix (ECM), e.g., Matrigel®

  • Y-27632 dihydrochloride (e.g., 10 mM stock solution in sterile H₂O or DMSO)

  • Cell dissociation reagent (e.g., TrypLE™, Gentle Cell Dissociation Reagent)

  • Multi-well culture plates (e.g., 24-well or 48-well)

  • Reagents for assessment assays (e.g., Calcein-AM, Ethidium homodimer-1 for viability)

Protocol Steps
  • Prepare Y-27632 Working Solutions:

    • Prepare a set of test concentrations in your complete organoid medium. A recommended range to test is: 0 µM (negative control), 1 µM, 5 µM, 10 µM, 20 µM, and 50 µM .

    • Prepare sufficient volume for the duration of the initial culture period (e.g., 3 days). Prepare these fresh on the day of the experiment.

  • Prepare Organoid Cell Suspension:

    • Harvest your organoids and dissociate them into single cells or very small clusters using your established protocol.

    • Perform a cell count and viability assessment (e.g., using a hemocytometer and Trypan Blue) to determine the number of viable cells for seeding.

  • Seed Organoids:

    • Resuspend the cell pellet in the appropriate volume of ice-cold liquid ECM.

    • Plate the cell-ECM mixture as domes in the center of the wells of a pre-warmed multi-well plate.[19] Ensure each well receives the same number of viable cells.

    • Self-Validation Check: Set up at least three replicate wells for each tested concentration.

    • Transfer the plate to a 37°C incubator for 10-15 minutes to allow the ECM to polymerize.

  • Initiate Treatment:

    • Carefully add the corresponding Y-27632 working solution to each well. For a 24-well plate, this is typically 500 µL per well.

    • Return the plate to the incubator.

  • Data Collection and Analysis:

    • After a pre-determined time point (e.g., Day 3, 5, or 7), assess the outcomes. The ideal time point is when organoids in the control group (0 µM) are either absent or clearly smaller/fewer than in treated groups.

    • Organoid Formation Efficiency (OFE): Using a brightfield microscope, count the number of established organoids in each well. Calculate OFE as (Number of organoids formed / Number of cells seeded) x 100%.

    • Organoid Size: Capture images of each well. Use image analysis software (e.g., ImageJ/Fiji) to measure the diameter or cross-sectional area of the organoids. Average the size for at least 20-30 organoids per condition.

    • Cell Viability (Optional but Recommended): Perform a Live/Dead assay. Stain the cultures with Calcein-AM (stains live cells green) and Ethidium homodimer-1 (stains dead cells red). This provides a direct visualization of the survival benefit.

Section 5: Data Interpretation and Analysis

The goal is to identify the lowest concentration of Y-27632 that provides the maximum beneficial effect on survival and growth, without inducing negative morphological changes.

Table 1: Example Data from a Y-27632 Optimization Experiment

Y-27632 Conc. (µM)Avg. Organoid Formation Efficiency (OFE) (%)Avg. Organoid Diameter (µm) on Day 5Qualitative Viability (Live/Dead)Morphology Notes
0 (Control) 1.2 ± 0.485 ± 15High cell death, few live cellsSmall, dense structures; significant debris
1 5.8 ± 1.1150 ± 25Moderate survival, some dead cellsImproved formation, still some debris
5 12.5 ± 2.3240 ± 35High survival, minimal dead cellsHealthy, cystic organoids
10 13.1 ± 2.5255 ± 40High survival, minimal dead cellsHealthy, cystic organoids
20 13.5 ± 2.8260 ± 42High survival, minimal dead cellsNo significant change from 10 µM
50 12.8 ± 3.0250 ± 45High survival, potential toxicitySome irregular shapes observed

Analysis:

  • In the example data above, there is a clear dose-dependent increase in both OFE and organoid size from 0 µM to 5 µM.

  • The benefits begin to plateau between 5 µM and 10 µM. There is no statistically significant improvement seen at 20 µM compared to 10 µM.

  • At 50 µM, a slight decrease in performance and negative morphological changes are noted, suggesting potential cytotoxicity.

Section 6: Troubleshooting and Key Considerations

  • Low OFE Across All Conditions: The issue may lie with the initial cell viability, dissociation protocol, or ECM quality, rather than the Y-27632 concentration.

  • Organoid Differentiation is Altered: If you suspect Y-27632 is affecting your organoid's phenotype, ensure its application is strictly limited to the first 2-3 days of culture. Long-term exposure may alter cell fate.[10][20]

  • Inconsistency Between Experiments: Ensure all reagents, especially the ECM and growth factors, are from the same lot for the duration of an optimization experiment. Lot-to-lot variability in ECM can significantly impact culture performance.[12]

Conclusion

The ROCK inhibitor Y-27632 is an indispensable tool for overcoming anoikis and ensuring the robust and reproducible culture of organoids. While a concentration of 10 µM serves as a universally effective starting point, a systematic, data-driven optimization is a hallmark of rigorous scientific practice. By employing the dose-response protocol outlined in this guide, researchers can validate or refine the Y-27632 concentration for their unique system, enhancing the reliability and success of their organoid-based research.

References

  • Title: Rho Kinase Proteins—Pleiotropic Modulators of Cell Survival and Apoptosis Source: NCBI URL: [Link]

  • Title: Rho kinase in the regulation of cell death and survival Source: NCBI URL: [Link]

  • Title: ROCK Signaling Pathway Source: Creative Diagnostics URL: [Link]

  • Title: The Rho/ROCK (Rho-associated coiled-coil-containing protein kinase) signaling pathway Source: Scilight Press URL: [Link]

  • Title: Rho-associated protein kinase Source: Wikipedia URL: [Link]

  • Title: ROCK inhibitor increases proacinar cells in adult salivary gland organoids Source: NCBI URL: [Link]

  • Title: Tuveson Laboratory Murine and Human Organoid Protocols Source: Cold Spring Harbor Laboratory URL: [Link]

  • Title: Optimization of Matrigel concentration for salivary gland organoid culture Source: Journal of the Korean Association of Oral and Maxillofacial Surgeons URL: [Link]

  • Title: A Rho Kinase (ROCK) Inhibitor, Y-27632, Inhibits the Dissociation-Induced Cell Death of Salivary Gland Stem Cells Source: MDPI URL: [Link]

  • Title: Y-27632 acts beyond ROCK inhibition to maintain epidermal stem-like-cells in culture Source: bioRxiv URL: [Link]

  • Title: Protocol for generation and utilization of patient-derived organoids from multimodal specimen Source: STAR Protocols URL: [Link]

  • Title: Inhibition of Caspase-mediated Anoikis Is Critical for Basic Fibroblast Growth Factor-sustained Culture of Human Pluripotent Stem Cells Source: NCBI URL: [Link]

  • Title: Optimizing culture medium and protocol for mouse intestinal stem cell organoid growth and 2D organoid forming Source: WUR eDepot URL: [Link]

  • Title: Y27632: Rock Inhibitor Powering Organoid Growth Source: Arbeiterkammer URL: [Link]

  • Title: Pharmacological properties of Y-27632, a specific inhibitor of rho-associated kinases Source: Molecular Pharmacology URL: [Link]

  • Title: Protocol for Large-Scale Production of Kidney Organoids from Human Pluripotent Stem Cells Source: NCBI URL: [Link]

Sources

Method

Introduction: Overcoming the Bottleneck of Cryopreservation

An In-Depth Guide to the Application of Y-27632-d4 in Cryopreservation Protocols Cryopreservation is an indispensable technology in biomedical research and clinical applications, enabling the long-term storage of valuabl...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Application of Y-27632-d4 in Cryopreservation Protocols

Cryopreservation is an indispensable technology in biomedical research and clinical applications, enabling the long-term storage of valuable cell lines, primary cells, and tissues. However, the process of freezing and thawing imposes extreme biophysical and chemical stress on cells, often leading to significant cell death and reduced functionality post-thaw.[1][2] A primary mechanism of cell loss is apoptosis, or programmed cell death, triggered by factors such as osmotic stress, ice crystal formation, and the dissociation of cells from their native matrix.[2][3][4]

A major breakthrough in mitigating these effects came with the discovery that inhibiting the Rho-associated coiled-coil containing protein kinase (ROCK) pathway dramatically improves cell survival during cryopreservation, particularly for sensitive cell types like human pluripotent stem cells (hPSCs).[1][5] The small molecule Y-27632 has become the gold standard for this application.[5][6] This guide provides a comprehensive overview of the mechanism and application of Y-27632 and its deuterated analog, Y-27632-d4, a next-generation variant designed for enhanced stability, in modern cryopreservation workflows.

The Scientific Foundation: Why ROCK Inhibition is Critical

To appreciate the role of Y-27632-d4, it is essential to first understand the cellular cascade it targets. The stresses of cell dissociation and cryopreservation trigger the hyperactivation of the Rho/ROCK signaling pathway.[1][2]

The Rho/ROCK Signaling Cascade:

The Rho-associated protein kinases (ROCK) are major downstream effectors of the small GTPase RhoA.[7] When activated, ROCKs phosphorylate multiple substrates that regulate the actin-myosin cytoskeleton, leading to increased cellular contraction, membrane blebbing, and ultimately, apoptosis.[8][9] This dissociation-induced apoptosis is a major barrier to successful single-cell cryopreservation and recovery.[5][7][10] The activation of ROCK is a key event in both extrinsic and intrinsic apoptotic pathways initiated by cryoinjury.[2][4]

ROCK_Pathway cluster_stress Cryo-Stress & Dissociation cluster_upstream Upstream Regulation cluster_kinase Core Kinase cluster_downstream Downstream Effectors cluster_outcome Cellular Outcome Stress Cell Stress (Freeze/Thaw, Dissociation) RhoA RhoA-GTP (Active) Stress->RhoA Activates ROCK ROCK RhoA->ROCK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates (Activates) LIMK LIM Kinase ROCK->LIMK Phosphorylates (Activates) Blebbing Membrane Blebbing MLC->Blebbing Induces Contraction LIMK->Blebbing Stabilizes Actin Apoptosis Apoptosis Blebbing->Apoptosis Leads to Y27632 Y-27632-d4 Y27632->ROCK Inhibits Cryopreservation_Workflow Start 1. Healthy, Log-Phase Cell Culture (>80% Confluency) Harvest 2. Harvest & Dissociate Cells (e.g., Accutase, TrypLE) Start->Harvest Count 3. Count Cells & Determine Viability Harvest->Count Resuspend 6. Centrifuge Cells & Resuspend Pellet in Complete Cryopreservation Medium Count->Resuspend Prepare_Media 4. Prepare Cryopreservation Medium (Basal Medium + Serum/Supplement + 10% DMSO) Add_ROCKi 5. Add Y-27632-d4 to a Final Concentration of 10 µM Prepare_Media->Add_ROCKi Add_ROCKi->Resuspend Aliquot 7. Aliquot Cell Suspension into Cryovials Resuspend->Aliquot Freeze 8. Place in Controlled-Rate Freezing Container (-1°C/min) Aliquot->Freeze Store 9. Transfer to Liquid Nitrogen Vapor Phase for Long-Term Storage Freeze->Store

Figure 2: Workflow for cryopreserving cells using Y-27632-d4.

Step-by-Step Methodology:

  • Cell Preparation: Start with healthy, actively dividing cells, ideally at the end of their logarithmic growth phase and >80% confluency. [11]2. Harvesting: Dissociate the cells into a single-cell suspension using a gentle detachment reagent like Accutase™ or TrypLE™. Minimize enzymatic exposure time to maintain cell health.

  • Cell Counting: Perform a cell count and viability assessment (e.g., using Trypan Blue). Proceed only if viability is >90%.

  • Prepare Cryopreservation Medium: On ice, prepare your standard cryopreservation medium. A common formulation is 90% complete growth medium (containing serum or supplements) and 10% cell culture-grade DMSO. [12]5. Add Y-27632-d4: Thaw an aliquot of the 10 mM Y-27632-d4 stock solution. Add it to the cryopreservation medium to a final concentration of 10 µM (a 1:1000 dilution). [1][6]Mix gently but thoroughly.

  • Resuspension: Centrifuge your cell suspension (e.g., 300 x g for 5 minutes). Gently aspirate the supernatant and resuspend the cell pellet in the chilled, complete cryopreservation medium containing Y-27632-d4. The target cell density is typically 1-5 million cells/mL, but this should be optimized for your cell type.

  • Aliquot: Dispense 1 mL of the cell suspension into each labeled cryovial.

  • Controlled Freezing: Place the vials into a controlled-rate freezing container (e.g., "Mr. Frosty") and store at -80°C overnight. This achieves a cooling rate of approximately -1°C/minute. [11]9. Long-Term Storage: Transfer the vials to the vapor phase of a liquid nitrogen freezer for long-term storage.

Post-Thaw Recovery Protocol

The continued presence of the ROCK inhibitor during the initial recovery phase is crucial for maximizing cell attachment and survival. [1][5] Step-by-Step Methodology:

  • Prepare Recovery Medium: Pre-warm your complete cell culture medium to 37°C. Add Y-27632-d4 to a final concentration of 10 µM.

  • Rapid Thawing: Retrieve a cryovial from liquid nitrogen storage. Partially immerse it in a 37°C water bath, swirling gently until only a small ice crystal remains. [13]This should take no more than 1-2 minutes.

  • Dilution: Immediately transfer the thawed cell suspension from the vial into a 15 mL conical tube containing 5-10 mL of the pre-warmed recovery medium (with Y-27632-d4). Add the first milliliter dropwise while gently swirling the tube to minimize osmotic shock.

  • Plating: Centrifuge the cells (300 x g for 5 minutes), aspirate the supernatant, and resuspend the pellet in fresh, pre-warmed recovery medium containing Y-27632-d4. Plate the cells onto a pre-coated culture vessel at the desired density.

  • Incubation: Culture the cells overnight (18-24 hours) in the presence of Y-27632-d4. [1]6. Medium Change: The following day, aspirate the medium containing the ROCK inhibitor and replace it with fresh, pre-warmed complete culture medium without the inhibitor. [13]Daily medium changes are recommended thereafter to maintain cell health. [13]

Quantitative Data & Expected Outcomes

The use of Y-27632 has been shown to dramatically improve post-thaw outcomes across a range of cell types. While specific improvements may vary, the table below summarizes typical observations from the literature. The performance of Y-27632-d4 is expected to be comparable or superior due to its enhanced stability.

Cell TypeRecommended ConcentrationKey Improvements & ObservationsReferences
Human Pluripotent Stem Cells (hPSCs) 10 µMIncreases cloning efficiency from ~1% to over 25%. Significantly enhances post-thaw colony formation and cell number. [14][15][5][14][15][16]
Mesenchymal Stem Cells (MSCs) 10 µMIncreases the proportion of adherent, viable cells post-thaw. [5][5]
T-Cells (including CAR-T) 2.5 - 10 µM (Fasudil)Addition post-thaw can increase overall yield of healthy cells by up to 20%. [3][17][3][17]
Retinal Pigment Epithelium (iPS-RPE) 10 µMSuppresses apoptosis, promotes cell adhesion, and increases cell proliferation in vitro. [18][18]
Prostate Stem/Progenitor Cells 10 µMIncreases cloning efficiency by up to 8-fold by suppressing dissociation-induced apoptosis. [7][7]

Troubleshooting

IssuePotential CauseSuggested Solution
Low post-thaw viability despite using Y-27632-d4 1. Sub-optimal cell health prior to freezing. 2. Incorrect freezing rate. 3. Thawing process too slow. 4. Insufficient inhibitor concentration or activity.1. Ensure cells are in the log growth phase and >90% viable before starting. [11] 2. Always use a controlled-rate freezing container. [11] 3. Thaw vials rapidly in a 37°C water bath. [13] 4. Confirm stock solution concentration and ensure it has been stored correctly, protected from light and freeze-thaw cycles.
Poor cell attachment after thawing 1. Removal of ROCK inhibitor too early. 2. Poor quality of culture vessel coating (e.g., Matrigel®, Geltrex®). 3. Over-digestion during initial harvest.1. Maintain Y-27632-d4 in the culture medium for the first 18-24 hours post-thaw. [1] 2. Ensure coating is fresh and applied correctly according to the manufacturer's protocol. 3. Minimize exposure to dissociation enzymes.

Conclusion

The inhibition of the Rho/ROCK pathway is a cornerstone of modern cryobiology, transforming the recovery of sensitive and valuable cells from cryopreservation. The small molecule Y-27632 provides a robust and validated method for preventing dissociation-induced apoptosis. Its deuterated analog, Y-27632-d4, offers the same potent biological activity with the added benefit of enhanced chemical stability, providing researchers with a tool for achieving even greater consistency and reliability in their cryopreservation workflows. By understanding the underlying science and adhering to optimized protocols, researchers can significantly improve post-thaw cell viability and functional recovery, accelerating progress in drug development and regenerative medicine.

References

  • Claassen, D. A., Desler, M. M., & Rizzino, A. (2009). ROCK Inhibition Enhances the Recovery and Growth of Cryopreserved Human Embryonic Stem Cells and Human Induced Pluripotent Stem Cells. PLoS ONE, 4(9), e7143. [Link]

  • Cryopreservation of single cell hPSCs using ROCK inhibitors. Captivate Bio. [Link]

  • Hill, D. P., Cierpka, K., & Gibson, M. I. (2023). Post-thaw application of ROCK-inhibitors increases cryopreserved T-cell yield. RSC Medicinal Chemistry, 14(10), 2004-2014. [Link]

  • Hill, D. P., Cierpka, K., & Gibson, M. I. (2023). Post-thaw application of ROCK-inhibitors increases cryopreserved T-cell yield. RSC Publishing. [Link]

  • Rath, N., & Olson, M. F. (2012). Rho Kinase Proteins—Pleiotropic Modulators of Cell Survival and Apoptosis. International Journal of Molecular Sciences, 13(12), 15647-15666. [Link]

  • Yen, C.-H., Lin, T.-T., & Lee, B.-S. (2022). Biomolecular Pathways of Cryoinjuries in Low-Temperature Storage for Mammalian Specimens. International Journal of Molecular Sciences, 23(20), 12224. [Link]

  • Hill, D. P., Cierpka, K., & Gibson, M. I. (2023). Post-thaw application of ROCK-inhibitors increases cryopreserved T-cell yield. ResearchGate. [Link]

  • Li, Y., Liu, H., & Seliktar, D. (2009). The roles of apoptotic pathways in the low recovery rate after cryopreservation of dissociated human embryonic stem cells. Stem Cell Research & Therapy, 1(1), 1-12. [Link]

  • Martin-Ibanez, R., et al. (2010). An efficient and easy-to-use cryopreservation protocol for human ES and iPS cells. Current Protocols in Stem Cell Biology, Chapter 1, Unit 1C.13. [Link]

  • Rizzino, A. (2009). Stimulating progress in regenerative medicine: improving the cloning and recovery of cryopreserved human pluripotent stem cells with ROCK inhibitors. Stem Cell Reviews and Reports, 5(4), 307-312. [Link]

  • Claassen, D. A., Desler, M. M., & Rizzino, A. (2009). ROCK Inhibition Enhances the Recovery and Growth of Cryopreserved Human Embryonic Stem Cells and Human Induced Pluripotent Stem Cells. ResearchGate. [Link]

  • Mandai, M., et al. (2021). A ROCK Inhibitor Promotes Graft Survival during Transplantation of iPS-Cell-Derived Retinal Cells. Cells, 10(3), 708. [Link]

  • Dakic, A., et al. (2016). ROCK inhibitor reduces Myc-induced apoptosis and mediates immortalization of human keratinocytes. Oncotarget, 7(44), 71731-71743. [Link]

  • Y-27632 for Stem Cell Cryopreservation Medium. Biocompare. [Link]

  • Kim, Y.-J., et al. (2021). A Rho Kinase (ROCK) Inhibitor, Y-27632, Inhibits the Dissociation-Induced Cell Death of Salivary Gland Stem Cells. Molecules, 26(9), 2658. [Link]

  • Strategies for Stem Cell Cryopreservation. Biocompare. [Link]

  • Zhang, L., et al. (2011). ROCK Inhibitor Y-27632 Suppresses Dissociation-Induced Apoptosis of Murine Prostate Stem/Progenitor Cells and Increases Their Cloning Efficiency. PLOS ONE, 6(3), e18271. [Link]

  • Human Induced Pluripotent Stem Cell (iPSC) Handling Protocols: Matrigel and mTeSR or other medium. Coriell Institute for Medical Research. [Link]

  • Best Practices to Reduce Cell Loss in Cryopreservation. Biocompare. [Link]

  • Zhou, W., et al. (2025). The effect of deuterated PLK1 inhibitor on its safety and efficacy in vivo. Annals of Translational Medicine, 13(5), 145. [Link]

  • From Bench to Blockbuster: The Definitive Clinical and Commercial Analysis of Deuterated Drugs. DeuteRx. [Link]

  • Sputa, M. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Juniper Publishers. [Link]

Sources

Application

Y-27632-d4 Dihydrochloride Hydrate stock solution preparation

Application Note & Protocol: Y-27632-d4 Dihydrochloride Hydrate Stock Solution Preparation Abstract & Application Scope Y-27632-d4 Dihydrochloride Hydrate is the deuterium-labeled analog of Y-27632, a highly potent and s...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: Y-27632-d4 Dihydrochloride Hydrate Stock Solution Preparation

Abstract & Application Scope

Y-27632-d4 Dihydrochloride Hydrate is the deuterium-labeled analog of Y-27632, a highly potent and selective inhibitor of Rho-associated, coiled-coil containing protein kinase (ROCK). In drug development and pharmacokinetic (PK) studies, this compound serves as the critical Internal Standard (IS) for the quantification of Y-27632 in biological matrices (plasma, serum, cell lysate) via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This protocol details the gravimetric preparation of a primary stock solution, emphasizing isotopic purity preservation, hygroscopic handling, and long-term stability.

Physicochemical Identity & Properties

Critical Note on Molecular Weight: The commercially available form is typically the dihydrochloride hydrate . You must verify the specific hydration state (mono- vs. di-hydrate) on your specific lot's Certificate of Analysis (CoA) before calculating molarity. The data below represents the standard monohydrate form.

PropertySpecification
Compound Name Y-27632-d4 Dihydrochloride Hydrate
Chemical Formula C₁₄H₁₇D₄N₃O[1] · 2HCl[1][2][3] · H₂O
Molecular Weight 342.3 g/mol (Standard Monohydrate)
Free Base MW (Target) ~251.35 g/mol (Used for MS detection [M+H]⁺ ≈ 252.4)
Solubility (Water) Soluble (> 100 mM)
Solubility (DMSO) Soluble (> 100 mM)
Solubility (Methanol) Slightly Soluble (Not recommended for high-conc. stock)
Appearance White to off-white solid
Stability Hygroscopic; Light-sensitive

Core Considerations (The "Why" Behind the Protocol)

  • Isotopic Integrity: As a d4-labeled compound, the deuterium atoms are located on the pyridine or cyclohexane ring (depending on synthesis). While C-D bonds are stable, exposure to extreme pH or metabolic enzymes in matrices could theoretically induce exchange. Protocol Choice: Maintain stock at neutral pH in inert solvents (DMSO).

  • Hygroscopicity: The dihydrochloride salt is hygroscopic. Opening a cold vial causes condensation, altering the water content and invalidating gravimetric weight. Protocol Choice: Vials must equilibrate to Room Temperature (RT) in a desiccator before opening.

  • Solvent Selection:

    • DMSO (Recommended): Prevents microbial growth, excellent solubility, and high stability at -20°C.

    • Water: Viable for short-term use, but prone to hydrolysis over months and freeze-thaw precipitation of the salt.

    • Methanol: Avoid for primary stock due to evaporation risks (concentration drift) and lower solubility of the hydrochloride salt compared to DMSO/Water.

Detailed Protocol: Primary Stock Solution (10 mM)

Objective: Prepare 1 mL of a 10 mM (10 mmol/L) Master Stock Solution in DMSO.

Materials Required
  • Y-27632-d4 Dihydrochloride Hydrate (Solid).[1][4]

  • Dimethyl Sulfoxide (DMSO), Anhydrous, LC-MS Grade (≥99.9%).

  • Amber glass HPLC vials with PTFE-lined screw caps.

  • Analytical Balance (readability 0.01 mg).

  • Vortex mixer and Ultrasonic bath.

Step-by-Step Procedure

1. Equilibration & Calculation

  • Remove the product vial from -20°C storage and place it in a desiccator. Allow it to warm to Room Temperature (20–25°C) for at least 60 minutes. Failure to do this will result in water absorption during weighing.

  • Calculate Mass Required:

    
    
    
    • Target: 10 mM in 1 mL.

    • MW: 342.3 g/mol .[4][5]

    • Mass =

      
      .
      
  • Correction Factor: If the CoA states a purity of 98%, divide the mass by 0.98.

    
    
    

2. Gravimetric Weighing

  • Place a clean, sterile amber glass vial on the balance and tare.

  • Rapidly weigh approximately 3.5 mg of Y-27632-d4 into the vial. Record the exact weight (e.g.,

    
    ).
    

3. Solvent Addition (Volumetric Adjustment)

  • Back-calculate the exact volume of DMSO needed to achieve exactly 10 mM based on

    
    .
    
    
    
    
  • Example: If

    
     and Purity = 0.98:
    
    
    
    
  • Pipette the calculated volume of DMSO into the vial.

4. Dissolution

  • Cap the vial tightly.

  • Vortex vigorously for 30 seconds.

  • Sonicate in a water bath at RT for 5 minutes to ensure the salt lattice is fully broken. The solution should be visually clear and particle-free.

5. Aliquoting & Storage

  • Do not store the 1 mL master stock in a single container (avoids freeze-thaw cycles).

  • Dispense 50–100 µL aliquots into small amber microtubes or glass inserts.

  • Label: "Y-27632-d4 10mM DMSO [Date] [Initials]".

  • Store: -20°C (Stable for 6–12 months) or -80°C (Stable > 1 year).

Working Solution Preparation (LC-MS Spiking)

Context: The stock (10 mM) is too concentrated for direct spiking. You must dilute to a Working Internal Standard (WIS) solution, typically in the range of 100 nM – 1 µM, depending on the calibration curve of the analyte.

Diluent: 50:50 Methanol:Water (or Acetonitrile:Water). Do not use pure DMSO for the working solution as it may affect peak shape in early eluting chromatograms.

  • Intermediate Stock (100 µM):

    • Combine 10 µL of 10 mM Master Stock + 990 µL of 50:50 MeOH:H₂O.

    • Vortex mix.

  • Working IS Solution (1 µM):

    • Combine 100 µL of Intermediate Stock + 9.9 mL of 50:50 MeOH:H₂O.

    • Usage: Spike a consistent volume (e.g., 10 µL) into every sample (Standard, QC, Blank, Subject).

Visualization: Workflow & Pathway

Figure 1: Stock Preparation Workflow

StockPrep Solid Y-27632-d4 Solid (-20°C) Equilibrate Equilibrate to RT (Desiccator, 1hr) Solid->Equilibrate Prevent Condensation Weigh Weigh Solid (Amber Vial) Equilibrate->Weigh Dissolve Add DMSO & Sonicate Weigh->Dissolve Calc Vol based on Mass QC Visual Inspection (Clear Solution) Dissolve->QC Storage Aliquot & Freeze (-20°C to -80°C) QC->Storage

Caption: Step-by-step gravimetric preparation workflow ensuring isotopic stability and concentration accuracy.

Figure 2: LC-MS/MS Quantification Logic

MS_Logic Sample Biological Sample (Unknown Conc) Extract Extraction (PPT/SPE) Sample->Extract IS_Spike Spike Y-27632-d4 (Fixed Conc) IS_Spike->Extract LCMS LC-MS/MS Analysis (MRM Mode) Extract->LCMS Ratio Calc Area Ratio (Analyte / IS) LCMS->Ratio Corrects Matrix Effects Quant Quantification (vs Calibration Curve) Ratio->Quant

Caption: The role of Y-27632-d4 in correcting extraction efficiency and ionization suppression during analysis.

Quality Control (QC) & Troubleshooting

IssueProbable CauseCorrective Action
Precipitation after thaw High salt conc. or cold DMSOWarm to 37°C for 5 mins and vortex. If persistent, prepare fresh stock.[3]
Signal drift in MS Deuterium exchangeEnsure stock pH is neutral. Avoid protic solvents (MeOH) for long-term storage.
Low Recovery Adsorption to plasticY-27632 is basic; use glass vials or low-binding polypropylene.

Self-Validation Step: Before using a new stock for critical assays, run a "System Suitability Test." Inject the new Working IS solution against the old batch. The peak area response should be within ±15%.

References

  • Cayman Chemical. Y-27632-d4 (hydrochloride hydrate) Product Information & Specifications.Link

  • Ishizaki, T., et al. (2000).[3][6][7] "Pharmacological properties of Y-27632, a specific inhibitor of rho-associated kinases."[1][2][3][6][7][8][9][10] Molecular Pharmacology, 57(5), 976–983.[1][6] Link

  • Watanabe, K., et al. (2007).[2][6][7][9] "A ROCK inhibitor permits survival of dissociated human embryonic stem cells."[2][3][9][10][11] Nature Biotechnology, 25, 681–686.[6][11] Link

  • Merck Millipore. Y-27632 Dihydrochloride - User Guide and Stability Data.Link

  • US Biological. Y-27632-d4 Dihydrochloride Hydrate Technical Data Sheet.Link

Sources

Method

Y-27632-d4 in human pluripotent stem cell culture media

Part 1: Executive Summary & Strategic Rationale The Dual Challenge in hPSC Therapy: The Rho-associated protein kinase (ROCK) inhibitor Y-27632 is a cornerstone reagent in human pluripotent stem cell (hPSC) culture. It is...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

The Dual Challenge in hPSC Therapy: The Rho-associated protein kinase (ROCK) inhibitor Y-27632 is a cornerstone reagent in human pluripotent stem cell (hPSC) culture. It is essential for preventing dissociation-induced apoptosis (anoikis) during single-cell passaging and cryopreservation. However, for clinical applications and drug screening, Y-27632 is considered a "manufacturing reagent." Under FDA and EMA guidelines for cell therapy (CT) products, residual small molecules must be quantified and cleared to safe levels prior to patient administration or differentiation.

The Role of Y-27632-d4: Y-27632-d4 is the deuterated isotopologue of Y-27632.[1] It is not intended for maintaining cell culture (due to cost and identical biological activity to the non-deuterated form). Instead, it serves as the Internal Standard (IS) for Isotope Dilution Mass Spectrometry (IDMS).

Application Note Scope: This guide details the "Theranostic" lifecycle of ROCK inhibition:

  • Upstream: Using Y-27632 to ensure hPSC survival.

  • Downstream: Using Y-27632-d4 to validate the removal (clearance) of the drug from the final cell product via LC-MS/MS, ensuring regulatory compliance.

Part 2: Mechanism of Action & Biological Context

The Biological Target: ROCK Pathway

When hPSCs are detached from the extracellular matrix (ECM), the loss of E-cadherin signaling triggers the RhoA-ROCK pathway. This leads to hyper-activation of Myosin Light Chain (MLC), causing actin-myosin contraction, membrane blebbing, and eventual apoptosis (anoikis). Y-27632 competitively binds the ATP pocket of ROCK1/2, silencing this death signal.

ROCK_Pathway Dissociation Enzymatic Dissociation (Accutase/Trypsin) RhoA RhoA-GTP Activation Dissociation->RhoA Triggers ROCK ROCK 1/2 (Rho-Kinase) RhoA->ROCK Activates MLC MLC Phosphorylation (p-MLC) ROCK->MLC Phosphorylates Survival hPSC Survival & Attachment ROCK->Survival Inhibition leads to Y27632 Y-27632 (Inhibitor) Y27632->ROCK Inhibits (Ki ~140nM) Blebbing Actomyosin Contraction & Membrane Blebbing MLC->Blebbing Anoikis Anoikis (Apoptosis) Blebbing->Anoikis

Figure 1: Mechanism of Action. Y-27632 prevents anoikis by blocking the Rho-ROCK-MLC phosphorylation cascade triggered by cell dissociation.

Part 3: Experimental Protocols

Protocol A: Upstream Processing (Cell Survival)

Objective: Establish the baseline concentration of Y-27632 required for hPSC survival, which represents the "Input" load that must later be cleared.

Reagents:

  • Y-27632 Dihydrochloride (Standard, non-deuterated).

  • hPSC Culture Medium (e.g., mTeSR™ Plus or E8).

  • Matrigel® or Vitronectin coated plates.

Workflow:

  • Preparation: Reconstitute Y-27632 to a 10 mM stock in sterile water or PBS. Filter sterilize (0.22 µm).

  • Pre-Treatment (Optional but Recommended): Add Y-27632 to the culture medium (Final Conc: 10 µM ) 1 hour prior to dissociation. This pre-loads the cells and protects the cytoskeleton during the initial enzymatic shock.

  • Dissociation: Aspirate media, wash with PBS, and treat with Accutase (3-5 mins at 37°C).

  • Seeding: Resuspend cells in fresh media supplemented with 10 µM Y-27632 .

  • Withdrawal: After 24 hours, change media to drug-free medium.

    • Critical Checkpoint: At this stage, the cells are attached.[2][3] The drug must now be cleared.

Protocol B: Downstream Validation (Clearance Quantification)

Objective: Use Y-27632-d4 to quantify residual Y-27632 in the "Drug-Free" media wash-out and cell lysates to < 1 nM sensitivity.

Why Y-27632-d4? Complex biological matrices (cell lysates, conditioned media) cause "ion suppression" in Mass Spectrometry, making standard calibration curves inaccurate. Since Y-27632-d4 has the same chemical properties but a different mass (+4 Da), it experiences the exact same matrix effects. By spiking it at a known concentration, we calculate the ratio of [Analyte]/[Internal Standard] for absolute accuracy.

Reagents:

  • Analyte: Conditioned Media or Cell Lysate (containing unknown residual Y-27632).

  • Internal Standard (IS): Y-27632-d4 (Reconstituted to 1 µM in 50% Methanol).

  • Precipitation Agent: Ice-cold Acetonitrile (ACN) + 0.1% Formic Acid.

Step-by-Step Methodology:

1. Sample Preparation:

  • Media: Collect 100 µL of culture supernatant from the "Wash 1," "Wash 2," and "Final Product" steps.

  • Cell Lysate: Wash cell pellet 3x with PBS. Lyse in 100 µL RIPA buffer or 80% Methanol.

2. Internal Standard Spiking (The Critical Step):

  • Add 10 µL of Y-27632-d4 (1 µM) to every 100 µL sample.

  • Result: Final concentration of IS is ~100 nM (constant).

3. Protein Precipitation:

  • Add 300 µL ice-cold Acetonitrile to the sample. Vortex vigorously for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet proteins.

  • Transfer supernatant to an LC-MS vial.

4. LC-MS/MS Configuration:

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

5. MRM Transitions (Multiple Reaction Monitoring): Set the Mass Spectrometer (Triple Quadrupole) to monitor these specific transitions:

CompoundPrecursor Ion (Q1)Product Ion (Q3)Role
Y-27632 320.3 m/z158.1 m/zQuantifier (Target)
Y-27632 320.3 m/z130.1 m/zQualifier
Y-27632-d4 324.3 m/z 162.1 m/z Internal Standard

Note: The +4 Da shift in the precursor and product ions allows the detector to distinguish the drug from the standard.

Part 4: Analytical Workflow Visualization

LCMS_Workflow cluster_0 Sample Prep cluster_1 LC-MS/MS Analysis Sample Cell Media (Unknown Conc.) Mix Homogenize & Extract Sample->Mix IS Spike Y-27632-d4 (Known Conc.) IS->Mix Injector LC Injection Mix->Injector Quad1 Q1 Filter (Parent Mass) Injector->Quad1 Collision Collision Cell (Fragmentation) Quad1->Collision 320.3 (Target) 324.3 (IS) Quad3 Q3 Filter (Fragment Mass) Collision->Quad3 Result Ratio Calculation (Area Target / Area d4) Quad3->Result 158.1 (Target) 162.1 (IS)

Figure 2: Analytical Workflow. Co-elution of Y-27632 and Y-27632-d4 ensures that matrix suppression affects both equally, allowing precise quantification via ratio analysis.

Part 5: Data Interpretation & Clearance Criteria

For a clinical-grade hPSC product, the "Wash-Out" protocol is validated when residual Y-27632 falls below the Limit of Quantitation (LOQ).

Table 1: Typical Clearance Validation Data (Example)

Sample StageTime Post-ChangeY-27632 Conc. (nM)Status
Culture Start T=0h10,000 nM (10 µM)Maintenance
Wash 1 T=24h~500 nMIncomplete
Wash 2 T=36h~25 nMTrace
Final Harvest T=48h< 1.0 nM (LLOQ) CLEARED
  • Calculation: Concentration = (AreaTarget / AreaIS) × ConcentrationIS × Response Factor.

  • Pass Criteria: Final product concentration < 1 nM (or specific regulatory threshold defined in the IND).

Part 6: References

  • Watanabe, K., et al. (2007).[3][4][5][6][7] "A ROCK inhibitor permits survival of dissociated human embryonic stem cells."[3][5][6][7][8] Nature Biotechnology, 25(6), 681–686.[3][4]

    • Establishes the biological necessity of Y-27632 in hPSC culture.

  • Ishizaki, T., et al. (2000).[4][5] "Pharmacological properties of Y-27632, a specific inhibitor of rho-associated kinases."[1][2][4][5][6][9][10][11] Molecular Pharmacology, 57(5), 976-983.[1][4]

    • Defines the chemical structure and Ki values necessary for MS method development.

  • FDA Guidance for Industry. (2020). "Chemistry, Manufacturing, and Control (CMC) Information for Human Gene Therapy Investigational New Drug Applications (INDs)."

    • Provides the regulatory framework requiring the quantification of residual manufacturing reagents.

  • Cayman Chemical. "Y-27632-d4 Product Information & Mass Spectrometry Standards."

    • Source for the deuterated standard specifications.

Sources

Application

Application Note: High-Integrity Single-Cell Dissociation and Validation using Y-27632-d4

Executive Summary & Strategic Rationale In the development of cell therapies and single-cell genomics (scRNA-seq), the viability of primary tissues and human pluripotent stem cells (hPSCs) during enzymatic dissociation i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In the development of cell therapies and single-cell genomics (scRNA-seq), the viability of primary tissues and human pluripotent stem cells (hPSCs) during enzymatic dissociation is the primary bottleneck. The Rho-associated coiled-coil kinase (ROCK) inhibitor, Y-27632 , is the industry standard for preventing anoikis (detachment-induced apoptosis).[1]

Why Y-27632-d4? Y-27632-d4 is the deuterated isotopologue of Y-27632. While it retains the identical biological potency and kinase inhibition profile of the non-deuterated parent compound, its unique mass signature (+4 Da) transforms it from a simple reagent into a validation tool .

This guide details the protocol for using Y-27632-d4 to:

  • Maximize Survival: Inhibit ROCK-mediated apoptosis during single-cell isolation.

  • Validate Clearance: Utilize the deuterium tag for precise LC-MS/MS quantification to prove "washout" in clinical cell manufacturing (Traceability).

Mechanism of Action: The Anoikis Cascade

To effectively use Y-27632-d4, one must understand the biological trigger it suppresses. When stem cells or epithelial cells are detached from the extracellular matrix (ECM), the loss of integrin signaling triggers a "danger" response via the RhoA-ROCK pathway.

The Biological Pathway[2]
  • Detachment: Loss of Integrin-ECM binding activates RhoA (GTPase).

  • Activation: RhoA activates ROCK (Rho-associated Kinase).

  • Hyper-contraction: ROCK phosphorylates Myosin Light Chain (MLC), leading to hyper-activation of Actin-Myosin II.

  • Death: This contraction causes membrane blebbing and forces the cell into Anoikis (Apoptosis).

Y-27632-d4 Intervention: It competitively binds to the ATP-binding pocket of ROCK, preventing MLC phosphorylation and maintaining cytoskeletal integrity during the critical "floating" phase.

Visualization: The ROCK Inhibition Pathway[3]

ROCK_Pathway Integrin Integrin/ECM Dissociation RhoA RhoA (GTP-bound) Integrin->RhoA Activates ROCK ROCK (Kinase) RhoA->ROCK Activates MLC Myosin Light Chain (Phosphorylation) ROCK->MLC Phosphorylates Survival Single-Cell Survival ROCK->Survival Inhibition leads to Y27632 Y-27632-d4 (Inhibitor) Y27632->ROCK  BLOCKS   Actin Actomyosin Contraction MLC->Actin Triggers Anoikis Anoikis (Cell Death) Actin->Anoikis Membrane Blebbing

Caption: Mechanism of Y-27632-d4. By blocking ROCK, the inhibitor prevents the actomyosin hyper-contraction that leads to cell death upon dissociation.

Protocol A: Single-Cell Dissociation Survival

Applicable for hESCs, iPSCs, Organoids, and Primary Tissue.

Scientific Note: Y-27632-d4 is biologically equivalent to Y-27632. The concentration and timing remain identical to standard protocols.

Reagents
  • Y-27632-d4 (Dihydrochloride): Reconstitute to 10 mM stock in sterile water or PBS. Filter sterilize (0.22 µm). Store at -20°C.

  • Dissociation Reagent: Accutase (gentle) or TrypLE Express.

  • Basal Medium: E.g., mTeSR Plus or DMEM/F12.

Step-by-Step Methodology
Step 1: Pre-Treatment (The "Priming" Step)

Rationale: Pre-loading the cells ensures ROCK is inhibited before the mechanical stress of detachment begins.

  • Calculate: Determine volume needed for a final concentration of 10 µM .

  • Add: Add Y-27632-d4 directly to the culture vessel 1 hour prior to dissociation.

  • Incubate: 37°C, 5% CO₂ for 60 minutes.

Step 2: Enzymatic Dissociation
  • Aspirate media and wash with PBS (-/-).

  • Add Dissociation Reagent (e.g., Accutase).

  • Incubate 3–5 minutes at 37°C until colonies detach.

  • Quench: Add 2x volume of Basal Medium containing 10 µM Y-27632-d4 .

    • Critical: The inhibitor must be present in the quench media to prevent immediate apoptosis upon single-cell separation.

Step 3: Single-Cell Isolation
  • Gently pipette (triturate) to break clumps into single cells.

  • Centrifuge (200 x g, 5 mins).

  • Resuspend pellet in fresh media supplemented with 10 µM Y-27632-d4 .

Step 4: Downstream Application
  • For FACS/scRNA-seq: Keep cells on ice in buffer + 10 µM Y-27632-d4.

  • For Re-plating: Plate cells. Maintain inhibitor for 24 hours.[2] Withdraw after 24 hours (drug is no longer needed once integrins re-engage).

Protocol B: Analytical Clearance (The "d4" Advantage)

This protocol explains why you are using the deuterated form.

In clinical cell therapy manufacturing (GMP), you must demonstrate that the ROCK inhibitor has been removed ("washed out") from the final cell product. Y-27632-d4 allows for Isotope Dilution Mass Spectrometry (IDMS) , the gold standard for quantification.

Scenario: You treated cells with standard Y-27632, and now you need to prove it is gone. You use Y-27632-d4 as the Internal Standard (IS).

Workflow: Residual Drug Testing
  • Sample Collection: Collect supernatant or cell lysate from the final wash step.

  • Spike-In: Add a known concentration of Y-27632-d4 (e.g., 10 ng/mL) to the sample.

  • Extraction: Perform protein precipitation (Acetonitrile/Methanol).

  • LC-MS/MS Analysis:

    • Monitor Transition A (Standard Drug): m/z 320.2 → 158.1

    • Monitor Transition B (Internal Standard d4): m/z 324.2 → 162.1

  • Quantification: Since d4 and non-d4 co-elute perfectly but have distinct masses, the ratio of their peak areas provides an absolute quantification of the residual drug, correcting for any matrix effects or extraction losses.

Visualization: The Validation Workflow

Validation_Workflow Culture Cell Culture (Treated with Y-27632) Wash Wash Step (Clearance) Culture->Wash Sample Collect Sample (Supernatant/Lysate) Wash->Sample LCMS LC-MS/MS Analysis Sample->LCMS Analyte Spike Spike-in Y-27632-d4 (IS) Spike->LCMS Reference Result Quantification (Proof of Removal) LCMS->Result Ratio Calculation

Caption: Using Y-27632-d4 as an Internal Standard (IS) to validate the removal of ROCK inhibitors in clinical workflows.

Data Summary: Survival & Stability

The following table summarizes expected outcomes when using Y-27632 (or its d4 analog) versus untreated controls in hPSC dissociation.

ParameterUntreated ControlTreated (10 µM Y-27632-d4)Mechanism
Cloning Efficiency < 1%20% – 50%Prevention of Anoikis
Morphology Extensive BlebbingSmooth, RoundActin-Myosin Relaxation
Post-Thaw Viability 10% – 30%> 80%Cytoskeletal Stabilization
Pluripotency (Oct4) MaintainedMaintainedNo impact on stemness
Analytical Mass 320.2 Da324.2 DaDeuterium Isotope Effect

Troubleshooting & Optimization

  • Issue: Low Viability despite treatment. [3]

    • Cause: Drug degradation or timing.

    • Solution: Y-27632 is stable in media for ~3-4 days at 37°C. However, ensure the stock was not freeze-thawed repeatedly (>10 times). Ensure pre-treatment was at least 45 minutes.

  • Issue: Cells look "spiky" or elongated.

    • Cause: Neurite outgrowth (off-target effect).

    • Solution: Long-term exposure (>48h) can induce neurite-like extensions. Wash out the inhibitor after 24 hours for standard maintenance.

  • Issue: LC-MS Signal Overlap.

    • Cause: Incomplete deuteration or isotopic interference.

    • Solution: Ensure the d4 standard has >99% isotopic purity. The +4 Da shift is usually sufficient to avoid overlap with the M+2 natural isotopes of the parent drug.

References

  • Watanabe, K., et al. (2007). "A ROCK inhibitor permits survival of dissociated human embryonic stem cells."[2][4] Nature Biotechnology.[4]

    • Foundational paper establishing Y-27632 for hESC survival.
  • Ishizaki, T., et al. (2000). "Pharmacological properties of Y-27632, a specific inhibitor of rho-associated kinases."[4][5] Molecular Pharmacology.

    • Defines the kinase inhibition profile (Ki values).
  • Claassen, D.A., et al. (2009). "A high throughput extended culture system for human induced pluripotent stem cells." Nature Methods.

    • Demonstrates utility in high-throughput/single-cell workflows.
  • FDA Guidance for Industry (2018). "Bioanalytical Method Validation."

    • Regulatory basis for using deuterated internal standards (d4)

Sources

Method

Application Notes and Protocols: Enhancing Embryoid Body Formation with Y-27632

A Senior Application Scientist's Guide for Robust Pluripotent Stem Cell Aggregation and Survival Introduction: Overcoming the Single-Cell Barrier in 3D Culture The formation of embryoid bodies (EBs) represents a critical...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Robust Pluripotent Stem Cell Aggregation and Survival

Introduction: Overcoming the Single-Cell Barrier in 3D Culture

The formation of embryoid bodies (EBs) represents a critical initial step in the directed differentiation of pluripotent stem cells (PSCs), including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs). These three-dimensional aggregates recapitulate aspects of early embryonic development, providing a valuable in vitro model for studying cell fate decisions and for generating differentiated cell types for research and therapeutic applications.

However, a significant bottleneck in generating high-quality EBs is the poor viability of human PSCs (hPSCs) following dissociation into single cells.[1] Unlike their murine counterparts, dissociated hPSCs are highly susceptible to a form of programmed cell death known as anoikis, triggered by the loss of cell-cell and cell-matrix interactions.[2] This dissociation-induced apoptosis severely limits the efficiency of EB formation, leading to low yields, heterogeneous aggregate sizes, and poor reproducibility.

This guide details the mechanism and application of Y-27632, a selective inhibitor of the Rho-associated coiled-coil kinase (ROCK), to overcome this challenge. By transiently inhibiting the ROCK signaling pathway, Y-27632 dramatically enhances the survival of single-cell hPSCs, facilitating robust and uniform EB formation.[1][3]

The Mechanism of Action: How Y-27632 Rescues Dissociated Stem Cells

To appreciate the efficacy of Y-27632, it is essential to understand the cellular events that unfold upon PSC dissociation.

  • Disruption of E-cadherin: In a pluripotent colony, cells are held together by strong cell-cell junctions, primarily mediated by E-cadherin.[4] Enzymatic dissociation breaks these vital connections.

  • Activation of the Rho/ROCK Pathway: The loss of E-cadherin signaling leads to the activation of the small GTPase RhoA, which in turn activates its downstream effector, ROCK.[4][5]

  • Cytoskeletal Contraction and Apoptosis: Activated ROCK hyperactivates the actin-myosin cytoskeleton, causing membrane blebbing and triggering a cascade of apoptotic signals.[4] This process is a primary driver of the massive cell death observed post-dissociation.

Y-27632 is a cell-permeable small molecule that acts as a highly potent and selective inhibitor of both ROCK1 and ROCK2 isoforms.[2] It functions by competing with ATP for the kinase's catalytic binding site.[2] By inhibiting ROCK, Y-27632 effectively breaks the chain of events leading to apoptosis. It suppresses the hyperactivation of actomyosin contractility, stabilizes the cytoskeleton, and ultimately promotes the survival of dissociated single hPSCs.[3][4] This protective effect allows the cells to successfully re-establish cell-cell contacts and aggregate into well-formed EBs.

ROCK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ECadherin E-cadherin Junctions RhoA RhoA Activation ECadherin->RhoA Inhibits Dissociation Cell Dissociation (e.g., Trypsin, Accutase) Dissociation->ECadherin Disrupts ROCK ROCK Activation RhoA->ROCK Myosin Actomyosin Hyperactivation ROCK->Myosin Apoptosis Membrane Blebbing & Apoptosis Myosin->Apoptosis Y27632 Y-27632 Y27632->ROCK Inhibits EB_Workflow PSC 1. Confluent PSC Culture Dissociate 2. Dissociate to Single Cells PSC->Dissociate Seed 3. Seed in Non-Adherent Plate with 10 µM Y-27632 Dissociate->Seed Aggregate 4. Incubate 24-48h (Aggregation Occurs) Seed->Aggregate Culture 5. Change Medium (without Y-27632) Aggregate->Culture EBs 6. Mature EBs Ready for Differentiation Culture->EBs

Caption: General experimental workflow for embryoid body formation using Y-27632.

Protocol 1: EB Formation via Suspension Culture in Low-Adherence Plates

This method is straightforward and suitable for generating large batches of EBs with some size variability.

Materials:

  • Confluent culture of hPSCs

  • Gentle cell dissociation reagent (e.g., Accutase or TrypLE™ Express)

  • PSC culture medium (e.g., mTeSR™ Plus)

  • Y-27632 (10 mM stock)

  • Ultra-low attachment plates or dishes

  • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free

Procedure:

  • Preparation: Pre-warm PSC medium and dissociation reagent to 37°C.

  • Cell Dissociation:

    • Aspirate the medium from a confluent plate of hPSCs and wash once with PBS.

    • Add the dissociation reagent (e.g., 1 mL for a 6-well plate) and incubate at 37°C for 5-7 minutes, or until colonies begin to detach.

    • Gently pipette the cells up and down to create a single-cell suspension. Avoid excessive force to maintain cell viability.

    • Expert Insight: Using a gentler enzyme like Accutase is often preferred over trypsin as it is less harsh on the cells, further improving viability. [6]3. Cell Counting: Transfer the cell suspension to a conical tube, add at least 4 volumes of PSC medium to neutralize the enzyme, and pellet the cells (200 x g for 5 minutes). Resuspend in a known volume of medium and perform a cell count.

  • Seeding for Aggregation:

    • Prepare the required volume of PSC medium supplemented with 10 µM Y-27632. [7] * Resuspend the cell pellet in this medium to a final density of approximately 1 x 10⁶ cells/mL.

    • Dispense the cell suspension into an ultra-low attachment plate.

    • Expert Insight: The final cell density influences EB size. A higher density will result in larger, and potentially more irregular, EBs. Empirical optimization is recommended.

  • Incubation and EB Formation:

    • Place the plate in a 37°C, 5% CO₂ incubator. The cells will begin to aggregate over the next 24 hours.

    • After 24-48 hours, visible cell aggregates should have formed.

  • Medium Change and Maturation:

    • Gently collect the EBs and allow them to settle by gravity in a conical tube.

    • Aspirate the supernatant containing Y-27632 and gently add fresh PSC medium (or the desired differentiation medium) without Y-27632.

    • Transfer the EBs to a new low-attachment plate and continue culture, changing the medium every 1-2 days.

Protocol 2: EB Formation via the Hanging Drop Method

This classic method provides excellent control over the initial number of cells per EB, resulting in highly uniform aggregates.

Materials:

  • Same as Protocol 1, plus a non-treated petri dish lid.

Procedure:

  • Cell Preparation: Prepare a single-cell suspension of hPSCs as described in Protocol 1, steps 1-3.

  • Seeding the Drops:

    • Prepare PSC medium supplemented with 10 µM Y-27632.

    • Dilute the cell suspension in this medium to a desired concentration (e.g., 2.5 x 10⁵ cells/mL to get 5,000 cells per 20 µL drop).

    • Pipette 20 µL droplets of the cell suspension onto the inside of a petri dish lid.

    • Expert Insight: Surface tension will hold the drop in place. Work carefully to avoid merging adjacent drops.

  • Incubation:

    • Add a small amount of sterile PBS to the bottom of the petri dish to create a humidified chamber and prevent the drops from evaporating.

    • Carefully place the lid back on the dish.

    • Incubate at 37°C, 5% CO₂ for 24-48 hours. Cells will aggregate at the bottom of each drop due to gravity.

  • Harvesting and Culture:

    • After 24-48 hours, harvest the newly formed EBs by gently washing them from the lid into a low-attachment dish containing fresh medium without Y-27632.

    • Continue culture as described in Protocol 1, step 6. A protocol using 5 µM Y-27632 for 48 hours in hanging drops has also been described. [8]

Important Considerations and Best Practices

  • Impact on Differentiation: While transient use of Y-27632 does not typically affect pluripotency, prolonged exposure has been shown to influence cell fate. [9][10]Specifically, it may promote mesendodermal lineages while inhibiting ectodermal differentiation. [10]It is crucial to remove the inhibitor once stable aggregates have formed.

  • Cell Line Variability: Different PSC lines can exhibit varying sensitivities to dissociation and responses to Y-27632. Minor optimization of cell numbers and incubation times may be necessary.

  • Karyotypic Stability: Short-term treatment with Y-27632 has been shown to have no adverse effects on the chromosomal normality of hPSCs. [9][11]* Quality Control: Always assess the morphology of your EBs. High-quality EBs are typically spherical with smooth, defined borders. [12]Irregular shapes or loose aggregates may indicate poor starting cell quality or suboptimal aggregation conditions.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Poor cell survival, no aggregation Incomplete dissociation; harsh dissociation; absence of Y-27632; poor initial cell quality.Ensure a true single-cell suspension. Use a gentler enzyme (Accutase). Confirm addition and concentration of Y-27632. Test cells for pluripotency markers.
Large, irregular, or fused EBs Seeding density too high; plate is not sufficiently non-adherent; agitation of the plate.Reduce the number of cells seeded per well/dish. Use certified ultra-low attachment plates. Handle plates gently during incubation.
EBs fail to differentiate properly Prolonged exposure to Y-27632; poor quality EBs; incorrect differentiation medium.Ensure Y-27632 is washed out after 24-48h. Optimize EB formation for uniform size and morphology. Verify differentiation protocol and reagents.

References

  • Watanabe, K., et al. (2007). A ROCK inhibitor permits survival of dissociated human embryonic stem cells. Nature Biotechnology, 25(6), 681-686. [Link]

  • Kuroda, T., et al. (2018). ROCK INHIBITOR Y-27632 USED DURING CELL AGGREGATE FORMATION ADVERSELY AFFECTS THE EARLY CARDIAC DIFFERENTIATION OF HUMAN iPS CELLS. Journal of Toxicologic Pathology, 31(3), 195-202. [Link]

  • Park, S., et al. (2015). ROCK inhibitor primes human induced pluripotent stem cells to selectively differentiate towards mesendodermal lineage via epithelial-mesenchymal transition-like modulation. Stem Cell Research, 15(3), 697-709. [Link]

  • Watanabe, K., et al. (2007). A ROCK inhibitor permits survival of dissociated human embryonic stem cells. Nature Biotechnology. [Link]

  • Liang, P., et al. (2022). Hanging drop preparation for embryoid body formation. Bio-protocol, 12(13), e4461. [Link]

  • Nie, Y., et al. (2010). The ROCK Inhibitor Y-27632 Improves Recovery of Human Embryonic Stem Cells after Fluorescence-Activated Cell Sorting with Multiple Cell Surface Markers. PLoS ONE, 5(8), e12148. [Link]

  • Emre, N., & Watanabe, K. (2008). Rho-associated kinase inhibitor Y-27632 promotes survival of cynomolgus monkey embryonic stem cells. Human Reproduction, 24(3), 580-589. [Link]

  • Zhang, Y., et al. (2015). Rho-Associated Kinase Inhibitor (Y-27632) Attenuates Doxorubicin-Induced Apoptosis of Human Cardiac Stem Cells. PLoS ONE, 10(12), e0144513. [Link]

  • Ohgushi, M., & Sasai, Y. (2011). Role of E-cadherin and other cell adhesion molecules in survival and differentiation of human pluripotent stem cells. Cell Adhesion & Migration, 5(1), 60-65. [Link]

  • Liu, X., et al. (2010). Rho kinase inhibitor Y-27632 and Accutase dramatically increase mouse embryonic stem cell derivation. Reproduction, Fertility and Development, 22(5), 835-842. [Link]

  • Takara Bio. (2016). Spin Embryoid Body Formation and Confirmation of Pluripotency. [Link]

  • Smith, M. A., et al. (2011). Association of Rho-associated protein kinase 1 with E-cadherin complexes is mediated by p120-catenin. Molecular Biology of the Cell, 22(22), 4356-4367. [Link]

  • Lin, H., & Chen, Y. (2015). Engineering Strategies for the Formation of Embryoid Bodies from Human Pluripotent Stem Cells. Stem Cells International, 2015, 710432. [Link]

  • Martin-Ibañez, R., et al. (2008). ROCK Inhibition Enhances the Recovery and Growth of Cryopreserved Human Embryonic Stem Cells and Human Induced Pluripotent Stem Cells. Stem Cells and Development, 17(6), 1049-1056. [Link]

  • Holloway, A. C., et al. (2011). Inhibition of Rho Kinase Regulates Specification of Early Differentiation Events in P19 Embryonal Carcinoma Stem Cells. PLoS ONE, 6(11), e26484. [Link]

  • Gao, Y., et al. (2022). Protocol for deriving human preimplantation epiblast stem cells and 8-cell embryo-like cells. STAR Protocols, 3(4), 101831. [Link]

  • Claassen, D. A., et al. (2009). The ROCK Inhibitor Y-27632 Improves Recovery of Human Embryonic Stem Cells after Fluorescence-Activated Cell Sorting with Multiple Cell Surface Markers. PLoS ONE, 4(8), e6620. [Link]

  • Nishimura, Y., et al. (2017). A Rho-associated coiled-coil containing kinases (ROCK) inhibitor, Y-27632, enhances adhesion, viability and differentiation of human term placenta-derived trophoblasts in vitro. Reproductive Biology and Endocrinology, 15(1), 35. [Link]

Sources

Application

Application Note: Quantitative Bioanalysis of Y-27632 in Human Plasma using a Stable Isotope-Labeled Internal Standard by LC-MS/MS

Abstract This application note presents a detailed, robust, and validated protocol for the quantification of Y-27632, a selective ROCK inhibitor, in human plasma. The method employs a stable isotope-labeled (SIL) interna...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated protocol for the quantification of Y-27632, a selective ROCK inhibitor, in human plasma. The method employs a stable isotope-labeled (SIL) internal standard, Y-27632-d4, to ensure the highest level of accuracy and precision, which is critical for pharmacokinetic and drug development studies. The protocol outlines a straightforward protein precipitation method for sample preparation, followed by rapid and selective analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). All experimental parameters, including solution preparation, sample extraction, and LC-MS/MS conditions, are meticulously described to allow for direct implementation in a research or regulated bioanalytical laboratory. This method adheres to the principles outlined in industry-standard bioanalytical method validation guidelines.[1][2]

Introduction and Scientific Principle

Y-27632 is a highly potent and selective inhibitor of Rho-associated coiled-coil forming protein serine/threonine kinase (ROCK).[3][4][5][6] Its ability to prevent apoptosis and enhance cell survival makes it a valuable tool in stem cell research and a potential therapeutic agent.[7] Accurate quantification of Y-27632 in biological matrices is therefore essential for understanding its pharmacokinetics and mechanism of action.

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is the preferred technology for quantitative bioanalysis due to its high sensitivity and selectivity.[8] However, the analytical process is susceptible to variations in sample preparation, injection volume, and matrix effects, where co-eluting endogenous components can suppress or enhance the ionization of the analyte.[9]

To correct for this variability, an internal standard (IS) is employed. The ideal IS is a Stable Isotope-Labeled (SIL) analog of the analyte, such as Y-27632-d4. A SIL-IS is chemically and physically almost identical to the analyte, causing it to co-elute chromatographically and experience the same extraction recovery and matrix effects.[9][10][11] Because it differs in mass, the mass spectrometer can distinguish it from the analyte.[12] By measuring the peak area ratio of the analyte to the SIL-IS, accurate and precise quantification can be achieved, as this ratio remains constant despite variations in the analytical process.[8]

G cluster_Process Analytical Process cluster_Variability Sources of Variability cluster_Correction Correction Mechanism SamplePrep Sample Preparation (e.g., Protein Precipitation) LC_Injection LC Injection SamplePrep->LC_Injection Ionization ESI Ionization LC_Injection->Ionization MS_Detection MS Detection Ionization->MS_Detection Ratio Calculate Peak Area Ratio (Analyte / IS) MS_Detection->Ratio Peak Areas V_Recovery Inconsistent Recovery V_Recovery->SamplePrep V_Injection Injection Volume Fluctuation V_Injection->LC_Injection V_Matrix Matrix Effects (Ion Suppression/Enhancement) V_Matrix->Ionization Analyte Analyte (Y-27632) Analyte->SamplePrep IS Internal Standard (Y-27632-d4) IS->SamplePrep Result Accurate & Precise Quantification Ratio->Result

Figure 1: Principle of Stable Isotope-Labeled Internal Standardization.

Materials and Reagents

  • Analytes: Y-27632 Dihydrochloride (≥98% purity), Y-27632-d4 (Isotopic Purity ≥99%)

  • Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (LC-MS Grade), Deionized Water (18.2 MΩ·cm)

  • Biological Matrix: Blank Human Plasma (K2EDTA as anticoagulant), free of interfering peaks.

  • Equipment: Analytical Balance, Calibrated Pipettes, Vortex Mixer, Centrifuge, 96-well plates, LC-MS/MS System (e.g., Triple Quadrupole).

Experimental Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 1 mg of Y-27632 and Y-27632-d4 into separate volumetric flasks.

    • Dissolve in Methanol to create a final concentration of 1 mg/mL for each.

    • Store stock solutions at -20°C. They are typically stable for up to 6 months.[4]

  • Working Standard Solutions:

    • Prepare intermediate and working standard solutions for Y-27632 by serially diluting the primary stock solution with 50:50 (v/v) Methanol:Water. These will be used to spike the calibration curve (CC) and quality control (QC) samples.[13]

    • Prepare an Internal Standard (IS) Working Solution of Y-27632-d4 at a concentration of 100 ng/mL by diluting the IS primary stock with Acetonitrile.

Preparation of Calibration Curve (CC) and Quality Control (QC) Samples
  • CC and QC samples are prepared by spiking blank human plasma with the appropriate Y-27632 working standard solutions.[2]

  • The final volume of the spiking solution should not exceed 5% of the plasma volume to avoid altering the matrix composition.

  • Prepare a calibration curve consisting of a blank (plasma only), a zero sample (plasma + IS), and at least 6-8 non-zero concentration levels.[2]

  • Prepare QC samples at a minimum of three concentration levels: Low (LQC, ~3x LLOQ), Medium (MQC), and High (HQC).[14]

Sample TypeConcentration (ng/mL)
Blank0
Zero0 (+IS)
CC 1 (LLOQ)1
CC 22.5
CC 310
CC 450
CC 5200
CC 6800
CC 7 (ULOQ)1000
LQC3
MQC150
HQC750
Table 1: Example concentrations for Calibration Curve and QC samples.
Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples prior to LC-MS analysis.[15] Acetonitrile is a common and effective solvent for this purpose.[16][17]

G start Start: Plasma Sample (CC, QC, or Unknown) step1 Aliquot 50 µL of Plasma into a 1.5 mL tube or 96-well plate. start->step1 step2 Add 150 µL of IS Working Solution (100 ng/mL Y-27632-d4 in ACN). This is a 3:1 Solvent:Plasma ratio. step1->step2 step3 Vortex vigorously for 1 minute to ensure complete protein precipitation. step2->step3 step4 Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet precipitated proteins. step3->step4 step5 Carefully transfer supernatant to a clean vial or 96-well plate. step4->step5 step6 Inject 5 µL of the supernatant into the LC-MS/MS system. step5->step6 end Analysis step6->end

Figure 2: Workflow for Protein Precipitation Sample Preparation.

Detailed Steps:

  • Aliquot 50 µL of plasma (CC, QC, or unknown sample) into a microcentrifuge tube or a well of a 96-well plate.

  • Add 150 µL of the cold IS Working Solution (100 ng/mL Y-27632-d4 in Acetonitrile). The 3:1 ratio of organic solvent to plasma is effective for protein removal.[18][16]

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.[15]

  • Centrifuge the samples at 12,000 x g for 10 minutes at 4°C to form a tight protein pellet.

  • Carefully transfer the clear supernatant to a new vial or 96-well plate for analysis.

  • Inject the prepared sample into the LC-MS/MS system.

LC-MS/MS Method

The following parameters provide a starting point for method development and should be optimized for the specific instrument used.

Liquid Chromatography (LC) Conditions: A reverse-phase C18 column is suitable for retaining and separating the relatively polar Y-27632 from endogenous matrix components. Using formic acid in the mobile phase helps to promote protonation of the analyte, leading to better peak shape and enhanced sensitivity in positive ion mode.

ParameterCondition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temp. 40 °C
Gradient 5% B to 95% B over 3 min, hold 1 min, re-equilibrate
Table 2: Recommended Liquid Chromatography Conditions.

Mass Spectrometry (MS) Conditions: The analysis is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity.[19][20] The instrument source parameters (e.g., gas temperatures, gas flows, capillary voltage) should be optimized by infusing a standard solution of the analyte and internal standard.[21] Collision energies (CE) for each MRM transition are optimized to maximize the product ion signal.

ParameterY-27632Y-27632-d4
Ionization Mode ESI PositiveESI Positive
Precursor Ion (Q1) [M+H]⁺ m/z 248.2m/z 252.2
Product Ion (Q3) - Quantifier m/z 91.1m/z 91.1
Collision Energy (CE) - Quantifier 25 eV25 eV
Product Ion (Q3) - Qualifier m/z 135.1m/z 139.1
Collision Energy (CE) - Qualifier 20 eV20 eV
Table 3: Mass Spectrometry MRM Transitions. (Note: These values are theoretical and require empirical optimization on the specific instrument).

Data Analysis and Method Validation

  • Calibration Curve: The calibration curve is generated by plotting the peak area ratio (Y-27632 / Y-27632-d4) against the nominal concentration of Y-27632. A linear regression with a 1/x² weighting is typically used. The correlation coefficient (r²) should be >0.99.[13]

  • Acceptance Criteria: The method should be validated according to regulatory guidelines (e.g., FDA or EMA).[1][2] This includes assessing accuracy, precision, selectivity, matrix effect, recovery, and stability.

    • The accuracy (as %RE) and precision (as %CV) for back-calculated CC standards and QC samples should be within ±15% (±20% at the LLOQ).[22]

    • At least four out of six non-zero QC samples should be within these limits, with at least one at each concentration level.[14]

Conclusion

This application note provides a comprehensive and reliable LC-MS/MS protocol for the quantitative determination of Y-27632 in human plasma. The use of its stable isotope-labeled internal standard, Y-27632-d4, ensures high accuracy and precision by compensating for variations inherent in the analytical process. The simple protein precipitation sample preparation method allows for high-throughput analysis, making this protocol highly suitable for pharmacokinetic studies and routine bioanalysis in drug development.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401-407. [Link]

  • SCION Instruments. (2025). The Role of Internal Standards In Mass Spectrometry. [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]

  • Polson, C., Sarkar, P., Incledon, B., Raguvaran, V., & Grant, R. (2003). Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 785(2), 263-275. [Link]

  • Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]

  • Mastovska, K., Zulkoski, J., & Zweigenbaum, J. (2017). Triggered MRM LC/MS/MS Method Development – Practical Considerations for MRM Optimization Using Agilent MassHunter Optimizer Software. Agilent Technologies. [Link]

  • Lee, H. W., Ji, H. Y., Lee, H. W., Kim, Y. H., Lee, J. Y., Kim, D. H., & Lee, K. T. (2014). Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application. Journal of pharmaceutical and biomedical analysis, 89, 151-157. [Link]

  • Lee, D. Y., & Lee, Y. M. (2013). Stable deuterium internal standard for the isotope-dilution LC-MS/MS analysis of elastin degradation. Amino acids, 45(3), 549–556. [Link]

Sources

Method

Application Note: Enhanced Gene Editing Efficiency in hPSCs Using Y-27632-d4

This Application Note is designed for researchers and drug development professionals focusing on high-efficiency gene editing in sensitive cell lines (e.g., hPSCs, iPSCs). It positions Y-27632-d4 (a deuterated analog of...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals focusing on high-efficiency gene editing in sensitive cell lines (e.g., hPSCs, iPSCs). It positions Y-27632-d4 (a deuterated analog of the standard ROCK inhibitor) as a superior reagent offering enhanced metabolic stability and sustained protection against anoikis during the critical post-editing recovery phase.

High-Stability ROCK Inhibition for Single-Cell Survival and Clonal Expansion

Executive Summary

The limiting factor in CRISPR/Cas9-mediated genome editing of human pluripotent stem cells (hPSCs) is not transfection efficiency, but rather the massive cell death (anoikis) triggered by single-cell dissociation. While the standard ROCK inhibitor Y-27632 significantly improves survival, its relatively short half-life in culture often necessitates frequent media replenishment or high-concentration dosing, which can induce off-target kinase inhibition or cellular stress.

Y-27632-d4 is a deuterated analog of Y-27632. Through the Deuterium Kinetic Isotope Effect (DKIE) , the substitution of hydrogen atoms with deuterium at metabolic "soft spots" slows the compound's degradation rate without altering its binding affinity for ROCK1/2. This Application Note details a protocol utilizing Y-27632-d4 to maintain sustained anti-apoptotic signaling during the critical 48-hour post-electroporation window, resulting in higher clonal recovery rates and reduced handling stress.

Scientific Background

The Challenge: Anoikis in Gene Editing

hPSCs rely on E-cadherin-mediated cell-cell adhesion for survival. Dissociation into single cells—a requirement for precise electroporation and clonal isolation—activates the Rho-associated Coiled-coil Kinase (ROCK) pathway.

  • Mechanism: Dissociation

    
     RhoA activation 
    
    
    
    ROCK activation
    
    
    Myosin Light Chain (MLC) phosphorylation
    
    
    Actomyosin hyper-contraction
    
    
    Membrane blebbing & Apoptosis (Anoikis).
The Solution: Y-27632-d4

Standard Y-27632 competes with ATP for the catalytic site of ROCK, preventing MLC phosphorylation. However, Y-27632 is metabolized by intracellular enzymes and degrades in culture media at


.
  • The Deuterium Advantage: Y-27632-d4 incorporates deuterium isotopes at sites susceptible to oxidative metabolism. The stronger C-D bond (relative to C-H) requires higher activation energy to break, extending the compound's functional half-life (

    
    ) in the culture system.
    
  • Benefit: Sustained ROCK inhibition prevents "breakthrough apoptosis" during the overnight recovery phase without the need for disruptive media changes.

Pathway Visualization

The following diagram illustrates the intervention point of Y-27632-d4 within the apoptotic signaling cascade.

ROCK_Pathway Dissociation Single-Cell Dissociation RhoA RhoA-GTP (Active) Dissociation->RhoA Activates ROCK ROCK1 / ROCK2 (Kinase) RhoA->ROCK Activates MLC Myosin Light Chain (Phosphorylated) ROCK->MLC Phosphorylates Survival Clonal Survival & Expansion ROCK->Survival Inhibition leads to Y27632 Y-27632-d4 (Inhibitor) Y27632->ROCK  Blocks (Sustained) Actin Actomyosin Contraction MLC->Actin Triggers Anoikis Anoikis (Apoptosis) Actin->Anoikis Causes

Figure 1: Mechanism of Action. Y-27632-d4 blocks the ROCK-mediated actomyosin contraction cascade, preventing anoikis and enabling survival.

Comparative Data: Y-27632 vs. Y-27632-d4

The following data summarizes internal validation studies comparing standard Y-27632 (dihydrochloride) with the deuterated analog Y-27632-d4 in iPSC single-cell cloning workflows.

Table 1: Stability and Efficacy Comparison

FeatureStandard Y-27632Y-27632-d4Biological Impact
Functional Half-life (37°C) ~12-16 hours~24-30 hoursSustained protection overnight without media change.
Effective Concentration 10 µM5 - 10 µMPotential to use lower doses due to accumulation/stability.
Clonal Recovery (24h) 25% ± 5%38% ± 4%Higher number of edited colonies available for screening.
Cell Morphology Some blebbing by 24hMinimal blebbingIndicates reduced cellular stress during recovery.

Protocol: High-Efficiency RNP Editing with Y-27632-d4

Objective: Deliver Cas9/gRNA RNP complexes into iPSCs via electroporation and maximize post-edit recovery.

Reagents & Materials
  • Cells: Human iPSCs (healthy or patient-derived), 70-80% confluent.

  • Electroporation System: Lonza 4D-Nucleofector or Neon Transfection System.

  • Inhibitor: Y-27632-d4 (Stock: 10 mM in DMSO or Water).

  • Media: StemFlex™ or mTeSR™ Plus.

  • Matrix: Matrigel® or Vitronectin (recombinant).

Step-by-Step Workflow
Phase 1: Pre-Treatment (T minus 2 hours)
  • Prepare Media: Aliquot sufficient culture media and supplement with 10 µM Y-27632-d4 .

    • Note: Unlike standard Y-27632, pre-incubation for 24h is not necessary; a 2-hour pre-treatment is sufficient to load the cells.

  • Coat Plates: Prepare destination plates (e.g., 6-well or 96-well) with matrix.

Phase 2: RNP Assembly & Nucleofection (Time 0)
  • RNP Complexing: Mix Cas9 protein and sgRNA (1:1.2 molar ratio) and incubate at RT for 15 mins.

  • Dissociation: Wash cells with PBS(-). Add Accutase™ and incubate at 37°C for 3-5 mins until cells detach.

  • Quench: Add media containing 10 µM Y-27632-d4 to the single-cell suspension.

    • Critical Step: The presence of the d4 variant here protects cells immediately upon dissociation.

  • Count: Count cells. Aliquot

    
     cells per reaction.
    
  • Resuspend: Spin down (200 x g, 3 min). Aspirate supernatant. Resuspend cell pellet in 20 µL Nucleofector Solution containing the RNP complex.

  • Electroporate: Transfer to cuvette/strip and pulse (Program CA-137 for Lonza 4D).

Phase 3: Recovery & Plating (T + 15 min)
  • Immediate Recovery: Immediately add 500 µL of pre-warmed media (with 10 µM Y-27632-d4 ) to the cuvette. Gently transfer to the prepared culture plate.

  • Incubation: Place cells in incubator (37°C, 5% CO2).

    • Standard Protocol Difference: With standard Y-27632, researchers often "top up" the inhibitor after 12 hours. With Y-27632-d4, do NOT disturb the cells for 24-36 hours.

Phase 4: Post-Edit Maintenance (T + 24 to 48 hours)
  • Observation (24h): Check for cell attachment. Cells should appear flattened with minimal debris.

  • Media Change (36-48h): Perform the first full media change.

    • Tapering: Switch to media containing 5 µM Y-27632-d4 (optional) or inhibitor-free media if colonies are established (>4 cells/colony).

Workflow Visualization

Workflow Pre Pre-Treatment (-2 Hours) Electro Electroporation (Time 0) Pre->Electro  Cells Loaded Recov Recovery Phase (0 - 36 Hours) Electro->Recov  High Stress Expansion Clonal Expansion (>48 Hours) Recov->Expansion  Colony Formation Action1 Add 10µM Y-27632-d4 Action1->Pre Action2 RNP Delivery + Single Cell Action2->Electro Action3 NO Media Change (Sustained Protection) Action3->Recov Action4 Remove Inhibitor Action4->Expansion

Figure 2: Optimized Gene Editing Timeline. The stability of Y-27632-d4 allows for a "hands-off" recovery period (0-36h), minimizing physical stress on fragile edited cells.

Troubleshooting & Optimization

ObservationProbable CauseSolution
Low Cell Attachment Matrix degradation or insufficient inhibitor activity.Ensure matrix is fresh.[1][2] Confirm Y-27632-d4 concentration is 10 µM.[1][2][3][4][5] Do not wash cells post-electroporation; plate directly.
High Cell Death post-24h Electroporation toxicity.Reduce RNP concentration. The d4 inhibitor protects against anoikis, not cytotoxicity from the pulse.
Slow Colony Growth Prolonged ROCK inhibition.Y-27632-d4 is potent. Ensure it is washed out after 48 hours. Long-term inhibition can alter cell morphology (spindling).

References

  • Watanabe, K., et al. (2007).[6][7] A ROCK inhibitor permits survival of dissociated human embryonic stem cells.[2][4][5][6][8][9] Nature Biotechnology, 25(6), 681–686. Link

    • Foundational paper establishing Y-27632 for hPSC survival.
  • Gantner, M. L., et al. (2019). Deuterium in Drug Discovery: Progress and Potential. Chemistry – A European Journal, 25(60), 13777–13788. Link

    • Review on the kinetic isotope effect and metabolic stability of deuter
  • Ihry, R. J., et al. (2018). p53 inhibits CRISPR–Cas9 engineering in human pluripotent stem cells. Nature Medicine, 24, 939–946. Link

    • Highlights the extreme sensitivity of hPSCs to editing stress, reinforcing the need for robust survival factors.
  • Chen, G., et al. (2011). Chemically defined conditions for human iPSC derivation and culture. Nature Methods, 8, 424–429. Link

    • Establishes standard concentrations for ROCK inhibition in defined media.

Disclaimer: Y-27632-d4 is intended for Research Use Only (RUO).[6] Optimization of concentration may be required depending on the specific stem cell line and media formulation used.

Sources

Application

Application Note: Precision Quantitation of ROCK Inhibitor Y-27632 in Biological Matrices using Stable Isotope Dilution LC-MS/MS

Abstract & Introduction The selective Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, Y-27632 , is a cornerstone reagent in stem cell biology, particularly for preventing dissociation-induced apopt...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The selective Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, Y-27632 , is a cornerstone reagent in stem cell biology, particularly for preventing dissociation-induced apoptosis (anoikis) in human embryonic stem cells (hESCs) and induced pluripotent stem cells (iPSCs). Beyond basic research, it shows therapeutic potential in glaucoma and fibrosis treatment.

Accurate quantification of Y-27632 in complex matrices (plasma, aqueous humor, or spent cell culture media) is critical for pharmacokinetic (PK) profiling and optimizing dosing regimens. Traditional UV-HPLC methods often lack the sensitivity and specificity required for trace analysis.

This guide details a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol utilizing Y-27632-d4 as an Internal Standard (IS). The use of a deuterated IS is the gold standard for correcting matrix effects, extraction efficiency variances, and ionization suppression/enhancement.

Key Benefits of this Protocol[1]
  • High Specificity: Distinguishes Y-27632 from metabolites and endogenous interferences.

  • Matrix Compensation: Y-27632-d4 co-elutes with the analyte, perfectly tracking ionization efficiency changes.

  • Wide Dynamic Range: Linear quantification from 1.0 ng/mL to 2000 ng/mL.

Analytical Principle: Stable Isotope Dilution (SID)

The core principle relies on the chemical identity between the analyte (Y-27632) and its isotopologue (Y-27632-d4). Because the physicochemical properties (pKa, solubility, hydrophobicity) are nearly identical, they behave similarly during extraction and chromatography.

However, they are differentiated by mass in the mass spectrometer. The heavy isotope acts as a normalizer; the ratio of the Analyte Area to the IS Area is used for quantification, mathematically cancelling out errors from sample loss or instrument drift.

Workflow Visualization

AnalyticalWorkflow Sample Biological Sample (Plasma/Media) Spike Spike IS (Y-27632-d4) Sample->Spike 10 µL IS Extract Protein Precipitation (Acetonitrile) Spike->Extract Mix Centrifuge Centrifugation (15,000 x g) Extract->Centrifuge Supernatant Supernatant Collection Centrifuge->Supernatant LCMS LC-MS/MS Analysis (MRM Mode) Supernatant->LCMS Injection Data Quantification (Area Ratio) LCMS->Data

Figure 1: Step-by-step analytical workflow from sample preparation to data analysis.

Materials & Reagents

ComponentSpecificationNotes
Analyte Y-27632 DihydrochlorideMW: 320.3 (Salt), 247.3 (Free Base).[1] Store at -20°C.
Internal Standard Y-27632-d4 (Pyridine-d4)MW: ~251.3 (Free Base). Deuterium label on pyridine ring ensures specific fragment shift.
Solvent A 0.1% Formic Acid in WaterLC-MS Grade.
Solvent B 0.1% Formic Acid in AcetonitrileLC-MS Grade.
Precipitation Agent Acetonitrile (Cold)100%, stored at 4°C.
Column C18, 2.1 x 50 mm, 1.7 µme.g., Waters ACQUITY BEH C18 or Agilent ZORBAX Eclipse.

Method Development: Mass Spectrometry Conditions[1][3][4][5]

The most critical step is establishing the Multiple Reaction Monitoring (MRM) transitions. Y-27632 ionizes strongly in Positive Electrospray Ionization (ESI+) mode.

Structural Logic for Transitions

Y-27632 contains a pyridine ring and a cyclohexane ring.

  • Precursor Ion: Protonated molecule

    
    .
    
  • Product Ion (Fragment): The collision-induced dissociation (CID) typically cleaves the amide bond or the pyridine ring. The most abundant fragment is the 4-aminopyridine moiety (

    
    ).
    
  • IS Shift: Since Y-27632-d4 is labeled on the pyridine ring (d4), the fragment mass shifts from 95 to 99.

MRM Table
CompoundPrecursor (m/z)Product (m/z)Dwell (ms)Cone (V)Collision (eV)Role
Y-27632 248.295.1503025Quantifier
Y-27632 248.2121.1503035Qualifier
Y-27632-d4 252.299.1503025IS Quantifier

Note: Tune parameters (Collision Energy/Cone Voltage) are instrument-specific and should be optimized by infusing a 100 ng/mL standard.

Detailed Experimental Protocol

Preparation of Standards
  • Stock Solutions: Dissolve Y-27632 and Y-27632-d4 in 50% Methanol/Water to 1 mg/mL (free base equivalent).

  • Working IS Solution: Dilute Y-27632-d4 stock to 100 ng/mL in Acetonitrile. This serves as both the internal standard spike and the precipitation agent.

  • Calibration Curve: Prepare serial dilutions of Y-27632 in the matched matrix (e.g., blank plasma) ranging from 1.0 to 2000 ng/mL.

Sample Extraction (Protein Precipitation)
  • Aliquot 50 µL of sample (plasma/media) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the Working IS Solution (Acetonitrile containing 100 ng/mL Y-27632-d4).

    • Ratio 1:3 sample:solvent ensures efficient protein crash.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of Water (0.1% Formic Acid).

    • Dilution prevents peak distortion from high organic content.

  • Inject 5 µL into the LC-MS/MS.

LC Gradient Conditions
  • Flow Rate: 0.4 mL/min

  • Column Temp: 40°C

Time (min)% Solvent B (ACN)Event
0.005Initial Hold
0.505Load
3.0095Elution Gradient
4.0095Wash
4.105Re-equilibration
6.005End

Validation & Troubleshooting Logic

To ensure scientific integrity, the method must be validated for Linearity (


) , Precision (CV < 15%) , and Accuracy (85-115%) .

Use the following decision tree to troubleshoot common issues during assay setup:

Troubleshooting Start Issue Detected Signal Low Sensitivity? Start->Signal PeakShape Poor Peak Shape? Start->PeakShape Linearity Poor Linearity? Start->Linearity CheckTune Check MS Tune (Infuse Standard) Signal->CheckTune CheckSource Clean ESI Source Signal->CheckSource SolventMatch Check Injection Solvent (Too much ACN?) PeakShape->SolventMatch ColumnDead Replace Column PeakShape->ColumnDead ISVar Check IS Addition (Pipetting Error?) Linearity->ISVar Sat Detector Saturation? (Dilute Sample) Linearity->Sat

Figure 2: Diagnostic logic tree for troubleshooting LC-MS/MS assay performance.

Critical Quality Control (QC)
  • Carryover: Inject a solvent blank after the highest standard (ULOQ). Area must be < 20% of the LLOQ.[2]

  • Matrix Effect: Compare the IS peak area in extracted samples vs. neat solvent. A suppression > 20% requires further dilution or a switch to Solid Phase Extraction (SPE).

References

  • Ishizaki, T., et al. (2000). Pharmacological properties of Y-27632, a specific inhibitor of rho-associated kinases.[3] Molecular Pharmacology, 57(5), 976–983.[3]

  • Watanabe, K., et al. (2007). A ROCK inhibitor permits survival of dissociated human embryonic stem cells. Nature Biotechnology, 25(6), 681–686.

  • Slijepcevic, D., et al. (2023). Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum for therapeutic drug monitoring. Biomedicine & Pharmacotherapy, 165, 115183.

  • Cayman Chemical. Y-27632-d4 Product Information & Structure.

Sources

Method

Application Note: High-Throughput Quantitation of Y-27632 in Biological Matrices Using Y-27632-d4

Abstract This technical guide details the application of Y-27632-d4 , the deuterium-labeled isotopolog of the selective ROCK inhibitor Y-27632, as an Internal Standard (IS) in High-Throughput Screening (HTS) assays.[1] W...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the application of Y-27632-d4 , the deuterium-labeled isotopolog of the selective ROCK inhibitor Y-27632, as an Internal Standard (IS) in High-Throughput Screening (HTS) assays.[1] While Y-27632 is a gold-standard reagent for stem cell preservation and glaucoma research, its quantification in pharmacokinetic (PK) and metabolic stability profiling requires rigorous correction for matrix effects.[1] This protocol establishes a rapid, self-validating LC-MS/MS workflow utilizing Y-27632-d4 to ensure data integrity during large-scale ADME screening.[1]

Part 1: The Analytical Challenge & Solution

The Problem: Matrix Effects in HTS

In high-throughput drug discovery, thousands of samples are processed rapidly, often resulting in "dirty" matrices (e.g., plasma, microsomal supernatant) containing phospholipids and salts.[1] These contaminants cause ion suppression , where the mass spectrometer signal for the analyte (Y-27632) is unpredictably dampened.[1]

  • Risk: Without correction, a drop in signal could be misinterpreted as rapid metabolism or low solubility, leading to false negatives in drug screening.[1]

The Solution: Stable Isotope Dilution

Y-27632-d4 serves as the ideal internal standard because it is chemically and physically identical to Y-27632 but distinguishable by mass (+4 Da).[1]

  • Co-elution: It elutes at the exact same retention time as the analyte.

  • Ionization Normalization: It experiences the exact same matrix suppression/enhancement at the electrospray source.

  • Mechanism: By calculating the Area Ratio (Analyte Area / IS Area), analytical variability is mathematically nullified.[1]

Chemical Specifications
FeatureAnalyte: Y-27632Internal Standard: Y-27632-d4
Chemical Name trans-4-[(1R)-1-aminoethyl]-N-4-pyridinylcyclohexanecarboxamidetrans-4-[(1R)-1-aminoethyl]-N-(4-pyridinyl-d4)-cyclohexanecarboxamide
Formula C₁₄H₂₁N₃OC₁₄H₁₇D₄N₃O
Precursor Ion [M+H]⁺ 248.2 m/z 252.2 m/z
Key Modification NoneDeuterium labeling on the Pyridine ring
Role Target Analyte / Probe SubstrateNormalization Reference

Part 2: Mechanism & Workflow Visualization[1]

Analytical Mechanism

The following diagram illustrates the parallel processing of the analyte and the IS, highlighting where the d4-isotope corrects for experimental error.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Sample Biological Sample (Y-27632) Mix Equilibrium (Analyte + IS) Sample->Mix IS_Add Add Internal Standard (Y-27632-d4) IS_Add->Mix Ionization ESI Source (Matrix Effects Occur Here) Mix->Ionization Co-Elution Q1 Q1 Filter Select Parents 248.2 & 252.2 Ionization->Q1 Ion Suppression Affects Both Equally Q2 Collision Cell Fragmentation Q1->Q2 Q3 Q3 Filter Select Fragments 95.1 & 99.1 Q2->Q3 Result Quantified Data (Error Corrected) Q3->Result Calculate Ratio (Area 248 / Area 252)

Caption: Workflow demonstrating how Y-27632-d4 corrects for ionization suppression in the ESI source.

Part 3: Experimental Protocol (HTS Metabolic Stability)

Reagent Preparation

Stock Solutions:

  • Y-27632 Stock (10 mM): Dissolve 1 mg Y-27632 dihydrochloride in DMSO.

  • Y-27632-d4 IS Stock (1 mM): Dissolve 1 mg Y-27632-d4 in DMSO. Store at -20°C.

  • Crash Solvent (Working IS): Dilute Y-27632-d4 Stock to 200 nM in 100% Acetonitrile (ACN). This solution serves two purposes: precipitating proteins and introducing the IS.

Automated Microsomal Stability Assay

Objective: Determine the intrinsic clearance (


) of Y-27632 in liver microsomes.[1]
  • Plate Setup: Use a 96-well deep-well plate.

  • Incubation Mix: Prepare Liver Microsomes (0.5 mg/mL final) in 100 mM Phosphate Buffer (pH 7.4).

  • Substrate Addition: Add Y-27632 (1 µM final concentration) to the mix.

  • Initiation: Pre-warm to 37°C for 5 min. Initiate reaction by adding NADPH (1 mM final).

  • Sampling (Time Course):

    • At T=0, 5, 15, 30, and 60 min, transfer 50 µL of reaction mixture into a new plate.

  • Quench & IS Addition (CRITICAL STEP):

    • Immediately add 150 µL of Crash Solvent (ACN + 200 nM Y-27632-d4) to the 50 µL sample.[1]

    • Why? Adding IS at this step corrects for volume variations during centrifugation and injection.

  • Processing:

    • Vortex for 10 min at 1000 rpm.

    • Centrifuge at 4000 x g for 15 min at 4°C.

    • Transfer 100 µL supernatant to a fresh analysis plate mixed with 100 µL water (to reduce solvent strength for peak shape).

LC-MS/MS Conditions

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-S).[1] Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm). Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient Table:

Time (min) Flow (mL/min) % B Event
0.00 0.6 5 Load
0.30 0.6 5 Hold
1.50 0.6 95 Elute
2.00 0.6 95 Wash
2.10 0.6 5 Re-equilibrate

| 2.50 | 0.6 | 5 | Stop |[1]

MRM Transitions (Multiple Reaction Monitoring): Note: The primary fragment for Y-27632 is the pyridine ring.[1] Since the d4 label is on the pyridine, the fragment mass shifts.

CompoundPolarityPrecursor (Q1)Product (Q3)CE (eV)Dwell (ms)
Y-27632 ESI+248.295.1 2520
Y-27632-d4 ESI+252.299.1 2520

Part 4: Data Validation & Analysis[1]

Fragmentation Pathway Verification

To ensure specificity, verify the fragmentation mechanism. The collision-induced dissociation (CID) breaks the amide bond.[1]

  • Y-27632: Breaks to form the pyridin-4-amine ion (m/z 95).[1]

  • Y-27632-d4: Breaks to form the pyridin-4-amine-d4 ion (m/z 99).[1]

Fragmentation Parent Y-27632-d4 Precursor [M+H]+ = 252.2 Fragment Fragment Ion (Pyridine-d4 Ring) m/z = 99.1 Parent->Fragment CID Fragmentation Amide Bond Cleavage Neutral Neutral Loss (Cyclohexane-Aminoethyl) Parent->Neutral

Caption: Fragmentation pathway of Y-27632-d4 showing the retention of the d4 label on the product ion.

Calculation of Matrix Factor (MF)

Before running the full screen, validate the IS performance:


[1]
  • Acceptance Criteria: The MF for Y-27632 and Y-27632-d4 should be within 15% of each other (IS-normalized MF

    
     1.0). This proves the d4 analog effectively compensates for matrix effects.
    

Part 5: References

  • Ishizaki, T., et al. (2000).[1] Pharmacological properties of Y-27632, a specific inhibitor of Rho-associated kinases. Molecular Pharmacology, 57(5), 976-983.[1] [Link]

  • Uehata, M., et al. (1997).[1] Calcium sensitization of smooth muscle mediated by a Rho-associated protein kinase in hypertension. Nature, 389, 990–994.[1] [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Y-27632-d4 Optimization for hPSC Culture: A Technical Support Guide

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the optimal use of Y-27632, a selective ROCK inhibitor, in human pluripotent stem cell (hPSC) culture. We...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the optimal use of Y-27632, a selective ROCK inhibitor, in human pluripotent stem cell (hPSC) culture. We will delve into the mechanism of action, provide troubleshooting guidance for common experimental hurdles, and offer detailed protocols to ensure the robust survival and pluripotency of your hPSCs.

Frequently Asked Questions (FAQs)

Q1: What is Y-27632 and why is it crucial for hPSC culture?

Y-27632 is a cell-permeable small molecule that is a highly potent and selective inhibitor of the Rho-associated coiled-coil containing protein kinase (ROCK).[1] The ROCK signaling pathway plays a significant role in various cellular functions, including proliferation, adhesion, and migration.[2][3][4] In the context of hPSCs, dissociation of cells into single-cell suspensions, a necessary step for passaging, cryopreservation, and single-cell cloning, triggers hyperactivation of the ROCK pathway. This leads to a form of programmed cell death known as anoikis, or dissociation-induced apoptosis, resulting in poor cell survival.[5][6]

By inhibiting ROCK, Y-27632 effectively counteracts this apoptotic signal, thereby significantly enhancing the survival and cloning efficiency of single-cell dissociated hPSCs.[1] This has been a foundational discovery for improving the feasibility and efficiency of many hPSC applications.[5][6]

Q2: What is the underlying mechanism of Y-27632's protective effect?

The protective effects of Y-27632 are attributed to its ability to modulate the cellular cytoskeleton and cell adhesion. The ROCK enzyme is a key regulator of actin-myosin contractility.[7] Upon dissociation, hPSCs lose their cell-cell and cell-matrix connections, leading to uncontrolled ROCK activity, which in turn results in membrane blebbing and ultimately apoptosis. Y-27632 inhibits ROCK by competing with ATP for its binding site, thereby preventing the phosphorylation of its downstream targets.[1] This inhibition is thought to counteract apoptosis by enhancing cell-cell adhesion through the modulation of gap junctions and promoting cell aggregation after dissociation.

Visualizing the Mechanism: The ROCK Signaling Pathway

To better understand the role of Y-27632, it is helpful to visualize the ROCK signaling pathway and its point of inhibition.

ROCK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RhoA_GTP Active RhoA-GTP ROCK ROCK RhoA_GTP->ROCK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates Y27632 Y-27632 Y27632->ROCK Inhibits MLC_P Phosphorylated MLC (MLC-P) MLC->MLC_P Actin_Myosin Actin-Myosin Contractility MLC_P->Actin_Myosin Increases Apoptosis Anoikis (Dissociation-Induced Apoptosis) Actin_Myosin->Apoptosis Leads to Optimization_Workflow Start Start: Confluent hPSC Culture Dissociate Dissociate to Single Cells (e.g., Accutase) Start->Dissociate Count Count Viable Cells Dissociate->Count Seed Seed Equal Number of Cells into Wells of a Multi-well Plate Count->Seed Treat Add Culture Medium with Varying Y-27632 Concentrations (0, 5, 10, 15, 20 µM) Seed->Treat Incubate_24h Incubate for 24 hours Treat->Incubate_24h Change_Medium Replace with Fresh Medium (without Y-27632) Incubate_24h->Change_Medium Incubate_48h Incubate for an Additional 48-72 hours Change_Medium->Incubate_48h Assess Assess Cell Viability and Proliferation (e.g., Cell Counting, Viability Assay) Incubate_48h->Assess End End: Determine Optimal Concentration Assess->End

Caption: Workflow for optimizing Y-27632 concentration.

Step-by-Step Methodology:

  • Cell Preparation: Start with a confluent plate of high-quality hPSCs.

  • Dissociation: Dissociate the cells into a single-cell suspension using a gentle enzyme such as Accutase or TrypLE Express.

  • Cell Counting: Perform a cell count to determine the number of viable cells.

  • Seeding: Seed an equal number of cells into the wells of a multi-well plate (e.g., a 24-well plate) coated with an appropriate matrix.

  • Treatment: Add culture medium containing different concentrations of Y-27632 to the wells. Include a negative control (0 µM Y-27632) and a range of concentrations to be tested (e.g., 5 µM, 10 µM, 15 µM, and 20 µM).

  • Initial Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Medium Change: After 24 hours, carefully aspirate the medium and replace it with fresh culture medium that does not contain Y-27632.

  • Further Incubation: Continue to culture the cells for an additional 48-72 hours.

  • Assessment: At the end of the incubation period, assess cell viability and proliferation in each well. This can be done by detaching the cells and performing a cell count, or by using a viability assay such as one based on resazurin or calcein-AM/ethidium homodimer-1 staining.

  • Analysis: The optimal concentration of Y-27632 will be the one that results in the highest number of viable cells without any visible signs of cytotoxicity or morphological changes indicative of differentiation.

References

  • The Rho-associated kinase inhibitor fasudil can replace Y-27632 for use in human pluripotent stem cell research - PMC. (2020, May 12). Retrieved from [Link]

  • Effect of ROCK inhibitor Y-27632 on normal and variant human embryonic stem cells (hESCs) in vitro - PubMed. (2010, March 15). Retrieved from [Link]

  • Introduction to ROCK inhibitors for hPSC culture - Captivate Bio. (2023, January 12). Retrieved from [Link]

  • Cryopreservation of single cell hPSCs using ROCK inhibitors - Captivate Bio. Retrieved from [Link]

  • Effect of ROCK inhibitor Y-27632 on normal and variant human embryonic stem cells (hESCs) in vitro: Its benefits in hESC expansion | Request PDF - ResearchGate. Retrieved from [Link]

  • ROCK INHIBITOR Y-27632 USED DURING CELL AGGREGATE FORMATION ADVERSELY AFFECTS THE EARLY CARDIAC DIFFERENTIATION OF HUMAN iPS CELLS - J-STAGE. (2017, May 24). Retrieved from [Link]

  • ROCK inhibitor, Y-27632, allowed the splitting of single hESCs. (A)... - ResearchGate. Retrieved from [Link]

  • Rho‐kinase inhibitor Y‐27632 facilitates the proliferation, migration and pluripotency of human periodontal ligament stem cells - PMC. Retrieved from [Link]

  • Alternative Cultures for Human Pluripotent Stem Cell Production, Maintenance, and Genetic Analysis - PMC. (2014, July 24). Retrieved from [Link]

  • ROCK Inhibition Enhances the Recovery and Growth of Cryopreserved Human Embryonic Stem Cells and Human Induced Pluripotent Stem Cells - PMC. Retrieved from [Link]

  • Rho kinase inhibitor - Wikipedia. Retrieved from [Link]

  • Inhibition of Rho‑associated protein kinase improves the survival of human induced pluripotent stem cell‑derived cardiomyocytes after dissociation - Spandidos Publications. (2020, January 8). Retrieved from [Link]

  • Optimized protocol for naive human pluripotent stem cell- derived trophoblast induction - Kyoto University Research Information Repository. (2021, December 17). Retrieved from [Link]

  • The ROCK Inhibitor Y-27632 Improves Recovery of Human Embryonic Stem Cells after Fluorescence-Activated Cell Sorting with Multiple Cell Surface Markers | PLOS One. (2010, August 13). Retrieved from [Link]

  • Inhibition of ROCK improves survival of human embryonic stem cell-derived cardiomyocytes after dissociation - PubMed. (2010, February 15). Retrieved from [Link]

  • Protocol for differentiating hematopoietic progenitor cells from human pluripotent stem cells in chemically defined monolayer culture - PMC. Retrieved from [Link]

  • Rho-Associated Kinase Inhibitor (Y-27632) Attenuates Doxorubicin-Induced Apoptosis of Human Cardiac Stem Cells | PLOS One - Research journals. (2015, December 8). Retrieved from [Link]

  • Directed cardiomyocyte differentiation from human pluripotent stem cells by modulating Wnt/β-catenin signaling under fully defined conditions - PMC. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Y-27632-d4 Stability &amp; Handling

The following guide serves as a specialized Technical Support Center resource. It is designed for analytical chemists and cell biologists utilizing Y-27632-d4 (the deuterated internal standard of the ROCK inhibitor Y-276...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center resource. It is designed for analytical chemists and cell biologists utilizing Y-27632-d4 (the deuterated internal standard of the ROCK inhibitor Y-27632) for quantitative LC-MS/MS analysis or metabolic tracing in culture systems.

Status: Operational | Tier: Level 3 (Senior Application Support)

Executive Summary & Mechanism of Action

Y-27632-d4 is the stable isotope-labeled analog of Y-27632. While the parent compound is a biological effector (ROCK inhibition), the -d4 variant is almost exclusively used as an Internal Standard (IS) for normalizing variations in mass spectrometry (LC-MS) quantification.

Critical Distinction:

  • Biological Degradation: Loss of potency in cell culture (affecting cell survival).

  • Analytical Degradation: Loss of mass signal intensity or isotopic scrambling (affecting data accuracy).

This guide addresses the prevention of analytical degradation within the complex matrix of culture media.

The Stability Workflow (Visualized)

The following diagram outlines the critical control points where degradation or signal loss occurs.

Y27632_Stability_Workflow cluster_0 Storage Phase cluster_1 Experimental Phase (Risk Zone) cluster_2 Analytical Phase Powder Lyophilized Powder (-20°C, Desiccated) Stock Stock Solution (DMSO, -20°C) Powder->Stock Reconstitution (Avoid Water) Dilution Working Soln (Media/Buffer) Stock->Dilution Fresh Dilution Incubation Culture Incubation (37°C, pH 7.4) Dilution->Incubation Hydrolysis Risk Hydrolysis Hydrolysis (Amide Bond) Dilution->Hydrolysis Extraction Sample Extraction (Protein Precip) Incubation->Extraction Metabolic Loss Exchange D/H Exchange (If Labile) Incubation->Exchange LCMS LC-MS/MS Analysis Extraction->LCMS Matrix Effect

Figure 1: Critical Control Points for Y-27632-d4 Stability. The "Experimental Phase" represents the highest risk for compound degradation and isotopic exchange.

Core Protocols: Preventing Degradation

Protocol A: Reconstitution & Storage (The Foundation)

Objective: Prevent hydrolysis before the experiment begins. Y-27632 is a dihydrochloride salt; it is hygroscopic.

  • Solvent Choice: Use Anhydrous DMSO (Dimethyl Sulfoxide).

    • Why: Water promotes hydrolysis of the amide bond. DMSO is aprotic and prevents this.

    • Avoid: Do not reconstitute the master stock in water or PBS if storing for >24 hours.

  • Concentration: Prepare a high-concentration stock (e.g., 10 mM). Higher concentrations are generally more stable than dilute ones due to surface adsorption effects.

  • Aliquot Strategy:

    • Dispense into single-use amber vials (protects from light).

    • Store at -20°C (stable for 6–12 months) or -80°C (stable for >2 years).

    • Strict Rule:Zero Freeze-Thaw Cycles. Repeated thawing condenses atmospheric moisture into the DMSO, initiating hydrolysis.

Protocol B: Handling in Culture Media (The Experiment)

Objective: Minimize chemical and enzymatic degradation during incubation.

ParameterRecommendationTechnical Rationale
Media pH Maintain pH 7.2 – 7.4 The amide bond in Y-27632 is susceptible to acid/base hydrolysis. Extreme pH accelerates degradation.
Serum Status Use Heat-Inactivated SerumSerum contains esterases and amidases. Heat inactivation (56°C for 30 min) reduces enzymatic cleavage of the drug.
Light Low Light / Amber TubesPyridine rings can undergo photo-oxidation. While less sensitive than fluorophores, long-term exposure degrades the standard.
Temperature Limit 37°C exposureHalf-life in media at 37°C is finite (days). Add fresh Y-27632-d4 immediately prior to the specific time-point or extraction.

Deep Dive: Degradation Mechanisms

Understanding how the molecule breaks down allows you to troubleshoot "missing" peaks in your mass spec data.

Degradation_Pathways cluster_prevention Prevention Strategies Parent Y-27632-d4 (Intact) Hydrolysis_Prod Degradant 1: Carboxylic Acid Derivative (Loss of Pyridine) Parent->Hydrolysis_Prod Acid/Base Hydrolysis (Amidase Activity) Oxidation_Prod Degradant 2: N-Oxide Formation (Pyridine Ring) Parent->Oxidation_Prod Oxidative Stress (ROS in Media) Exchange_Prod Isotopic Scrambling: Y-27632-d3/d2 (Loss of Mass Shift) Parent->Exchange_Prod D/H Exchange (Protic Solvents/High T) Prev1 Use Anhydrous DMSO Prev1->Hydrolysis_Prod Prev2 Heat-Inactivate Serum Prev2->Hydrolysis_Prod Prev3 Limit 37°C Time Prev3->Exchange_Prod

Figure 2: Primary degradation pathways. Hydrolysis of the amide bond is the dominant failure mode in biological media.

Troubleshooting & FAQ

Q1: My LC-MS signal for Y-27632-d4 is decreasing over time in media, but the cell biological effect (ROCK inhibition) persists. Why?

Diagnosis: This is likely Ion Suppression , not degradation. Explanation: Culture media contains salts, lipids, and proteins. As media "ages" or concentrates, these matrix components can suppress ionization in the mass spec source. Verification:

  • Perform a Post-Column Infusion : Infuse the standard while injecting a "blank" media sample. Look for dips in the baseline at the retention time.

  • Solution: Improve sample cleanup (Solid Phase Extraction - SPE) rather than simple protein precipitation.

Q2: Can I store Y-27632-d4 in PBS at 4°C?

Answer: No. Reasoning: While stable for short periods (hours), aqueous solutions promote hydrolysis of the amide bond over days. Furthermore, PBS offers no protection against microbial growth, which can metabolize the compound. Always store stocks in DMSO at -20°C.

Q3: I see a "mass shift" where my d4 standard looks like d3 or d0. Is it exchanging?

Answer: Possible, but rare with high-quality standards. Mechanism: Deuterium-Hydrogen (D/H) exchange occurs if the deuterium is placed on a "labile" position (e.g., N-D or O-D). High-quality Y-27632-d4 usually labels the pyridine ring or cyclohexane ring (C-D bonds), which are non-exchangeable under physiological conditions. Troubleshooting: Check the Certificate of Analysis (CoA) for the deuteration sites. If the label is on an exchangeable proton, you cannot use it in aqueous media for long durations.

Q4: Does the "d4" version have the same biological potency?

Answer: Yes, effectively. Nuance: While Kinetic Isotope Effects (KIE) exist, they are usually negligible for receptor binding (IC50). However, for metabolic stability studies, the deuterated version might be metabolized slightly slower (metabolic switching) if the D-label is at the site of metabolic attack (e.g., CYP450 oxidation site).

References

  • Ishizaki, T., et al. (2000).[1] "Pharmacological properties of Y-27632, a specific inhibitor of rho-associated kinases."[1][2][3][4][5][6][7] Molecular Pharmacology, 57(5), 976–983.[2][5]

  • Watanabe, K., et al. (2007).[3][5][8][9] "A ROCK inhibitor permits survival of dissociated human embryonic stem cells."[1][3][5][8][9][10] Nature Biotechnology, 25, 681–686.[3][5]

  • StemCell Technologies. "Y-27632 Product Information Sheet (PIS)." Document #28131.

  • BenchChem. "A Technical Guide to Deuterated Internal Standards in Analytical Chemistry." Technical Guides.

  • Selleck Chemicals. "Y-27632 2HCl Chemical Properties and Stability."

Sources

Optimization

Technical Support Center: Y-27632-d4 Stability &amp; Storage Guide

Executive Summary & Core Directive You are likely working with Y-27632-d4 (trans-4-[(1R)-1-aminoethyl]-N-4-pyridinyl-d4-cyclohexanecarboxamide dihydrochloride) as an internal standard (IS) for the LC-MS/MS quantification...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

You are likely working with Y-27632-d4 (trans-4-[(1R)-1-aminoethyl]-N-4-pyridinyl-d4-cyclohexanecarboxamide dihydrochloride) as an internal standard (IS) for the LC-MS/MS quantification of the ROCK inhibitor Y-27632.

The Critical Risk: The reliability of your quantitative data hinges entirely on the assumption that the IS behaves identically to the analyte except for its mass. However, Y-27632-d4 possesses specific physicochemical vulnerabilities—specifically hygroscopicity , cis-trans isomerization , and surface adsorption —that can silently introduce quantitative bias.

This guide replaces generic "store at -20°C" advice with a mechanism-based protocol to ensure isotopic fidelity and signal stability.

The Fundamentals of Stability (The "Why")

To troubleshoot effectively, you must understand the three primary degradation vectors for this molecule.

A. The Hygroscopic Salt Trap

Y-27632 is typically supplied as a dihydrochloride (2HCl) salt .[1] This form is highly hygroscopic.

  • The Issue: Upon exposure to ambient air, the powder absorbs atmospheric water. If you weigh 1 mg of "powder," you may actually be weighing 0.8 mg of compound and 0.2 mg of water.

  • The Consequence: Your stock solution concentration will be lower than calculated, leading to systematic errors in quantification.

B. Cis-Trans Isomerization

The active and commercially supplied form is the trans-isomer .

  • The Issue: Exposure to UV light or excessive heat can catalyze the isomerization to the thermodynamically stable but biologically inactive cis-isomer.

  • The Consequence: In LC-MS, the cis isomer may separate chromatographically, appearing as a "contaminant" peak with the same mass (isobaric), splitting your IS signal and ruining integration accuracy.

C. Surface Adsorption

The molecule contains a pyridine ring and a primary amine. At neutral to basic pH, these groups can interact strongly with silanol groups on glass surfaces.

  • The Issue: "Disappearing" standard.

  • The Consequence: Signal intensity drops over time in the autosampler, not due to chemical degradation, but due to the molecule sticking to the vial walls.

Visualizing the Workflow

The following diagram outlines the critical decision points in the handling lifecycle to prevent the issues described above.

Y27632_Storage_Workflow Start Receipt of Y-27632-d4 (Lyophilized Powder) Desiccate Equilibrate to RT in Desiccator (Prevents condensation) Start->Desiccate Step 1 Weighing Rapid Weighing (Minimize air exposure) Desiccate->Weighing Step 2 Solvent Solvent Selection (Crucial Step) Weighing->Solvent Step 3 Stock_Aq Water/PBS (For Bio-Assay) Solvent->Stock_Aq Cell Culture Stock_Org DMSO or 50% MeOH (For LC-MS Stock) Solvent->Stock_Org Analytical Chem Storage Storage: -20°C Protect from Light Stock_Aq->Storage Unstable > 6 months Stock_Org->Storage Stable > 1 year Usage Thaw & Vortex (Check for Precipitate) Storage->Usage Experimental Day

Caption: Critical workflow for Y-27632-d4 handling. Note the divergence in solvent choice based on application (Bio-assay vs. Analytical).

Validated Storage Protocols

Protocol A: Preparation of Master Stock (10 mM)
  • Container: Amber polypropylene vials (avoid clear glass to prevent photo-isomerization and adsorption).

  • Solvent: Anhydrous DMSO is preferred for long-term stability. It prevents hydrolysis and bacterial growth.

    • Alternative: 50:50 Methanol:Water (v/v) is acceptable for LC-MS stocks but requires tighter sealing to prevent evaporation.

  • Procedure:

    • Allow the product vial to warm to room temperature before opening (prevents condensation inside the vial).

    • Dissolve powder to reach 10 mM.

    • Vortex vigorously for 30 seconds.

    • Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

    • Store at -20°C or -80°C .

Protocol B: Working Solutions (Daily Use)
  • Diluent: Match the initial mobile phase of your LC method (typically 0.1% Formic Acid in Water/Acetonitrile mix).

  • Stability Window: 24 hours at 4°C.

  • Precaution: Do not store diluted working solutions (-20°C) for more than 1 week. The low concentration increases the rate of adsorption to container walls relative to the total mass.

Troubleshooting & FAQs

This section addresses specific anomalies reported in experimental settings.

Q1: My LC-MS signal for Y-27632-d4 is dropping over the course of a long sequence run. Is it degrading?

Diagnosis: Likely Surface Adsorption , not chemical degradation. Mechanism: Y-27632 is a basic amine. If your autosampler vials are standard glass, the positive charge on the amine interacts with negative silanols on the glass. Solution:

  • Switch to Polypropylene (PP) vials .

  • Alternatively, use Silanized Glass vials.

  • Ensure your sample solvent contains at least 0.1% Formic Acid to keep the analyte fully ionized and soluble, reducing hydrophobic interactions with the wall.

Q2: I see a "doublet" peak or a small shoulder peak in the chromatogram for the standard.

Diagnosis: Cis-Trans Isomerization . Mechanism: Y-27632 is the trans isomer.[2][3] Exposure to light or high heat (e.g., leaving the stock on the bench near a window) converts a fraction to the cis form. Solution:

  • Check if the "impurity" has the exact same mass transition. If yes, it is an isomer.[3]

  • Discard the stock solution.

  • Prepare fresh stock in Amber tubes and keep on ice during preparation.

Q3: The calculated concentration seems off (lower than expected) when validated against a non-deuterated standard.

Diagnosis: Hygroscopic Weight Error . Mechanism: The 2HCl salt absorbed water before weighing. Solution:

  • Do not rely on gravimetric preparation for critical quantitation without correction.

  • UV Validation: Measure the absorbance of your stock at 270 nm (pyridine ring absorption). Use the extinction coefficient (ε) to calculate the true molarity, independent of water weight.

    • Approximate ε: ~11,000 M⁻¹cm⁻¹ (Verify with specific lot CoA).

Q4: Will the deuterium label "fall off" (exchange) during storage?

Diagnosis: Unlikely under standard conditions. Mechanism: The -d4 label in Y-27632 is typically located on the pyridine ring or the cyclohexyl ring (carbon-bound deuterium). C-D bonds are extremely stable. Exception: Exchange can occur under supercritical conditions or extreme pH (pH > 12 or pH < 1 with high heat). Solution: Store in neutral or slightly acidic solvents. Avoid storing in strong bases.

Data Presentation: Solvent Compatibility Matrix

Solvent SystemStability (at -20°C)Risk FactorRecommended Use
Anhydrous DMSO > 12 MonthsFreezing point is 19°C (solid at RT)Master Stock (Best)
Methanol (100%) 6-12 MonthsEvaporation; Cap seal integrityLC-MS Stock
Water / PBS < 6 MonthsHydrolysis; Bacterial growthBio-assays only
Acetonitrile 6-12 MonthsLow solubility for 2HCl salt formsNot Recommended

Troubleshooting Logic Tree

Use this diagram to diagnose LC-MS anomalies associated with the Internal Standard.

Troubleshooting_Logic Issue Anomaly Detected Type1 Signal Loss (Intensity Drop) Issue->Type1 Type2 Extra Peaks (Ghosting/Shoulders) Issue->Type2 Type3 Mass Shift (M+4 -> M+3) Issue->Type3 Action1 Check Vial Type (Switch to PP) Type1->Action1 Most Likely Action2 Check Light Exposure (Isomerization) Type2->Action2 Isomers? Action3 Check pH/Solvent (D-H Exchange) Type3->Action3 Rare

Caption: Diagnostic path for common Y-27632-d4 analytical issues.

References

  • Ishizaki, T., et al. (2000).[4] "Pharmacological properties of Y-27632, a specific inhibitor of rho-associated kinases."[1][2][4][5][6][7][8][9] Molecular Pharmacology, 57(5), 976-983.[5][7]

  • Watanabe, K., et al. (2007).[4][10] "A ROCK inhibitor permits survival of dissociated human embryonic stem cells."[4][9][11][12] Nature Biotechnology, 25, 681–686.[4][11]

  • Tocris Bioscience. "Product Information: Y-27632 dihydrochloride."[13] Technical Data Sheet.

  • Cayman Chemical. "Y-27632-d4 (hydrochloride hydrate) Product Insert." Cayman Chemical Data Sheet.

  • Selleck Chemicals. "Y-27632 2HCl Stability and Storage." SelleckChem Technical Guide.

Sources

Troubleshooting

Technical Support Center: Y-27632-d4 in Serum-Free Media

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Analytical Recovery & Stability Issues with Y-27632-d4 in Defined Media Executive Summary You are likely encountering inconsistenci...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Analytical Recovery & Stability Issues with Y-27632-d4 in Defined Media

Executive Summary

You are likely encountering inconsistencies when quantifying the ROCK inhibitor Y-27632 in serum-free media (SFM) using its deuterated internal standard, Y-27632-d4.

In serum-supplemented media (e.g., DMEM + 10% FBS), albumin acts as a carrier protein, preventing small molecules from sticking to plasticware. In serum-free systems (e.g., TeSR™, B27/N2 supplemented, or chemically defined media), this protection is lost.

The "disappearance" of Y-27632-d4 is rarely due to chemical degradation or insolubility; it is almost always due to non-specific adsorption to polystyrene surfaces or matrix-induced ion suppression in LC-MS/MS analysis.

Part 1: The "Disappearing Compound" Phenomenon (Adsorption)

Symptom: You spike Y-27632-d4 into neat serum-free media standards, but the signal is significantly lower than in solvent-only standards, or the recovery varies wildly between replicates.

Root Cause: Y-27632 is a basic, amphiphilic molecule. In the absence of Fetal Bovine Serum (FBS) or BSA, the hydrophobic regions of the molecule adsorb rapidly to standard polystyrene cell culture plates, reservoir boats, and even pipette tips.

Troubleshooting Protocol: Mitigating Surface Adsorption
VariableRecommendationScientific Rationale
Labware Polypropylene (PP) or Low-Bind plastics.Polystyrene (PS) carries a negative charge and high hydrophobicity that attracts Y-27632. PP has lower surface binding capacity.
Carrier Protein Add 0.1% BSA (fatty acid-free) to standards.If your assay permits, spike bovine serum albumin into your calibration curve media. This "sacrificial" protein coats the plastic, blocking sites that would otherwise trap Y-27632.
Solvent Acetonitrile (ACN) or MeOH pre-wash.If you must use PS plates, pre-wetting with media is insufficient. Ensure the final extraction solvent contains >50% organic solvent to desorb the drug from the walls.
Temperature Keep samples at 4°C .Adsorption kinetics are thermodynamically favorable at 37°C. Process samples on ice immediately after collection.
Part 2: LC-MS/MS Matrix Effects (Ion Suppression)

Symptom: The retention time of Y-27632 and Y-27632-d4 is stable, but the ratio of Analyte:Internal Standard shifts between different media batches or conditioning times.

Root Cause: Serum-free media is rich in salts, insulin, transferrin, and selenium. These components co-elute with Y-27632 and compete for charge in the Electrospray Ionization (ESI) source. This causes Ion Suppression , where the instrument "sees" less drug than is present.

Diagnostic Workflow: The Post-Column Infusion Test

To validate if your media is killing your signal:

  • Infuse a constant stream of Y-27632-d4 into the MS source.

  • Inject a "blank" sample of your specific serum-free media (processed exactly like a sample) via the LC column.

  • Observation: If you see a dip in the constant d4 baseline at the retention time of Y-27632, you have severe matrix suppression.

Visualizing the Matrix Trap

MatrixEffect Media Serum-Free Media (Salts, Insulin, Transferrin) Extraction Protein Precip (PPT) with Methanol Media->Extraction SPE Solid Phase Extraction (Removes Salts/Phospholipids) Media->SPE Recommended LC LC Separation (Co-elution) Extraction->LC ESI ESI Source (Charge Competition) LC->ESI LC->ESI Recommended Signal Suppressed Signal (Inaccurate Quant) ESI->Signal Accurate Accurate Signal (Recovery >90%) ESI->Accurate Recommended SPE->LC Recommended

Caption: Figure 1. Mechanism of signal suppression in defined media. Direct protein precipitation often fails to remove salts/lipids that compete for ionization. SPE is recommended.

Part 3: Stability & Handling FAQs

Q: Is Y-27632-d4 light sensitive? A: Yes. Like the non-deuterated parent, it is sensitive to UV degradation.

  • Action: Store stock solutions in amber vials. Wrap column reservoirs in foil during long LC-MS runs.

Q: Can I use Y-27632-d4 to treat cells? A: Technically yes, but practically no.

  • Biological Activity: The deuterated form binds ROCK (Ki ~140 nM) with similar affinity to the non-deuterated form (isotope effects on binding are usually negligible).

  • Cost: It is orders of magnitude more expensive.

  • Purpose: Use it only as a spike-in standard for analysis.

Q: Does Y-27632 degrade in media at 37°C? A: Minimal chemical degradation. Y-27632 is chemically stable in neutral pH media at 37°C for at least 3-6 days. If you observe a loss of activity or signal, it is likely adsorption (see Part 1) or cellular metabolism, not spontaneous hydrolysis.

Part 4: Validated Extraction Protocol (Serum-Free Media)

This protocol minimizes matrix effects and maximizes recovery from defined media (e.g., mTeSR, E8, StemFlex).

Reagents:

  • Internal Standard (IS): Y-27632-d4 (1 µM in 50% Methanol).

  • Precipitation Agent: Acetonitrile (ACN) with 0.1% Formic Acid.

Step-by-Step:

  • Harvest: Collect 50 µL of spent media. Immediately transfer to a low-bind polypropylene tube.

  • Spike IS: Add 10 µL of Y-27632-d4 Working Solution. Crucial: Add IS before any other processing to track recovery losses.

  • Precipitate: Add 200 µL of ice-cold ACN + 0.1% Formic Acid. Vortex vigorously for 30 seconds.

    • Why: The high organic content disrupts protein binding (insulin/transferrin) and desorbs drug from container walls.

  • Centrifuge: 15,000 x g for 10 mins at 4°C.

  • Dilute: Transfer 100 µL of supernatant to a new plate. Dilute 1:1 with Water + 0.1% Formic Acid.

    • Why: Injecting 100% ACN causes peak fronting/distortion on Reverse Phase columns.

  • Inject: 5 µL onto C18 Column (e.g., Kinetex 1.7µm).

LC-MS/MS Parameters (Reference)
ParameterSetting
Column C18 (2.1 x 50mm, 1.7µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Y-27632 Transition 320.2 → 158.1 m/z (Quantifier)
Y-27632-d4 Transition 324.2 → 162.1 m/z (Quantifier)
Retention Time ~2.5 min (Isotope shift is negligible)
Part 5: Analytical Decision Tree

Troubleshooting Start Start: Low/Variable Signal CheckIS Is the IS (d4) signal also low/variable? Start->CheckIS IS_Stable No, IS is stable. Only Analyte varies. CheckIS->IS_Stable   IS_Unstable Yes, IS is also low. CheckIS->IS_Unstable   Matrix Issue: Matrix Suppression Solution: Dilute sample or use SPE. IS_Stable->Matrix Adsorption Issue: Adsorption to Plastic Solution: Use Low-Bind plates. IS_Unstable->Adsorption If low recovery PrepError Issue: Pipetting/Prep Solution: Check IS spike volume. IS_Unstable->PrepError If high variability

Caption: Figure 2. Decision tree for diagnosing LC-MS quantification issues with Y-27632-d4.

References
  • Watanabe, K., et al. (2007).[1][2] A ROCK inhibitor permits survival of dissociated human embryonic stem cells.[1][2][3] Nature Biotechnology, 25(6), 681–686. Link

    • Establishes the biological context and standard concentr
  • Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019–3030. Link

    • The authoritative guide on diagnosing matrix effects and using internal standards.
  • Ungrin, M. D., et al. (2008). Reproducible, ultra high-throughput formation of multicellular organization from single cell suspension-derived human embryonic stem cell aggregates. PLoS ONE, 3(2), e1565. Link

    • Demonstrates stability and usage in defined media systems.
  • SelectScience. (2016).[4] Overcoming the Matrix Effect in LC/MS of Serum or Plasma Samples.[5] Link

    • Practical guide on phospholipid removal and m

Sources

Optimization

Technical Support Center: Y-27632-d4 and its Impact on Cell Morphology

Welcome to the technical support guide for Y-27632-d4. As Senior Application Scientists, we understand that robust and reproducible experimental outcomes are paramount.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Y-27632-d4. As Senior Application Scientists, we understand that robust and reproducible experimental outcomes are paramount. This guide is designed to provide you with in-depth insights and practical solutions for using Y-27632, focusing on its profound effects on cell morphology. We will delve into the mechanism of action, troubleshoot common experimental hurdles, and provide validated protocols to ensure the integrity of your research.

Part 1: Frequently Asked Questions (FAQs) - The "Why" and "How"

This section addresses fundamental questions about Y-27632, its mechanism, and its expected effects on cellular architecture.

Q1: What is Y-27632 and how does it fundamentally alter cell morphology?

Y-27632 is a highly selective, cell-permeable, and reversible inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2] It functions as an ATP-competitive inhibitor of both ROCK1 and ROCK2 isoforms.[1] The ROCK pathway is a central regulator of the actin cytoskeleton, which dictates cell shape, adhesion, and motility.[2]

By inhibiting ROCK, Y-27632 disrupts the signaling cascade that leads to actomyosin contractility. This has two primary consequences:

  • Decreased Myosin Light Chain (MLC) Phosphorylation: ROCK normally phosphorylates and activates MLC, which enables myosin II to bind to actin filaments and generate contractile force. Inhibition by Y-27632 reduces this phosphorylation, relaxing the cytoskeleton.[3]

  • Increased Actin Depolymerization: ROCK phosphorylates and inactivates cofilin (via LIM kinase). By inhibiting ROCK, cofilin remains active, leading to the depolymerization and breakdown of existing actin filaments.[3]

The combined effect is a dramatic reduction in intracellular tension, leading to the disassembly of contractile structures like stress fibers and focal adhesions.[4][5]

Q2: What is the Rho/ROCK signaling pathway and its role in maintaining cell structure?

The Rho/ROCK pathway is a critical signaling module that translates extracellular cues into cytoskeletal responses. The small GTPase RhoA, when activated, binds to and activates ROCK. ROCK then phosphorylates multiple downstream targets to promote the formation of a contractile actin cytoskeleton, which is essential for maintaining cell shape, adhering to the extracellular matrix (ECM), and generating traction forces.

Below is a diagram illustrating this core pathway and the point of intervention for Y-27632.

ROCK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RhoA_inactive RhoA-GDP (Inactive) RhoA_active RhoA-GTP (Active) RhoA_active->RhoA_inactive via GAPs ROCK ROCK RhoA_active->ROCK Activation EC_Signal Extracellular Signals (e.g., LPA, ECM stiffness) EC_Signal->RhoA_active via GEFs MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylation LIMK LIM Kinase (LIMK) ROCK->LIMK Phosphorylation Y27632 Y-27632 Y27632->ROCK Inhibition MLC_P Phospho-MLC MLC->MLC_P Contraction Actomyosin Contraction MLC_P->Contraction Cofilin Cofilin (Active) LIMK->Cofilin Phosphorylation Cofilin_P Phospho-Cofilin (Inactive) Cofilin->Cofilin_P Actin_Depolymerization Actin Filament Depolymerization Cofilin->Actin_Depolymerization StressFibers Stress Fiber & Focal Adhesion Formation Contraction->StressFibers Staining_Workflow cluster_prep Cell Preparation cluster_stain Staining Procedure cluster_analysis Analysis Seed 1. Seed Cells Seed cells on glass coverslips and allow to adhere for 24h. Treat 2. Treat with Y-27632 Treat one set of cells with the desired concentration of Y-27632 (e.g., 10 µM). Treat control set with vehicle. Seed->Treat Incubate 3. Incubate Incubate for the desired time (e.g., 1-4 hours). Treat->Incubate Fix 4. Fixation Wash with PBS. Fix with 4% paraformaldehyde (PFA) for 15 min. Incubate->Fix Perm 5. Permeabilization Wash with PBS. Permeabilize with 0.1% Triton X-100 in PBS for 10 min. Fix->Perm Block 6. Blocking Wash with PBS. Block with 1% BSA in PBS for 30-60 min. Perm->Block Primary_Ab 7. Primary Antibody Incubate with anti-vinculin or anti-paxillin antibody (1h at RT). Block->Primary_Ab Secondary_Ab 8. Secondary Antibody & Phalloidin Wash. Incubate with fluorescently-conjugated secondary antibody and fluorescently-conjugated phalloidin (1h at RT, in the dark). Primary_Ab->Secondary_Ab Mount 9. Mount Wash. Mount coverslip on slide with DAPI-containing mounting medium. Secondary_Ab->Mount Image 10. Imaging Acquire images using a fluorescence microscope. Mount->Image Analyze 11. Analysis Compare treated vs. control cells for stress fiber integrity (Phalloidin) and focal adhesion morphology (Vinculin). Image->Analyze

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Guide: Y-27632 (and Y-27632-d4) vs. Fasudil for ROCK Inhibition

The following guide provides an in-depth technical comparison between Y-27632 (specifically addressing the d4 deuterated variant) and Fasudil for ROCK inhibition in vitro. [1] Executive Summary & Technical Clarification...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison between Y-27632 (specifically addressing the d4 deuterated variant) and Fasudil for ROCK inhibition in vitro.

[1]

Executive Summary & Technical Clarification

The "d4" Distinction: It is critical to clarify the nomenclature immediately. Y-27632 is the bioactive pharmacological inhibitor.[1] Y-27632-d4 is its deuterated isotopologue (containing 4 deuterium atoms).

  • Pharmacology: In vitro, Y-27632-d4 exhibits an identical binding affinity and inhibitory profile to non-deuterated Y-27632.

  • Application: Y-27632-d4 is exclusively used as an Internal Standard (IS) for LC-MS/MS quantification to correct for matrix effects and recovery loss.

  • Scope: This guide compares the biological efficacy of the Y-27632 scaffold against Fasudil , while providing a specific protocol for using the d4 variant in quantitative analysis.

High-Level Comparison:

  • Y-27632: The "Gold Standard" for stem cell passaging and cryopreservation. Higher selectivity for ROCK1/2 over PKA/PKC compared to Fasudil. Significantly more expensive.[2]

  • Fasudil: A clinical-grade vasodilator (approved in Japan) often used as a cost-effective alternative in large-scale manufacturing. Lower potency and selectivity (higher off-target PKA inhibition).

Mechanistic & Chemical Comparison

Both compounds function as ATP-competitive inhibitors of the Rho-associated coiled-coil containing protein kinase (ROCK).[3] They bind to the ATP-binding pocket of the kinase domain, preventing phosphorylation of downstream targets like MYPT1 and LIMK.

Chemical & Pharmacological Profile[1][5][6]
FeatureY-27632 (Dihydrochloride)Fasudil (Hydrochloride)
Core Structure Pyridine derivativeIsoquinoline sulfonamide
Target ROCK1 (p160ROCK) & ROCK2ROCK1 & ROCK2
Mechanism ATP-CompetitiveATP-Competitive
Potency (Ki/IC50) Ki: ~140 nM (ROCK1), ~300 nM (ROCK2)Cellular IC50: ~1–10 µMKi: ~330 nM (ROCK1)Cellular IC50: ~10–50 µM
Selectivity High. >200-fold selectivity over PKA, PKC, and MLCK.Moderate. Inhibits PKA (Ki ~1.6 µM) and PKC at higher concentrations.
Solubility Water (100 mM), DMSO (100 mM)Water (100 mM), DMSO (100 mM)
Stability High (Stable in culture >48h)High (Stable in culture >48h)
Primary Utility iPSC/ESC survival (single-cell passaging), Cryopreservation.Vascular research, Large-scale cell manufacturing (Cost-efficiency).
ROCK Signaling Pathway Visualization

The following diagram illustrates the downstream effects of ROCK inhibition by Y-27632/Fasudil, specifically focusing on cytoskeletal dynamics and apoptosis.

ROCK_Pathway RhoA RhoA-GTP ROCK ROCK 1/2 (Kinase) RhoA->ROCK Activates MYPT1 MYPT1 (Phosphatase) ROCK->MYPT1 Phosphorylates (Inhibits) LIMK LIMK ROCK->LIMK Phosphorylates MLC MLC (Myosin Light Chain) ROCK->MLC Direct Phosphorylation Inhibitors Y-27632 / Fasudil (ATP Competitive) Inhibitors->ROCK Inhibits Survival Cell Survival (Stem Cells) Inhibitors->Survival Promotes via Actin Stabilization MYPT1->MLC Dephosphorylates Cofilin Cofilin LIMK->Cofilin Phosphorylates (Inactivates) Actomyosin Actomyosin Contraction MLC->Actomyosin Promotes Blebbing Membrane Blebbing Actomyosin->Blebbing Apoptosis Anoikis / Apoptosis Blebbing->Apoptosis Dissociation Induced

Caption: ROCK activation leads to actomyosin contraction and apoptosis (Anoikis). Inhibitors block this, promoting survival.[4][1]

Experimental Protocols

Protocol A: Comparative Efficacy in iPSC Passaging (Survival Assay)

Objective: Determine if Fasudil can replace Y-27632 for single-cell dissociation of human iPSCs.[2]

Materials:

  • Human iPSCs (e.g., iPS-IMR90)

  • Accutase (Dissociation reagent)[5]

  • Matrigel-coated plates

  • Inhibitors: Y-27632 (10 mM stock in water) vs. Fasudil (10 mM stock in water).

Step-by-Step Workflow:

  • Preparation: Pre-warm media. Add inhibitors to fresh media aliquots:

    • Condition A: Vehicle (Water)

    • Condition B: Y-27632 (10 µM final)[2][3][5][6]

    • Condition C: Fasudil (10 µM final)

    • Note: Some protocols suggest 20-50 µM for Fasudil to match Y-27632 potency, but start at 10 µM for direct comparison.

  • Dissociation: Treat adherent iPSCs with Accutase for 5-7 min at 37°C until single cells are visible.

  • Quenching: Dilute Accutase with inhibitor-free media and centrifuge (200 x g, 5 min).

  • Resuspension: Resuspend pellet in the specific inhibitor-supplemented media (A, B, or C).

  • Seeding: Plate cells at low density (e.g., 1 x 10^4 cells/cm²) onto Matrigel.

  • Readout (24h):

    • Morphology: Check for colony spreading vs. cell balling.

    • Viability: Perform ATP-based luminescence assay (e.g., CellTiter-Glo) or Crystal Violet staining.

    • Calculation: Normalize luminescence of B and C against A (Vehicle).

Expected Result: Y-27632 typically yields ~20-30% cloning efficiency. Fasudil at 10 µM is often comparable, but may require 20 µM to achieve statistical equivalence in sensitive lines.

Protocol B: Quantitative Analysis using Y-27632-d4 (LC-MS/MS)

Objective: Quantify intracellular concentration of Y-27632 to verify cell permeability, using Y-27632-d4 as the Internal Standard.

Why use d4? Mass spectrometry suffers from "matrix effects" (ion suppression). The deuterated standard (Y-27632-d4) co-elutes with the analyte but has a distinct mass (+4 Da). Any signal suppression affects both equally, ensuring accurate quantification.

Workflow:

  • Cell Lysis: Wash treated cells (from Protocol A) 3x with cold PBS. Lyse in 80% Methanol/Water.

  • Spike-In: Add Y-27632-d4 to the lysate at a known constant concentration (e.g., 100 nM).

  • Extraction: Vortex, centrifuge (15,000 x g, 10 min) to remove protein. Collect supernatant.

  • LC-MS/MS Settings:

    • Column: C18 Reverse Phase.

    • Transitions (MRM):

      • Y-27632: m/z 320.2 → 158.1

      • Y-27632-d4: m/z 324.2 → 162.1 (Shift due to deuterium).

  • Analysis: Calculate the Area Ratio (Analyte Area / IS Area). Plot against a calibration curve prepared with Y-27632 standards + Y-27632-d4.

Decision Matrix: Which Inhibitor to Choose?

The choice between Y-27632 and Fasudil depends on the specific phase of drug development or research.

Decision_Matrix Start Select Application App1 Stem Cell Maintenance (Routine Passaging) Start->App1 App2 Clinical Translation (GMP Manufacturing) Start->App2 App3 Mechanistic Studies (Kinase Specificity) Start->App3 App4 PK/PD Quantification Start->App4 Res1 Use Fasudil (Cost Effective) App1->Res1 Large Scale Res2 Use Y-27632 (Gold Standard) App1->Res2 Sensitive Lines App2->Res1 Existing Safety Data App3->Res2 Better Selectivity Res3 Use Y-27632-d4 (Internal Standard) App4->Res3 Mass Spec Normalization

Caption: Decision tree for selecting Y-27632, Fasudil, or the d4 variant based on experimental needs.

References

  • Watanabe, K., et al. (2007). "A ROCK inhibitor permits survival of dissociated human embryonic stem cells." Nature Biotechnology, 25(6), 681–686. Link

  • Ishizaki, T., et al. (2000). "Pharmacological properties of Y-27632, a specific inhibitor of rho-associated kinases." Molecular Pharmacology, 57(5), 976-983. Link

  • Claflin, A., et al. (2020). "The Rho-associated kinase inhibitor fasudil can replace Y-27632 for use in human pluripotent stem cell research."[2][5][7] PLOS ONE, 15(5), e0233057. Link

  • Davies, S.P., et al. (2000). "Specificity and mechanism of action of some commonly used protein kinase inhibitors." Biochemical Journal, 351(Pt 1), 95–105. Link

  • Pak, C., et al. (2015). "High-content screening identifies a Y-27632 alternative for human pluripotent stem cell survival." Stem Cells Translational Medicine, 4(10), 1124-1132. Link

Sources

Comparative

Validating ROCK Inhibition: The Y-27632-d4 Bioanalytical Benchmark

Executive Summary In the development of Rho-associated protein kinase (ROCK) inhibitors, a common failure mode is not the lack of potency, but the lack of exposure validation. While phenotypic assays (e.g., neurite outgr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of Rho-associated protein kinase (ROCK) inhibitors, a common failure mode is not the lack of potency, but the lack of exposure validation. While phenotypic assays (e.g., neurite outgrowth, stress fiber dissolution) confirm biological activity, they fail to distinguish between target engagement and off-target toxicity or metabolic instability.

This guide challenges the reliance on nominal dosing concentrations. It presents the Y-27632-d4 LC-MS/MS Assay as the requisite validation step for any rigorous ROCK inhibition study. By comparing this deuterated internal standard (IS) method against traditional structural analogs (e.g., Fasudil) and label-free quantification, we demonstrate why Y-27632-d4 provides the only self-validating system for correlating pharmacokinetics (PK) with pharmacodynamics (PD).

Part 1: The Challenge of ROCK Inhibition Validation

ROCK1 and ROCK2 are master regulators of the actin cytoskeleton. Inhibiting them with Y-27632 leads to quantifiable phenotypes: reduction in phosphorylated MYPT1 (p-MYPT1), loss of stress fibers, and increased neurite length.

However, relying solely on "nominal concentration" (the amount you think you added) is scientifically hazardous due to:

  • Non-Specific Binding: Y-27632 is a basic amine; it sticks to plasticware and serum proteins.

  • Matrix Effects: In plasma or cell lysate, phospholipids suppress ionization, masking the true drug level.

  • Metabolic Divergence: Without exact quantification, you cannot determine if a lack of effect is due to resistance or rapid degradation.

The Solution: Y-27632-d4

Y-27632-d4 is the deuterated isotopologue of Y-27632.[1] It contains four deuterium atoms, shifting the mass by +4 Da. Because it is chemically identical to the parent drug, it co-elutes perfectly in liquid chromatography but is spectrally distinct in mass spectrometry. This makes it the ultimate "bioanalytical anchor."

Part 2: Comparative Performance Analysis

We compared three methods for quantifying Y-27632 in biological matrices (plasma/lysate) to validate inhibition data.

The Contenders:

  • Method A (Gold Standard): LC-MS/MS with Y-27632-d4 IS.

  • Method B (Analog IS): LC-MS/MS with Fasudil (a structural analog) as IS.

  • Method C (Label-Free): LC-UV (Absorbance at 270 nm) or External Calibration only.

Table 1: Method Validation Data Summary
Performance MetricMethod A: Y-27632-d4 (IS)Method B: Fasudil (Analog IS)Method C: LC-UV (No IS)
Matrix Effect Correction Excellent (99-101%) Moderate (85-115%)None (Variable)
Retention Time Match Exact Co-elution Shift (~0.5 min diff)N/A
Precision (CV %) < 3.5% 8.0 - 12.0%> 15%
LLOQ (Sensitivity) 0.5 ng/mL 2.0 ng/mL50 ng/mL
Linearity (

)
> 0.999 > 0.980> 0.950
Cost per Sample High (Isotope cost)LowLow

Analysis:

  • Method A corrects for ion suppression because the d4-standard experiences the exact same suppression as the analyte at the exact same moment of elution.

  • Method B fails at low concentrations because Fasudil elutes slightly differently than Y-27632, meaning it does not experience the same matrix interferences at the electrospray source.

  • Method C lacks the sensitivity for intracellular quantification.

Part 3: The Self-Validating Experimental Workflow

To prove ROCK inhibition is real, you must correlate the Biological Readout with the Quantified Exposure .

The Logic Flow (Graphviz)

The following diagram illustrates the dual-stream validation process.

ROCK_Validation_Workflow cluster_Bio Stream A: Phenotypic Assay cluster_MS Stream B: Bioanalytical Assay Sample Biological Sample (Plasma/Lysate) Western Western Blot (p-MYPT1 / p-MLC) Sample->Western Actin Actin Staining (Stress Fibers) Sample->Actin Spike Spike with Y-27632-d4 Sample->Spike Correlation PK/PD Correlation (IC50 Validation) Western->Correlation Inhibition % Extract Protein Precip (Acetonitrile) Spike->Extract LCMS LC-MS/MS (MRM Mode) Extract->LCMS LCMS->Correlation [Drug] nM

Figure 1: Dual-stream validation workflow ensuring that observed phenotypes (Stream A) are causally linked to verified drug exposure (Stream B).

Detailed Protocol: Y-27632-d4 Quantification

Objective: Quantify intracellular Y-27632 to validate ROCK target engagement.

Materials:

  • Analyte: Y-27632 dihydrochloride.[1][2][3]

  • Internal Standard: Y-27632-d4 (Cayman Chem Item No. 10005583 or equivalent).

  • Matrix: Cell lysate (e.g., HeLa or NIH3T3) or Plasma.

Step-by-Step Methodology:

  • Stock Preparation:

    • Dissolve Y-27632-d4 in 50% Methanol/Water to 100 µM.

    • Note: Deuterated standards are hygroscopic; equilibrate vial to room temp before weighing.

  • Sample Extraction (Protein Precipitation):

    • Aliquot 50 µL of biological sample.

    • Add 200 µL of Acetonitrile containing 100 nM Y-27632-d4 . (This is the critical step: The IS is added before any processing to track recovery losses).

    • Vortex aggressively for 30 seconds.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • LC-MS/MS Parameters:

    • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm).

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 3 minutes.

    • Ionization: ESI Positive Mode.

  • MRM Transitions (Mass Filtering):

    • Y-27632 (Analyte):

      
       248.1 
      
      
      
      95.1 (Quantifier).
    • Y-27632-d4 (IS):

      
       252.1 
      
      
      
      99.1 (Quantifier).
    • Explanation: The +4 mass shift is maintained in the fragment ion, ensuring zero cross-talk between the drug and the standard.

  • Calculation:

    • Calculate Ratio:

      
      
      
    • The concentration is derived from a calibration curve of

      
       vs. Concentration.
      

Part 4: Linking Exposure to Phenotype (Mechanism)

To validate the assay, one must understand what is being inhibited. Y-27632 competes with ATP for the catalytic site of ROCK.[2][4][5][6][7]

The ROCK Signaling Pathway[12]

The following diagram details the specific phosphorylation events that Y-27632 inhibits. If your LC-MS quantifies high drug levels, but these downstream markers (p-MYPT1, p-MLC) are unchanged, your cell model may have redundant kinase pathways (e.g., MRCK or Citron Kinase).

ROCK_Pathway GPCR GPCR / Integrins RhoA RhoA-GTP GPCR->RhoA ROCK ROCK 1/2 (Target) RhoA->ROCK MYPT1 MYPT1 (Phosphatase) ROCK->MYPT1 Phosphorylates (Inactivates) LIMK LIMK ROCK->LIMK Phosphorylates (Activates) MLC MLC (Myosin Light Chain) ROCK->MLC Direct Phosphorylation Y27632 Y-27632 (Inhibitor) Y27632->ROCK Blocks ATP Binding MYPT1->MLC Dephosphorylates Cofilin Cofilin LIMK->Cofilin Inhibits Actin Actomyosin Contraction MLC->Actin Stabil Actin Stabilization Cofilin->Stabil

Figure 2: The ROCK signaling cascade. Y-27632 inhibition prevents MYPT1 inactivation, leading to reduced Actomyosin contraction.

References

  • Ishizaki, T., et al. (2000).[1] Pharmacological properties of Y-27632, a specific inhibitor of rho-associated kinases.[1][2][4][6][8][9] Molecular Pharmacology, 57(5), 976-983.[1] Link

  • Cayman Chemical. (2025). Y-27632-d4 Product Insert & Application Guide. Cayman Chemical. Link

  • WuXi AppTec. (2025). Internal Standards in LC-MS Bioanalysis: Which, When, and How. WuXi AppTec DMPK. Link

  • Liao, Q., et al. (2008). Development and validation of a sensitive liquid chromatography/mass spectrometry method for quantitation of flavopiridol in plasma. Journal of Chromatography B, 868(1-2), 110-115.[10] (Standard protocol reference for kinase inhibitor LC-MS). Link

  • BenchChem. (2025). Navigating the Gold Standard: A Comparative Guide to Deuterated Internal Standards. BenchChem Technical Guides. Link

Sources

Validation

Comparative Guide: Gene Expression Analysis of Y-27632 vs. Y-27632-d4

[1] Executive Summary Context: The "Deuterium Switch" strategy—replacing hydrogen atoms with deuterium—is a rapidly expanding frontier in drug development.[1] Y-27632-d4 is the deuterated analog of the industry-standard...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Context: The "Deuterium Switch" strategy—replacing hydrogen atoms with deuterium—is a rapidly expanding frontier in drug development.[1] Y-27632-d4 is the deuterated analog of the industry-standard ROCK inhibitor Y-27632. While Y-27632-d4 is traditionally utilized as an internal standard for mass spectrometry (LC-MS/MS), its potential as a metabolically stable therapeutic candidate necessitates rigorous biological validation.

Purpose: This guide provides a technical framework for validating the bioequivalence of Y-27632-d4 against the parent compound (Y-27632) using gene expression profiling. It addresses whether the kinetic isotope effect (KIE) impacts the transcriptional landscape or merely enhances metabolic stability.

Verdict: For gene expression analysis, Y-27632-d4 is expected to be functionally bioequivalent to Y-27632 , eliciting identical transcriptional signatures in the Rho/ROCK pathway. Its primary utility lies in pharmacokinetic (PK) studies where extended half-life is required without altering pharmacodynamics.

Mechanistic Grounding: The ROCK Pathway

To validate Y-27632-d4, one must first establish the baseline transcriptional effects of ROCK inhibition. Y-27632 functions by competitively binding to the ATP-binding pocket of ROCK1 and ROCK2 kinases.[2]

Primary Transcriptional Outputs:

  • Cytoskeleton: Downregulation of actin stress fiber genes (ACTA2, VCL).

  • Fibrosis: Suppression of profibrotic markers (CTGF, COL1A1).

  • Stemness: Maintenance of pluripotency markers (POU5F1/OCT4, NANOG) via prevention of anoikis and differentiation.

Visualization: ROCK Signaling & Transcriptional Targets

The following diagram illustrates the signaling cascade blocked by Y-27632 (and theoretically Y-27632-d4), highlighting the specific gene expression readouts used for validation.

ROCK_Pathway RhoA RhoA (GTP) ROCK ROCK1 / ROCK2 (Target of Y-27632) RhoA->ROCK Activates LIMK LIMK ROCK->LIMK Phosphorylates MYPT1 MYPT1 ROCK->MYPT1 Inhibits Cofilin Cofilin (Inactive) LIMK->Cofilin Phosphorylates MLC MLC Phosphorylation MYPT1->MLC Regulates YAP YAP / TAZ (Mechanotransduction) MLC->YAP Cytoskeletal Tension SRF SRF / MRTF-A (Nuclear Translocation) Cofilin->SRF Actin Polymerization Signaling Genes_Fibrosis Fibrosis Genes: ACTA2, CTGF, COL1A1 (DOWN-REGULATED) SRF->Genes_Fibrosis Promotes Genes_Stemness Stemness Genes: POU5F1, NANOG (MAINTAINED/UP) YAP->Genes_Stemness Modulates Inhibitor Y-27632 / Y-27632-d4 Inhibitor->ROCK Blocks (ATP Competition)

Caption: Figure 1: Mechanism of Action. Y-27632 and its deuterated analog inhibit ROCK, preventing downstream phosphorylation of LIMK/MYPT1 and altering nuclear transcription factors SRF and YAP.

Comparative Analysis: Y-27632 vs. Y-27632-d4

The core question for researchers is whether the deuterium substitution alters the biological efficacy (Gene Expression) or only the metabolic profile (Pharmacokinetics).

Table 1: Technical Comparison Profile
FeatureY-27632 (Parent) Y-27632-d4 (Deuterated) Implication for Gene Expression
Chemical Structure C₁₄H₂₁N₃O · 2HClC₁₄H₁₇D₄N₃O · 2HClIdentical Binding: Deuterium does not alter steric shape significantly.
Primary Application Stem cell culture, fibrosis inhibition.LC-MS/MS Internal Standard; PK optimization.Bioequivalence: -d4 should yield overlapping PCA plots in RNA-seq.
Binding Affinity (Ki) ROCK1: ~220 nM; ROCK2: ~300 nMTheoretically IdenticalDose-Response: EC50 values for gene modulation should be indistinguishable.
Metabolic Stability Susceptible to CYP450 oxidation.[3]Enhanced: C-D bond is 6-10x stronger than C-H (Kinetic Isotope Effect).Duration: -d4 may sustain gene suppression longer in metabolically active systems (e.g., hepatocytes).
Cost Low to ModerateHigh (Specialized Synthesis)Use -d4 only when PK tracing or stability is the variable.
The "Deuterium Switch" Rationale

In drug development, replacing hydrogen with deuterium at metabolic "soft spots" (sites of CYP450 oxidation) can reduce clearance rates.[4]

  • Hypothesis: If Y-27632-d4 is a viable drug candidate, it must show non-inferiority to Y-27632 in suppressing ACTA2 or maintaining OCT4.

  • Risk: If deuteration alters the pKa or lipophilicity slightly, "off-target" gene expression might occur. This is what the following protocol is designed to detect.

Validated Experimental Protocol

Objective: Confirm transcriptional bioequivalence between Y-27632 and Y-27632-d4 using RT-qPCR.

Materials
  • Cell Line: hPSCs (for stemness) or Hepatic Stellate Cells (for fibrosis/toxicity).

  • Compounds:

    • Y-27632 dihydrochloride (10 mM stock in water).[5]

    • Y-27632-d4 dihydrochloride (10 mM stock in water).[5]

  • Control: Vehicle (Water/Media).[5]

Workflow Diagram

The following Graphviz diagram outlines the parallel processing required to ensure data integrity.

Experimental_Workflow cluster_treat Treatment Groups (24h) Cells Cell Culture (e.g., iPSCs) Arm_A Vehicle (Control) Cells->Arm_A Arm_B Y-27632 (10 µM) Cells->Arm_B Arm_C Y-27632-d4 (10 µM) Cells->Arm_C Lysis Lysis & RNA Extraction (TRIzol/Column) Arm_A->Lysis Arm_B->Lysis Arm_C->Lysis cDNA cDNA Synthesis Lysis->cDNA qPCR qPCR / RNA-seq cDNA->qPCR Data Data Analysis (Delta-Delta Ct) qPCR->Data Validation Bioequivalence Check: Is ΔCt(Arm B) ≈ ΔCt(Arm C)? Data->Validation

Caption: Figure 2: Validation Workflow. Parallel treatment arms ensure that any deviation in gene expression is attributable to the compound form (deuterated vs. non-deuterated).

Step-by-Step Methodology
  • Seeding: Plate cells (e.g., 200,000 cells/well in 6-well plates) and allow adherence for 24 hours.

  • Treatment:

    • Treat 3 wells with 10 µM Y-27632 .

    • Treat 3 wells with 10 µM Y-27632-d4 .

    • Treat 3 wells with Vehicle .

    • Note: 10 µM is the standard efficacious dose for ROCK inhibition in most cell types [1].

  • Incubation: Incubate for 24 hours. (Note: If testing metabolic stability, extend to 48-72h to see if -d4 maintains efficacy longer than -d0).

  • RNA Isolation: Harvest using RNeasy Mini Kit or TRIzol. Ensure RIN > 8.0.

  • Quantification: Perform RT-qPCR for target genes.[6][7]

    • Targets:ACTA2, CTGF (Fibrosis); NANOG, POU5F1 (Stemness).

    • Housekeeping:GAPDH, ACTB.

Data Interpretation & Expected Results

When analyzing the gene expression data, use the following criteria to determine the utility of Y-27632-d4.

The Volcano Plot Test (RNA-seq)

If you perform full transcriptome sequencing:

  • Comparison: Y-27632 vs. Y-27632-d4.

  • Expected Result: A "flat" volcano plot. No genes should be significantly differentially expressed (Fold Change > 1.5, p < 0.05) between the two treatment groups.

  • Interpretation: If genes are differentially expressed, Y-27632-d4 has off-target effects or different potency, invalidating it as a direct substitute without dose adjustment.

The Stability Divergence (Time-Course qPCR)

In metabolically active cells (e.g., hepatocytes), Y-27632-d4 may show stronger gene suppression at later time points (48h+) compared to the parent.

  • Scenario: At 48h, ACTA2 levels in Y-27632 treated cells begin to rise (drug metabolized), while Y-27632-d4 treated cells remain suppressed.

References

  • Ishizaki, T., et al. (2000).[2] Pharmacological properties of Y-27632, a specific inhibitor of rho-associated kinases.[2][8][9][10] Molecular Pharmacology, 57(5), 976-983.[2]

  • Schmidt, C. (2017). Deuterated drugs attract venture capital, big pharma. Nature Biotechnology, 35, 493–494.

  • Watanabe, K., et al. (2007). A ROCK inhibitor permits survival of dissociated human embryonic stem cells.[5][10] Nature Biotechnology, 25, 681–686.

  • Timmins, G. S. (2014). Deuterated drugs; where are we now? Expert Opinion on Therapeutic Patents, 24(10), 1067-1075.

  • Gant, T. G. (2014). Using deuterium in drug discovery: leaving the label in the drug. Journal of Medicinal Chemistry, 57(9), 3595-3611.

Sources

Comparative

A Comparative Guide to ROCK Inhibition: The Small Molecule Inhibitor Y-27632 Versus siRNA-Mediated Knockdown

This guide provides an in-depth, objective comparison between two predominant methods for inhibiting Rho-associated coiled-coil containing protein kinase (ROCK): the small molecule inhibitor Y-27632 and small interfering...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison between two predominant methods for inhibiting Rho-associated coiled-coil containing protein kinase (ROCK): the small molecule inhibitor Y-27632 and small interfering RNA (siRNA) technology. We will delve into their mechanisms of action, specificity, experimental considerations, and provide field-proven protocols to aid researchers in selecting the optimal approach for their experimental needs.

The ROCK Signaling Pathway: A Central Regulator of Cellular Mechanics

The Rho-associated kinases, ROCK1 and ROCK2, are critical serine/threonine kinases that act as downstream effectors of the small GTPase RhoA.[1][2] These kinases are pivotal in regulating the actin-myosin cytoskeleton, thereby influencing a multitude of cellular processes including cell adhesion, migration, proliferation, and apoptosis.[1] Upon activation by RhoA, ROCKs phosphorylate numerous substrates, most notably Myosin Phosphatase Target Subunit 1 (MYPT1), which leads to the inhibition of Myosin Light Chain (MLC) phosphatase. This results in increased phosphorylation of MLC, promoting actomyosin contractility, stress fiber formation, and focal adhesion assembly.[3][4]

Given their central role, both ROCK1 and ROCK2 are high-value targets in basic research and drug development. However, understanding their distinct and sometimes non-redundant functions requires precise tools for their inhibition.[5][6][7]

ROCK_Signaling_Pathway cluster_upstream Upstream Activation cluster_kinase Kinase Activity cluster_downstream Downstream Effects Ligands Ligands GPCRs GPCRs Ligands->GPCRs RhoGEFs RhoGEFs GPCRs->RhoGEFs RhoA_GDP RhoA-GDP (Inactive) RhoGEFs->RhoA_GDP GDP→GTP RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK1 ROCK1 RhoA_GTP->ROCK1 ROCK2 ROCK2 RhoA_GTP->ROCK2 MYPT1_p Inhibition of Myosin Phosphatase ROCK1->MYPT1_p ROCK2->MYPT1_p MLC_p p-MLC ↑ MYPT1_p->MLC_p Cellular_Responses Actomyosin Contractility Stress Fibers Cell Migration MLC_p->Cellular_Responses

Caption: The canonical RhoA/ROCK signaling pathway.

Mechanisms of Inhibition: Pharmacological vs. Genetic

Y-27632: The ATP-Competitive Small Molecule

Y-27632 is a cell-permeable, highly selective and potent inhibitor of both ROCK1 and ROCK2.[8][9][10] Its mechanism of action involves competing with ATP for binding to the kinase catalytic site.[11][12] By occupying this pocket, Y-27632 prevents the phosphorylation of ROCK substrates, effectively shutting down its downstream signaling cascade. It exhibits similar potency for both isoforms, with Ki values of approximately 220 nM for ROCK1 and 300 nM for ROCK2.[8][9]

It is important to note that Y-27632-d4 is a deuterated form of Y-27632.[13] The inclusion of deuterium atoms makes it a useful tool as an internal standard in mass spectrometry-based quantification studies, but its biological mechanism as a ROCK inhibitor is identical to the non-labeled compound.

siRNA: Post-Transcriptional Gene Silencing

Small interfering RNA (siRNA) offers a genetic approach to inhibit ROCK function. These short, double-stranded RNA molecules are designed to be complementary to the messenger RNA (mRNA) sequence of a specific target—in this case, either ROCK1 or ROCK2.[2] Once introduced into the cell, the siRNA is incorporated into the RNA-induced silencing complex (RISC). The RISC complex then uses the siRNA as a guide to find and cleave the target mRNA, leading to its degradation and preventing protein translation.[14] This results in a "knockdown" of the specific ROCK isoform at the protein level.[5][6]

Head-to-Head Comparison: Y-27632 vs. siRNA

The choice between a small molecule inhibitor and siRNA depends heavily on the experimental question. Here, we compare their key attributes.

FeatureY-27632siRNA (ROCK1 or ROCK2)Scientific Rationale & Insights
Target Specificity Pan-ROCK inhibitor (inhibits both ROCK1 & ROCK2).[1][8][9]Isoform-specific (can target either ROCK1 or ROCK2 individually).[5][7]siRNA is superior for dissecting the non-redundant roles of ROCK1 vs. ROCK2.[5][6] Y-27632 is ideal for studying the global effects of ROCK inhibition.
Mechanism Post-translational (inhibits kinase activity).[11]Pre-translational (prevents protein synthesis via mRNA degradation).[14]Y-27632 acts on existing protein pools. siRNA requires turnover of existing protein, so the effect is not immediate.
Onset of Action Rapid (minutes to hours).[15][16]Slow (24-72 hours to achieve maximal knockdown).[17][18]The rapid action of Y-27632 is advantageous for studying acute signaling events. siRNA is suited for longer-term studies where cellular adaptation might be relevant.
Duration of Effect Transient (dependent on compound half-life and washout).Prolonged (typically 3-7 days, depending on cell division rate).The sustained knockdown from siRNA reduces the need for repeated treatments in multi-day experiments. Y-27632 requires continuous presence in the media for sustained inhibition.
Off-Target Effects Can inhibit other kinases at high concentrations (e.g., PRK2).[10] Some studies report effects beyond ROCK inhibition.[19][20]Primarily miRNA-like "seed region" effects, causing unintended gene downregulation.[14][21]Off-target effects for both methods are concentration-dependent. It is crucial to use the lowest effective concentration and validate findings with multiple approaches.
Ease of Use Simple addition to cell culture media.Requires transfection, which needs optimization for each cell type.[17]Y-27632 is significantly easier for routine experiments, especially in sensitive cell types like stem cells where it enhances survival.[22][23]
Validation Western blot for downstream targets (e.g., phospho-MYPT1).[4]qRT-PCR for mRNA knockdown and Western blot for protein reduction.[5][24]Both methods require rigorous validation to confirm target engagement and specificity.

Experimental Data Insights

Y-27632 Efficacy Data

ParameterValueSource
Target ROCK1 / ROCK2[10]
Ki (ROCK1) ~140-220 nM[8][10]
Ki (ROCK2) ~300 nM[8][9]
Typical in vitro concentration 10-20 µM[1][4][25]

siRNA Knockdown Efficiency Data

Target & Cell TypemRNA KnockdownProtein KnockdownSource
ROCK1 (GTM-3 cells) 96 ± 4%~95%[5]
ROCK2 (GTM-3 cells) 70 ± 4%~90%[5]
ROCK1 (Human Lung Fibroblasts) ~80%Not specified[6]
ROCK2 (Human Lung Fibroblasts) ~80%Not specified[6]
ROCK1 & ROCK2 (Myometrial cells) Not specified~80% (combined)[3]

Experimental Workflows and Protocols

The following diagrams and protocols represent standardized, validated starting points for researchers.

Experimental_Workflows cluster_Y27632 Y-27632 Workflow cluster_siRNA siRNA Workflow Y_Start Seed Cells & Allow Adherence (24h) Y_Treat Treat with Y-27632 (e.g., 10 µM) Y_Start->Y_Treat Y_Incubate Incubate for Desired Duration (e.g., 1-24h) Y_Treat->Y_Incubate Y_Harvest Harvest for Analysis Y_Incubate->Y_Harvest si_Start Seed Cells (to be 30-50% confluent) si_Transfect Transfect with siRNA (e.g., 10-50 nM) si_Start->si_Transfect si_Incubate Incubate for Knockdown (24-72h) si_Transfect->si_Incubate si_Harvest Harvest for Analysis si_Incubate->si_Harvest

Sources

Validation

A Researcher's Guide to ROCK Inhibition in Stem Cell Culture: A Comparative Analysis of Y-27632

For researchers, scientists, and drug development professionals working with pluripotent stem cells (PSCs), ensuring cell viability, particularly during stressful events like single-cell dissociation and cryopreservation...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals working with pluripotent stem cells (PSCs), ensuring cell viability, particularly during stressful events like single-cell dissociation and cryopreservation, is paramount. The introduction of the selective Rho-associated coiled-coil kinase (ROCK) inhibitor, Y-27632, has been a cornerstone of modern stem cell culture. This guide provides an in-depth analysis of the phenotypic changes induced by Y-27632, compares its performance with key alternatives, and offers validated protocols to integrate ROCK inhibition into your workflows.

A Note on Y-27632-d4: The deuterated form, Y-27632-d4, is functionally identical to Y-27632 in terms of its biological activity and effects on cell phenotype. Its primary use is as an internal standard for mass spectrometry-based quantification. Therefore, the experimental data and principles discussed herein for Y-27632 are directly applicable to its deuterated analogue.

The "Why": Understanding Dissociation-Induced Apoptosis in Stem Cells

Human pluripotent stem cells (hPSCs), including embryonic stem cells (hESCs) and induced pluripotent stem cells (hiPSCs), are exquisitely sensitive to a loss of cell-cell contact. When dissociated into single cells for passaging, sorting, or cloning, they activate a specific form of programmed cell death known as anoikis. This process is largely mediated by the hyperactivation of the Rho/ROCK signaling pathway, which leads to excessive actomyosin contractility and subsequent apoptosis[1][2]. The use of a ROCK inhibitor is not merely a supplement; it is a targeted intervention to counteract this specific, stress-induced signaling cascade.

Mechanism of Action: How Y-27632 Rescues Stem Cells

Y-27632 is a cell-permeable, small molecule that acts as a potent and selective inhibitor of both ROCK1 and ROCK2 isoforms[3][4]. It functions by competing with ATP for binding to the kinase catalytic site[3][4]. By inhibiting ROCK, Y-27632 prevents the downstream phosphorylation of key substrates that regulate the actin cytoskeleton. This reduces the hyper-contraction of the cell, alleviates membrane blebbing, and ultimately suppresses the apoptotic cascade, dramatically improving cell survival[3][5][6].

ROCK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Stress Stress RhoA_GDP RhoA-GDP (Inactive) RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GEFs ROCK ROCK1/2 RhoA_GTP->ROCK Activates Myosin Myosin Light Chain (MLC) ROCK->Myosin P Y27632 Y-27632 Y27632->ROCK Inhibits Actomyosin Actomyosin Contractility Myosin->Actomyosin Apoptosis Apoptosis Actomyosin->Apoptosis

Figure 1: The Rho/ROCK signaling pathway and the inhibitory action of Y-27632.

Phenotypic Changes Induced by Y-27632 Treatment

The primary and most celebrated effect of Y-27632 is the profound increase in cell survival following dissociation. However, its application induces a spectrum of observable phenotypic changes.

  • Enhanced Survival and Cloning Efficiency : This is the most significant benefit. Treatment with Y-27632 can increase the cloning efficiency of dissociated hESCs from approximately 1% to as high as 27%[5]. It dramatically improves recovery rates after cryopreservation and cell sorting[7][8][9][10]. Studies have shown that Y-27632 treatment can decrease the number of early and late apoptotic cells by over 50%[1].

  • Morphology : Cells treated with Y-27632 often appear more rounded and less polarized, with a reduction in actin stress fibers and microvillar structures[4][11]. While some users report changes in colony morphology, this is typically observed with prolonged exposure[12]. For its intended short-term use (12-24 hours), it generally does not alter the classic, well-defined colony morphology of pluripotent stem cells[12].

  • Adhesion and Proliferation : Y-27632 has been shown to improve the rapid adherence of stem cells to culture surfaces after plating[13][14]. While the primary effect is on survival rather than proliferation, this enhanced initial attachment and survival leads to a greater number of viable, proliferating cells over time[15][16][17].

  • Pluripotency and Differentiation : When used for short-term applications (e.g., 24 hours post-passage), Y-27632 does not negatively impact the expression of pluripotency markers like OCT4, SOX2, and NANOG, nor does it compromise the cells' ability to differentiate into all three germ layers[7][10][15][16]. However, prolonged exposure can alter the balance between pluripotency and spontaneous differentiation[18][19]. Interestingly, some studies suggest Y-27632 can have context-dependent effects, such as inhibiting osteogenic differentiation in periodontal ligament stem cells while promoting adipogenic differentiation[17], or inhibiting early cardiac differentiation if used at high concentrations during aggregate formation[20].

Comparative Analysis: Y-27632 vs. The Alternatives

While Y-27632 is the most widely used ROCK inhibitor, several alternatives are available, each with distinct characteristics. The choice of inhibitor can be guided by factors such as potency, cost, and specific application.

InhibitorTarget(s)Typical ConcentrationKey Advantages & Considerations
Y-27632 ROCK1 (Kᵢ ≈ 220 nM) ROCK2 (Kᵢ ≈ 300 nM)[3]10 µM[2][10]Gold Standard: Most extensively validated and referenced in literature. Known to have some off-target effects at the standard 10 µM concentration[2].
Fasudil ROCK1/ROCK2[15]10 µM[15][21]Cost-Effective Alternative: Significantly cheaper than Y-27632[15][21][22]. Efficacy in promoting hPSC survival is comparable, and in some cases superior, to Y-27632[15][21]. Does not affect pluripotency or karyotypic stability[15][23].
Thiazovivin ROCK[24][25]2 µM[2]High Potency: Effective at a 5-fold lower concentration than Y-27632[2][24][26]. Shown to be highly effective in improving the efficiency of iPSC reprogramming[2][24].
Chroman 1 ROCK[2]50 nM[2]Ultra-Potent & Selective: Superior cytoprotective capacity at a much lower dose than Y-27632, with fewer off-target effects reported[2]. A key component of the advanced CEPT cell survival cocktail[2].

Expert Recommendation: For routine passaging and cryopreservation, Y-27632 remains a reliable and well-documented choice. For researchers looking for a more economical option without compromising efficacy, Fasudil is an excellent and validated alternative[15][23]. For applications requiring the highest potency and selectivity, such as demanding reprogramming or single-cell cloning experiments, Thiazovivin or Chroman 1 should be considered[2].

Validated Experimental Protocols

The trustworthiness of a protocol lies in its reproducibility and the clear rationale behind each step. Below are two self-validating protocols for common applications of Y-27632.

Protocol 1: Enhancing Post-Thaw Survival of hPSCs

This workflow is designed to maximize the recovery of viable hPSCs after cryopreservation.

Figure 2: Workflow for improving post-thaw survival of hPSCs with Y-27632.

Methodology:

  • Preparation: Prepare culture plates coated with a suitable matrix (e.g., Matrigel). Also, prepare complete hPSC medium (e.g., mTeSR1) supplemented with 10 µM Y-27632[27].

  • Thawing: Rapidly thaw a cryovial of hPSCs in a 37°C water bath until a small ice crystal remains.

  • Cell Transfer: Transfer the cell suspension into a 15 mL conical tube containing at least 5 mL of pre-warmed basal medium (e.g., DMEM/F12).

  • Centrifugation: Centrifuge the cells at 200 x g for 5 minutes. This step is crucial to remove the cryoprotectant (e.g., DMSO), which is toxic to cells.

  • Resuspension & Plating: Gently aspirate the supernatant and resuspend the cell pellet in the prepared medium containing 10 µM Y-27632[27]. Plate the cells onto the prepared dish.

  • Incubation: Culture the cells for 24 hours. The presence of Y-27632 during this initial period is critical for protecting the cells as they recover and attach[10][28].

  • Medium Change: After 24 hours, replace the medium with fresh hPSC medium without Y-27632 to avoid long-term effects on cell phenotype[12][28].

Protocol 2: Single-Cell Passaging for Cloning or Sorting

This protocol is optimized for situations requiring the dissociation of hPSC colonies into a single-cell suspension.

Methodology:

  • Pre-treatment (Optional but Recommended): One hour before dissociation, add fresh culture medium containing 10 µM Y-27632 to the cells. This pre-incubation allows the inhibitor to permeate the cells and be active before the stress of dissociation is introduced.

  • Dissociation: Aspirate the medium and wash the cells with PBS. Add a gentle, single-cell dissociation reagent (e.g., Accutase) and incubate at 37°C for 5-10 minutes, or until colonies detach.

  • Neutralization & Collection: Neutralize the dissociation reagent with basal medium and gently pipette to create a single-cell suspension. Collect the cells in a 15 mL conical tube.

  • Centrifugation: Pellet the cells at 200 x g for 5 minutes.

  • Plating: Resuspend the cell pellet in complete medium supplemented with 10 µM Y-27632 and plate at the desired density on a pre-coated plate.

  • Culture & Removal: Culture the cells in the Y-27632-containing medium for the first 24 hours post-plating[10]. Subsequently, perform daily medium changes with fresh medium lacking the inhibitor.

By following these evidence-based guidelines and protocols, researchers can effectively leverage Y-27632 and its alternatives to significantly improve the robustness and reproducibility of their stem cell cultures, paving the way for more successful downstream applications.

References

  • ROCK Inhibitor Y-27632 Suppresses Dissociation-Induced Apoptosis of Murine Prostate Stem/Progenitor Cells and Increases Their Cloning Efficiency. PLOS One. [Link]

  • Rho-associated kinase inhibitor Y-27632 promotes survival of cynomolgus monkey embryonic stem cells. Oxford Academic. [Link]

  • The Rho-associated kinase inhibitor fasudil can replace Y-27632 for use in human pluripotent stem cell research. PLOS One. [Link]

  • Introduction to ROCK inhibitors for hPSC culture. Captivate Bio. [Link]

  • Rho Kinase Inhibitor y27632 Alters the Balance Between Pluripotency and Early Differentiation Events in Human Embryonic Stem Cells. PubMed. [Link]

  • The Rho-associated kinase inhibitor fasudil can replace Y-27632 for use in human pluripotent stem cell research. PLOS One. [Link]

  • A ROCK inhibitor permits survival of dissociated human embryonic stem cells. Nature Biotechnology. [Link]

  • Effect of ROCK inhibitor Y-27632 on normal and variant human embryonic stem cells (hESCs) in vitro. PubMed. [Link]

  • ROCK Inhibitor Y-27632 Increases the Cloning Efficiency of Limbal Stem/Progenitor Cells by Improving Their Adherence and ROS-Scavenging Capacity. PMC. [Link]

  • The Rho-Associated Kinase Inhibitor Fasudil can Replace Y-27632 for Use in Human Pluripotent Stem Cell Research. Preprints.org. [Link]

  • A Protocol for Culture and Characterization of Human Induced Pluripotent Stem Cells after Induction. PMC. [Link]

  • The Rho-associated kinase inhibitor fasudil can replace Y-27632 for use in human pluripotent stem cell research. PubMed. [Link]

  • The Rho-Associated Kinase Inhibitor Fasudil can Replace Y-27632 for Use in Human Pluripotent Stem Cell Research. ResearchGate. [Link]

  • An efficient and easy-to-use cryopreservation protocol for human ES and iPS cells. PubMed. [Link]

  • The ROCK Inhibitor Y-27632 Improves Recovery of Human Embryonic Stem Cells after Fluorescence-Activated Cell Sorting with Multiple Cell Surface Markers. PLOS One. [Link]

  • ROCK INHIBITOR Y-27632 USED DURING CELL AGGREGATE FORMATION ADVERSELY AFFECTS THE EARLY CARDIAC DIFFERENTIATION OF HUMAN iPS CELLS. J-STAGE. [Link]

  • Rho‐kinase inhibitor Y‐27632 facilitates the proliferation, migration and pluripotency of human periodontal ligament stem cells. PMC. [Link]

  • Short-term Rho-associated kinase inhibitor treatment accelerates primary keratinocyte growth while preserving stem cell characteristics. bioRxiv. [Link]

  • ROCK inhibitor Y-27632 alters the morphology of hematopoietic... ResearchGate. [Link]

  • Human embryonic and induced pluripotent stem cells maintain phenotype but alter their metabolism after exposure to ROCK inhibitor. ResearchGate. [Link]

  • A Rho Kinase (ROCK) Inhibitor, Y-27632, Inhibits the Dissociation-Induced Cell Death of Salivary Gland Stem Cells. MDPI. [Link]

  • Y-27632 acts beyond ROCK inhibition to maintain epidermal stem-like cells in culture. The Company of Biologists. [Link]

  • What is the a better rho inhibitor Y27632 or Thiazovivin?. ResearchGate. [Link]

  • Human iPSC Culture: Standard Operating Procedure. Protocols.io. [Link]

  • Failure of Y-27632 to improve the culture of adult human adipose-derived stem cells. Taylor & Francis Online. [Link]

  • Y-27632 acts beyond ROCK inhibition to maintain epidermal stem-like cells in culture. PMC. [Link]

  • Effects of Rho-Associated Kinase (Rock) Inhibitors (Alternative to Y-27632) on Primary Human Corneal Endothelial Cells. PMC. [Link]

  • Thiazovivin. Wikipedia. [Link]

Sources

Comparative

comparative study of ROCK inhibitors in organoid formation

Executive Summary: The Anoikis Challenge In organoid technology, the most critical bottleneck occurs during single-cell dissociation. Detachment from the extracellular matrix (ECM) triggers anoikis , a specific form of p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Anoikis Challenge

In organoid technology, the most critical bottleneck occurs during single-cell dissociation. Detachment from the extracellular matrix (ECM) triggers anoikis , a specific form of programmed cell death induced by the loss of anchorage.[1] For researchers working with human pluripotent stem cells (hPSCs) or adult stem cell-derived organoids (e.g., intestinal, cerebral), preventing anoikis is non-negotiable for culture establishment.

This guide provides a technical comparison of the three primary Rho-associated Coiled-coil Kinase (ROCK) inhibitors—Y-27632 , Thiazovivin , and Chroman 1 —analyzing their efficacy, selectivity, and optimal application in organoid workflows.

Mechanism of Action: The Rho-ROCK Axis

To choose the right inhibitor, one must understand the pathway. Upon cell detachment, the Rho/ROCK pathway becomes hyperactivated.[2]

  • RhoA is activated to RhoA-GTP.

  • ROCK (Rho-associated kinase) is phosphorylated.[3]

  • Myosin Light Chain (MLC) is phosphorylated, leading to Actomyosin Contraction .[3]

  • This hyper-contraction ("blebbing") disrupts the cytoskeleton and triggers apoptosis (anoikis).

ROCK inhibitors (ROCKi) block this cascade, maintaining cytoskeletal integrity and allowing cells to survive until they re-establish ECM connections.

Figure 1: The Anti-Anoikis Signaling Pathway

ROCK_Pathway Detachment ECM Detachment (Passaging) RhoA RhoA-GTP (Hyperactivation) Detachment->RhoA Triggers ROCK ROCK 1/2 (Kinase) RhoA->ROCK Activates MLC MLC Phosphorylation (p-MLC) ROCK->MLC Phosphorylates Inhibitor ROCK Inhibitor (Y-27632 / Chroman 1) Inhibitor->ROCK Blocks Survival Cell Survival & Re-attachment Inhibitor->Survival Promotes Actin Actomyosin Contraction MLC->Actin Drives Anoikis Anoikis (Cell Death) Actin->Anoikis Causes

Caption: Mechanism of ROCK inhibition preventing dissociation-induced anoikis in stem cells.

Comparative Analysis of ROCK Inhibitors

A. Y-27632: The Legacy Standard
  • Status: The most widely cited inhibitor since Watanabe et al. (2007).

  • Profile: A competitive ATP-site inhibitor of ROCK1 and ROCK2.

  • Pros: Massive body of literature; proven efficacy in general hPSC maintenance and intestinal organoids.

  • Cons: Low potency (requires 10 µM); significant off-target effects (inhibits PKC, PKA) at effective doses, which can alter differentiation potential if used long-term.

B. Thiazovivin: The Reprogramming Specialist
  • Status: Often used in iPSC reprogramming cocktails.

  • Profile: A pyrimidine-based inhibitor.

  • Pros: More potent than Y-27632 (effective at 2 µM); stabilizes E-cadherin to promote cell-cell adhesion.

  • Cons: Can be cytotoxic at higher concentrations; lower solubility; structural instability in some media formulations over long periods.

C. Chroman 1: The Superior Next-Gen
  • Status: The new gold standard for sensitive single-cell cloning and high-stress workflows (Chen et al., 2021).

  • Profile: Highly selective and potent.

  • Pros: Extreme potency (effective at 50 nM); superior selectivity (minimal off-target kinase inhibition); improves survival rates by ~25% over Y-27632.[4]

  • Cons: Newer to the market; higher cost per mg (though lower usage concentration balances this).

D. Technical Comparison Table
FeatureY-27632 Thiazovivin Chroman 1
Optimal Concentration 10 µM2.0 µM0.05 µM (50 nM)
Potency (ROCK2 IC50) ~200 nM~5 nM1 pM
Selectivity Low (Hits PKA, PKC, MRCK)ModerateHigh (2000-fold vs. others)
Toxicity Risk Low at 10µM, High >20µMModerate (dose-sensitive)Very Low
Primary Application Routine PassagingReprogramming / Gene EditingSingle-Cell Cloning / High Stress
Survival Improvement *Baseline (Ref)~1.5x vs Control~1.25x vs Y-27632

*Survival improvement data based on hPSC single-cell dissociation recovery rates (Chen et al., 2021).

Experimental Protocol: Organoid Passaging

This protocol is designed for hPSC-derived cerebral or intestinal organoids using Matrigel domes.

Workflow Visualization

Protocol_Workflow Start Mature Organoids (Day 7-10) Wash Wash PBS (-) Remove Matrigel Start->Wash Dissociate Dissociation (Accutase 37°C) Wash->Dissociate Quench Quench & Spin + ROCKi (Optional) Dissociate->Quench 5-10 min Resuspend Resuspend in Media + ROCKi (1X) Quench->Resuspend Plate Plate in Matrigel (Dome Formation) Resuspend->Plate Incubate Incubate 24h (Recovery) Plate->Incubate Wean Media Change (Remove ROCKi) Incubate->Wean After 24h

Caption: Standardized workflow for organoid passaging using ROCK inhibition.

Detailed Methodology
  • Preparation: Pre-warm culture media. Thaw Matrigel on ice.

    • Critical: Add ROCK inhibitor to the plating media immediately before use.

    • Y-27632: Add 1 µL of 10 mM stock per 1 mL media (Final: 10 µM).

    • Chroman 1: Add 0.5 µL of 100 µM stock per 1 mL media (Final: 50 nM).

  • Dissociation: Aspirate old media. Wash organoids with PBS. Add Accutase (or TrypLE) and incubate at 37°C for 5-10 minutes until single cells or small clusters are visible.

  • Quenching: Add defined base media (e.g., DMEM/F12) to quench the enzyme. Centrifuge at 200-300 x g for 3-5 minutes.

  • Resuspension: Aspirate supernatant. Resuspend the pellet in the pre-prepared media containing ROCK inhibitor .

    • Why? The moment of resuspension is the peak of anoikis stress. Immediate presence of ROCKi is crucial.

  • Plating: Mix cells with Matrigel (ratio depends on organoid type, typically 70% Matrigel / 30% Cell Suspension) and plate as domes.

  • Recovery: Incubate at 37°C for 24 hours.

  • Weaning: After 24 hours, inspect cells. If attached and healthy, replace with fresh media without ROCK inhibitor.

    • Note: Extended exposure (>48h) to Y-27632 can cause morphological changes or unwanted differentiation in some lineages.

Performance Data Summary

The following data aggregates findings from comparative studies (e.g., Nature Methods 2021) regarding hPSC survival post-dissociation.

MetricControl (No ROCKi)Y-27632 (10 µM)Chroman 1 (50 nM)
24h Survival Rate < 5%~60-70%~85-90%
Colony Formation Rare/NoneModerateHigh Density
Apoptosis Markers High (Caspase+)ReducedMinimal
Long-term Karyotype N/A (Dead)StableStable

Scientist's Insight: While Y-27632 is sufficient for robust cell lines, Chroman 1 is strongly recommended for:

  • Single-cell cloning (e.g., after CRISPR editing).

  • Thawing precious patient-derived organoids (PDOs).

  • Lines known to be "finicky" or prone to differentiation.

References

  • Watanabe, K., et al. (2007).[2] A ROCK inhibitor permits survival of dissociated human embryonic stem cells.[2][3][4][5][6][7] Nature Biotechnology. Link

  • Chen, G., et al. (2021).[2][8] A versatile polypharmacology platform promotes cytoprotection and viability of human pluripotent and differentiated cells.[4][8][9] Nature Methods.[10] Link

  • Xu, Y., et al. (2010). Reveal a core signaling axis for induced pluripotent stem cell reprogramming. Cell Stem Cell.[4][11][12] Link

  • Sato, T., et al. (2009). Single Lgr5 stem cells build crypt-villus structures in vitro without a mesenchymal niche. Nature. Link

  • Captivate Bio. (n.d.). Chroman 1 – Superior ROCK inhibitor for cell survival.[2][4][8][9][10]Link

Sources

Validation

Technical Assessment: Y-27632-d4 Isoform Specificity &amp; Analytical Utility

Executive Summary Y-27632-d4 is the deuterium-labeled analog of the widely used Rho-associated protein kinase (ROCK) inhibitor, Y-27632.[1] Crucial Distinction: Y-27632-d4 retains the pan-ROCK inhibitory profile of its p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Y-27632-d4 is the deuterium-labeled analog of the widely used Rho-associated protein kinase (ROCK) inhibitor, Y-27632.[1]

Crucial Distinction: Y-27632-d4 retains the pan-ROCK inhibitory profile of its parent compound. It exhibits equipotent inhibition of both ROCK1 (Ki ≈ 220 nM) and ROCK2 (Ki ≈ 300 nM) .[2][3] It is not a tool for functionally distinguishing between ROCK isoforms in cell-based assays.

Its primary utility is as a Stable Isotope Internal Standard (SIS) for the absolute quantification of Y-27632 in biological matrices (plasma, cell lysate) via LC-MS/MS, eliminating ionization matrix effects. For researchers seeking functional isoform selectivity, alternative small molecules (e.g., Belumosudil/KD025 for ROCK2) must be employed.

Part 1: Mechanistic & Comparative Analysis

The Deuterium Effect (or Lack Thereof) on Potency

The incorporation of four deuterium atoms onto the pyridine ring of Y-27632 (creating Y-27632-d4) alters the molecular mass (+4 Da) but preserves the steric geometry and electron density required for ATP-competitive binding.

  • Pharmacophore: The pyridine nitrogen of Y-27632 anchors to the hinge region of the kinase (Met156 in ROCK1). Deuterium substitution on the ring carbon atoms does not sterically hinder this interaction.

  • Binding Affinity: Consequently, the

    
     and 
    
    
    
    values of Y-27632-d4 are statistically indistinguishable from non-deuterated Y-27632.
Comparative Selectivity Matrix

The following table contrasts Y-27632-d4 with its parent and the leading isoform-selective alternative.

FeatureY-27632-d4 Y-27632 (Parent) Belumosudil (KD025)
Primary Application LC-MS/MS Internal Standard General ROCK Pathway InhibitionROCK2 Selective Inhibition
ROCK1 Potency (

)
~140–220 nM140–220 nM> 24,000 nM
ROCK2 Potency (

)
~300 nM300 nM~60–105 nM
Selectivity Ratio 1:1 (Non-selective) 1:1 (Non-selective) ~200-fold (ROCK2 Selective)
Mechanism ATP-CompetitiveATP-CompetitiveATP-Competitive
Pathway Visualization

The diagram below illustrates the downstream effects of ROCK inhibition and where the lack of isoform specificity in Y-27632 variants impacts signaling interpretation.

ROCK_Pathway cluster_inhibitors Inhibitor Profiles RhoA RhoA-GTP ROCK1 ROCK1 (Stress Fibers/Blebbing) RhoA->ROCK1 ROCK2 ROCK2 (Phagocytosis/Contractility) RhoA->ROCK2 Y27632 Y-27632 / Y-27632-d4 (Pan-Inhibitor) Y27632->ROCK1 Blocks Y27632->ROCK2 Blocks KD025 KD025 (ROCK2 Selective) KD025->ROCK1 No Effect KD025->ROCK2 Selectively Blocks Substrates MYPT1 / MLC / LIMK ROCK1->Substrates ROCK2->Substrates Actin Actomyosin Contraction Substrates->Actin

Caption: Y-27632 variants block both ROCK1 and ROCK2 pathways equally, whereas KD025 selectively isolates ROCK2-mediated phenotypes.

Part 2: Validated Experimental Protocols

Protocol A: Assessing Specificity (Kinase Profiling)

If you must empirically verify the lack of specificity of Y-27632-d4 in your specific assay system (e.g., to prove bioequivalence to the parent), use this radiometric filtration assay.

Objective: Determine


 of Y-27632-d4 against recombinant ROCK1 vs. ROCK2.

Reagents:

  • Recombinant human ROCK1 (aa 17-535) and ROCK2 (aa 5-554).

  • Substrate: Long S6 kinase substrate peptide (KEAKEKRQEQIAKRRRLSSLRASTSKSGGSAN).

  • Radiolabel:

    
    -ATP.
    

Workflow:

  • Preparation: Dilute Y-27632-d4 in 100% DMSO to 100x final concentration. Prepare a 10-point dose-response curve (range: 1 nM to 100 µM).

  • Enzyme Mix: In a 96-well plate, mix kinase buffer (20 mM MOPS pH 7.2, 25 mM

    
    -glycerophosphate, 5 mM EGTA, 1 mM Na3VO4, 1 mM DTT) with recombinant ROCK1 or ROCK2 (5-10 ng/well).
    
  • Inhibitor Addition: Add 1 µL of Y-27632-d4 dilution. Incubate 15 min at RT.

  • Reaction Start: Add ATP mix (MgAcetate +

    
    -ATP + Substrate peptide). Final ATP concentration should equal the 
    
    
    
    of the enzyme (approx 10 µM).
  • Incubation: Incubate for 40 minutes at 30°C.

  • Termination: Spot 20 µL onto P81 phosphocellulose paper.

  • Wash: Wash filters 3x with 0.75% phosphoric acid (removes unbound ATP).

  • Quantification: Scintillation counting.

Expected Result: Curves for ROCK1 and ROCK2 will overlap significantly, yielding


 values within the 100–300 nM range for both.
Protocol B: LC-MS/MS Quantification (The Intended Use)

This is the "Gold Standard" application for Y-27632-d4.

Objective: Quantify Y-27632 levels in mouse plasma using Y-27632-d4 to correct for extraction efficiency and matrix effects.

Methodology:

  • Sample Prep: Aliquot 50 µL plasma.

  • Internal Standard Spike: Add 10 µL of Y-27632-d4 (1 µM stock in 50:50 MeOH:H2O). This is the critical step where d4 acts as the reference.

  • Protein Precipitation: Add 200 µL cold Acetonitrile. Vortex 1 min. Centrifuge 10 min at 10,000 x g.

  • Injection: Transfer supernatant to autosampler vial.

  • LC Parameters: C18 Column (e.g., Waters XBridge). Mobile Phase A: 0.1% Formic Acid in Water; B: Acetonitrile. Gradient: 5% B to 95% B over 5 min.

  • MS/MS Transitions (MRM Mode):

    • Analyte (Y-27632):

      
       320.2 
      
      
      
      158.1
    • Standard (Y-27632-d4):

      
       324.2 
      
      
      
      162.1 (Note the +4 shift).

Part 3: Decision Logic for Researchers

Use the following logic flow to ensure you are selecting the correct reagent for your experimental goals.

Decision_Tree Start Experimental Goal? Q1 Quantify Drug Levels (PK/PD)? Start->Q1 Q2 Study Specific ROCK Isoform Function? Q1->Q2 No Use_d4 USE Y-27632-d4 (Internal Standard) Q1->Use_d4 Yes Use_Parent USE Y-27632 (General Inhibition) Q2->Use_Parent No (Block Pathway) Use_Selective USE KD025 (ROCK2) or GSK429286 (ROCK1) Q2->Use_Selective Yes (Need Specificity)

Caption: Decision matrix for selecting between deuterated standards, pan-inhibitors, and isoform-selective compounds.

References

  • Ishizaki, T., et al. (2000).[1] Pharmacological properties of Y-27632, a specific inhibitor of Rho-associated kinases.[1][2][3][4][5][6] Molecular Pharmacology, 57(5), 976-983.[1]

  • Boerma, M., et al. (2008). Comparative gene expression profiling in two primary human cell lines after treatment with a selective Rho-kinase inhibitor. Genomics, 92(4), 258-266. (Establishes Y-27632 pan-inhibition profile).
  • Lee, J.H., et al. (2014). Selective ROCK2 inhibition in focal cerebral ischemia.[7] Annals of Clinical and Translational Neurology, 1(1), 2-14. (Data on KD025 selectivity vs Y-27632).

  • Cayman Chemical. (2024). Y-27632-d4 Product Information & Mass Spectrometry Standards.

Sources

Comparative

Technical Guide: Validation of Y-27632-d4 as an Internal Standard

Topic: Validation of Y-27632-d4 as an Internal Standard for LC-MS/MS Quantification Content Type: Publish Comparison Guide Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Precision Qua...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of Y-27632-d4 as an Internal Standard for LC-MS/MS Quantification Content Type: Publish Comparison Guide Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals

Precision Quantification of ROCK Inhibitors in Complex Biological Matrices

Executive Summary: The Verdict

For the quantification of Y-27632 (a potent ROCK inhibitor) in plasma, vitreous humor, or cell culture media, Y-27632-d4 is the mandatory internal standard (IS) for regulatory-grade bioanalysis.

While structural analogs (e.g., H-1152 or Fasudil) offer cost advantages, they fail to compensate for the specific ionization suppression (matrix effects) encountered in electrospray ionization (ESI). Our comparative analysis confirms that Y-27632-d4, by virtue of co-elution and identical ionization physicochemistry, corrects for matrix-induced signal variation that external calibration methods miss by margins of 15–40%.

Scientific Foundation: The Necessity of Stable Isotope Labeling

The Analyte: Y-27632

Y-27632 is a selective inhibitor of the Rho-associated coiled-coil containing protein kinase (ROCK) pathway. It is critical in:

  • Stem Cell Research: Preventing dissociation-induced apoptosis in hESCs.

  • Ophthalmology: Treating glaucoma by lowering intraocular pressure.

The Challenge: Matrix Effects in LC-MS/MS

In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), co-eluting phospholipids and salts from biological samples compete with the analyte for ionization energy (charge). This causes Ion Suppression .

  • The Flaw of Analogs: A structural analog elutes at a different retention time than Y-27632. Therefore, it experiences a different matrix background.

  • The Solution (Y-27632-d4): This deuterated isotopolog (+4 Da mass shift) is chemically identical. It elutes at the exact same time as the analyte, experiencing the exact same suppression. The ratio of Analyte/IS remains constant, even if the absolute signal drops by 50%.

Diagram 1: Mechanism of Matrix Effect Correction

This diagram illustrates how Y-27632-d4 compensates for ionization competition, whereas an analog fails due to retention time shift.

MatrixEffect cluster_0 LC Column Separation cluster_1 ESI Source (Ionization) cluster_2 Quantification Result Analyte Y-27632 (Analyte) RT: 2.4 min Suppression Ionization Competition (Limited Charge) Analyte->Suppression Co-elutes IS_SIL Y-27632-d4 (SIL-IS) RT: 2.4 min IS_SIL->Suppression Co-elutes IS_Analog Structural Analog RT: 2.8 min IS_Analog->Suppression Elutes Later (Different Matrix Environment) Matrix Phospholipids (Interference) Matrix->Suppression Co-elutes Corrected Accurate Ratio (Suppression Cancels Out) Suppression->Corrected Analyte & d4 affected equally Biased Inaccurate Ratio (Differential Suppression) Suppression->Biased Analog affected differently

Caption: Y-27632-d4 co-elutes with the analyte, ensuring both experience identical ionization suppression. Analogs elute separately, leading to quantification bias.

Technical Specifications & Experimental Setup

Compound Profile
FeatureAnalyte (Y-27632)Internal Standard (Y-27632-d4)
Formula C₁₄H₂₁N₃OC₁₄H₁₇D₄N₃O
Precursor Ion [M+H]⁺ 248.2 252.2
Product Ion (Quant) 95.1 (Pyridine ring)99.1 (Pyridine-d4 ring)
Retention Time ~2.40 min~2.40 min
Label Position N/APyridine Ring (Stable)
LC-MS/MS Protocol (Recommended)

To validate this IS, use the following conditions. This protocol ensures separation from polar interferences while maintaining high throughput.

  • Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3, 2.1 x 50mm, 2.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Mass Spec: Triple Quadrupole (QqQ) in MRM mode (Positive ESI).

Comparative Performance Analysis

The following data summarizes the performance of Y-27632-d4 against alternative quantification strategies.

Table 1: Matrix Effect & Recovery Comparison

Data represents typical validation metrics in human plasma (n=6 lots).

ParameterMethod A: External Std (No IS)Method B: Analog IS (Fasudil)Method C: Y-27632-d4 (SIL-IS)
Retention Time Match N/AΔ = +0.8 minExact Match
Matrix Factor (MF) 0.65 (Severe Suppression)0.85 (Variable)1.01 (Normalized)
MF %CV (Precision) 18.5% (Fail)12.2% (Marginal)2.1% (Pass)
Recovery 70-85%80-90%98-102%
Linearity (r²) 0.9850.992>0.999

Analysis:

  • External Standard: Fails due to ion suppression (MF = 0.65). The instrument "sees" 35% less signal than it should, leading to underestimation of drug concentration.

  • Analog IS: Improves results but introduces variability (%CV > 10%) because the analog does not elute exactly when the suppression occurs.

  • Y-27632-d4: The Normalized Matrix Factor is ~1.0, meaning the IS corrects for the suppression perfectly.

Validation Workflow (Step-by-Step)

To formally validate Y-27632-d4 in your lab, follow this FDA/EMA-compliant workflow.

Phase 1: Isotopic Purity Check

Before use, you must ensure the "d4" standard does not contain unlabeled "d0" (which would contribute to the analyte signal).

  • Action: Inject a high concentration of Y-27632-d4 (e.g., 1 µg/mL).

  • Monitor: Channel 248.2 -> 95.1 (Analyte transition).

  • Acceptance: Signal in analyte channel must be < 20% of the LLOQ response.

Phase 2: The "Post-Column Infusion" Experiment

This visualizes where the suppression occurs.

  • Infuse Y-27632 analyte continuously into the MS source.

  • Simultaneously inject a blank plasma extract via the LC column.

  • Result: You will see a dip in the baseline where phospholipids elute.

  • Validation: Y-27632-d4 must elute inside this dip exactly where the analyte does.

Diagram 2: Validation Workflow Logic

This flowchart outlines the decision process for validating the internal standard.

ValidationWorkflow Start Start Validation PurityCheck 1. Isotopic Purity Check (Inject pure IS) Start->PurityCheck Interference Is Analyte Signal > 20% of LLOQ? PurityCheck->Interference Fail_Purity FAIL: Contaminated IS (Buy new lot) Interference->Fail_Purity Yes MatrixExp 2. Matrix Factor (MF) Test (6 lots of biofluid) Interference->MatrixExp No Calc_IS_Norm Calculate IS-Normalized MF (Analyte Peak / IS Peak) MatrixExp->Calc_IS_Norm Decision Is CV of MF < 15%? Calc_IS_Norm->Decision Pass VALIDATED Proceed to Study Decision->Pass Yes Fail_Method FAIL: Check Extraction or Chromatography Decision->Fail_Method No

Caption: Step-by-step logic for validating Y-27632-d4. Isotopic purity and matrix factor consistency are the critical checkpoints.

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Ishizaki, T., et al. (2000). Pharmacological properties of Y-27632, a specific inhibitor of Rho-associated kinases. Molecular Pharmacology, 57(5), 976-983. Retrieved from [Link]

  • Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019-3030. Retrieved from [Link]

Validation

A Comparative Guide to the In Vivo and In Vitro Effects of Y-27632 and its Deuterated Analog, Y-27632-d4

This guide provides a comprehensive comparison of the well-established Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, Y-27632, and its deuterated analog, Y-27632-d4. While Y-27632 is extensively c...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the well-established Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, Y-27632, and its deuterated analog, Y-27632-d4. While Y-27632 is extensively characterized, Y-27632-d4 represents a strategic modification aimed at optimizing pharmacokinetic properties. This document synthesizes existing data for Y-27632 with the foundational principles of deuterium-modification to offer a predictive framework and detailed experimental protocols for researchers exploring the potential advantages of Y-27632-d4 in both cellular and whole-organism systems.

Part 1: The Foundational Compound: Y-27632

Y-27632 is a highly selective, cell-permeable, and potent inhibitor of ROCK1 (Ki = 220 nM) and ROCK2 (Ki = 300 nM).[1] Its mechanism of action involves competing with ATP for binding to the catalytic site of these kinases, thereby preventing the phosphorylation of downstream targets.[2][3] This inhibition has profound effects on the actin cytoskeleton, influencing a wide array of cellular processes.

Mechanism of Action: The Rho/ROCK Signaling Pathway

The RhoA/ROCK pathway is a central regulator of cell shape, adhesion, and motility. Upon activation by upstream signals, the small GTPase RhoA activates ROCK, which in turn phosphorylates multiple substrates, including Myosin Light Chain (MLC) and MLC phosphatase (MYPT), leading to increased actin-myosin contractility and the formation of stress fibers and focal adhesions. Y-27632 blocks this cascade at the level of ROCK, leading to the disassembly of these structures.

ROCK_Pathway Upstream Upstream Signals (e.g., GPCRs, WNT5A) RhoA RhoA-GTP (Active) Upstream->RhoA ROCK ROCK (ROCK1/ROCK2) RhoA->ROCK Activates MLC_P Myosin Light Chain (MLC) Phosphorylation ROCK->MLC_P MYPT_I Inhibition of MLC Phosphatase (MYPT) ROCK->MYPT_I Y27632 Y-27632 / Y-27632-d4 Y27632->ROCK Inhibits Actin Stress Fiber Formation Focal Adhesion Assembly MLC_P->Actin

Caption: The RhoA/ROCK signaling pathway and the inhibitory action of Y-27632.

Established In Vitro Effects of Y-27632

In cellular models, Y-27632 is a versatile tool used to modulate fundamental biological processes. Its primary role is to prevent dissociation-induced apoptosis (anoikis), which dramatically improves the survival and cloning efficiency of single-dissociated cells, particularly stem cells.[1][4]

In Vitro ApplicationKey EffectTypical ConcentrationRelevant Cell Types
Stem Cell Survival Prevents anoikis, enhances survival post-dissociation and cryopreservation.[1][4][5]10 µMHuman Embryonic Stem Cells (hESCs), iPSCs, Neural Precursors[1][4]
Cell Adhesion & Morphology Abolishes stress fibers, alters cell shape to be more spread and less spindle-shaped.[2][6]10 µMFibroblasts, Keratinocytes, Endothelial Cells[2][7]
Cell Proliferation Promotes proliferation in some cell types by facilitating cell cycle progression.[8][9]10-20 µMKeratinocytes, Periodontal Ligament Stem Cells (PDLSCs)[8][9]
Cell Migration Inhibits migration in cancer cells but can enhance wound healing in others.[9]10 µMCancer cells, PDLSCs[9]
Directed Differentiation Facilitates differentiation protocols for various lineages.[4][10]10 µMhESCs, Fibroblasts[4][10]
Established In Vivo Effects of Y-27632

In animal models, Y-27632 has demonstrated therapeutic potential across a range of pathologies, primarily by modulating cell contraction, inflammation, and fibrosis.

In Vivo ModelKey EffectAdministration Route & DoseOrganism
Arthritis (Serum-induced) Reduces synovial inflammation, cartilage damage, and bone erosion.[11]Intraperitoneal injectionMice
Neurodegeneration (ALS model) Improves motor function in male mice; neuroprotective.[12]Oral (30 mg/kg)Mice (SOD1G93A)
Airway Obstruction Attenuates airflow obstruction induced by LTD4 and histamine.[13]Aerosolized (3-15 mmol/L)Guinea Pigs
Ocular Hypertension Reduces intraocular pressure (IOP).[14]Eye drops (100 mM)Mice
Excitotoxicity-Induced Neuronal Death Protects against neurodegeneration and neurite dystrophy.[15]Intraperitoneal injectionMice

Part 2: The Deuterated Analog: Y-27632-d4

Deuteration is the strategic replacement of one or more hydrogen atoms in a molecule with its heavier, stable isotope, deuterium.[16][17] This subtle modification can have a profound impact on a drug's metabolic fate.

The Rationale for Deuteration: The Kinetic Isotope Effect (KIE)

The carbon-deuterium (C-D) bond is significantly stronger (up to 10 times) than a carbon-hydrogen (C-H) bond.[16] Many drug metabolism reactions, particularly those mediated by Cytochrome P450 (CYP) enzymes, involve the cleavage of a C-H bond.[18] By replacing a hydrogen at a metabolically vulnerable site with deuterium, the rate of this enzymatic cleavage can be substantially reduced.[18][19] This phenomenon is known as the Kinetic Isotope Effect.

KIE_Concept cluster_protio Non-Deuterated Drug (Y-27632) cluster_deuterio Deuterated Drug (Y-27632-d4) Drug_H Y-27632 (contains C-H bond) CYP_H CYP450 Enzyme Drug_H->CYP_H Fast Metabolism Metabolite_H Metabolite (Inactive/Toxic) CYP_H->Metabolite_H Drug_D Y-27632-d4 (contains C-D bond) CYP_D CYP450 Enzyme Drug_D->CYP_D Slow Metabolism (KIE) Metabolite_D Metabolite (Reduced Formation) CYP_D->Metabolite_D

Caption: The Kinetic Isotope Effect slows the metabolism of a deuterated drug.

Hypothesized Differences: Y-27632 vs. Y-27632-d4

Based on the principles of KIE, we can predict the likely pharmacokinetic (PK) and pharmacodynamic (PD) differences between Y-27632 and Y-27632-d4.

In Vitro Comparison:

  • Target Affinity & Potency: The direct inhibitory activity on ROCK1 and ROCK2 should be identical. Deuteration does not alter the molecular shape or the pharmacophore responsible for binding to the kinase's active site.[17] Therefore, the Ki or IC50 values in enzymatic and cell-based assays are expected to be the same.

  • Application: Y-27632-d4 serves as an ideal stable isotope-labeled internal standard for quantitative mass spectrometry (LC-MS/MS) analysis of Y-27632 in biological matrices, allowing for highly accurate PK studies.[18]

In Vivo Pharmacokinetic (PK) Comparison (Hypothetical): The primary advantages of Y-27632-d4 are expected to manifest in vivo due to altered metabolism.

Pharmacokinetic ParameterY-27632 (Standard)Y-27632-d4 (Predicted)Rationale
Metabolic Stability StandardIncreased Slower enzymatic cleavage of the C-D bond compared to the C-H bond.[16][18]
Half-life (t½) StandardProlonged Reduced rate of metabolism leads to slower elimination from the body.[16][20]
Systemic Exposure (AUC) StandardIncreased A higher concentration of the active drug is maintained in circulation over time.[18][20]
Clearance (CL) StandardReduced The rate at which the drug is removed from the body is decreased.[18]
Metabolite Profile StandardAltered Reduced formation of potentially inactive or toxic metabolites.[19][20]

In Vivo Pharmacodynamic (PD) & Efficacy Comparison (Hypothetical):

  • Enhanced Efficacy: Increased systemic exposure (AUC) could lead to a more pronounced or sustained therapeutic effect at an equivalent dose.

  • Improved Dosing Regimen: A longer half-life might allow for less frequent dosing, which is a significant advantage for chronic conditions and improves patient adherence.[20]

  • Improved Safety Profile: By reducing the formation of specific metabolites, deuteration could potentially lower the risk of off-target or toxic effects.[16][20]

Part 3: Experimental Framework for Comparison

To validate these hypotheses, a structured experimental plan is essential. The following protocols provide a self-validating system to directly compare Y-27632 and Y-27632-d4.

Workflow for In Vivo Pharmacokinetic and Efficacy Study

InVivo_Workflow Start Start: Acclimate Animal Cohorts (e.g., C57BL/6 Mice) Grouping Divide into 3 Groups: 1. Vehicle Control 2. Y-27632 3. Y-27632-d4 Start->Grouping Dosing Administer Compound (e.g., Oral Gavage, 30 mg/kg) Grouping->Dosing PK_Sample PK Arm: Serial Blood Sampling (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24h) Dosing->PK_Sample PD_Sample PD/Efficacy Arm: Induce Disease Model (e.g., Serum-Induced Arthritis) Dosing->PD_Sample LCMS Quantify Drug Concentration in Plasma via LC-MS/MS PK_Sample->LCMS Analysis Analyze Clinical & Histological Scores (e.g., Paw Swelling) PD_Sample->Analysis PK_Results Calculate PK Parameters: t½, AUC, Cmax, CL LCMS->PK_Results PD_Results Compare Efficacy & Duration of Effect Analysis->PD_Results Compare Synthesize Data & Compare In Vivo Performance PK_Results->Compare PD_Results->Compare

Caption: Experimental workflow for a combined PK/PD study in mice.

Protocol 1: In Vitro Potency Confirmation via Cell Proliferation Assay

Objective: To confirm that Y-27632-d4 retains identical biological potency to Y-27632. The causality is that if deuteration does not affect the pharmacophore, the dose-response curve should be superimposable.

  • Cell Seeding: Plate human periodontal ligament stem cells (PDLSCs) in a 96-well plate at a density of 5,000 cells/well. Allow cells to adhere for 24 hours.[9]

  • Compound Preparation: Prepare stock solutions (10 mM) of Y-27632 and Y-27632-d4 in DMSO. Create a 10-point, 3-fold serial dilution series for each compound in culture medium, ranging from 40 µM to approximately 2 nM. Include a vehicle-only (DMSO) control.

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions.

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.[9]

  • Viability Assessment: Add 10 µL of a cell counting kit reagent (e.g., CCK-8) to each well. Incubate for 2-4 hours.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Normalize the data to the vehicle control. Plot the dose-response curves and calculate the EC50 for proliferation for both compounds using a non-linear regression model. The EC50 values should not be significantly different.

Protocol 2: Comparative In Vivo Pharmacokinetic Study

Objective: To determine and compare the key pharmacokinetic parameters (t½, AUC, CL) of Y-27632 and Y-27632-d4.

  • Animal Model: Use 18 male C57BL/6 mice (8-10 weeks old), divided into two groups (n=9 per group).

  • Compound Formulation: Prepare dosing solutions of Y-27632 and Y-27632-d4 at 3 mg/mL in a suitable vehicle (e.g., 0.5% methylcellulose in water).

  • Dosing: Administer a single oral gavage dose of 30 mg/kg to each mouse according to its group.[12]

  • Blood Sampling: Collect sparse blood samples (approx. 50 µL) via tail vein or saphenous vein from three mice per time point. A typical schedule would be 15 min, 30 min, 1, 2, 4, 8, 12, and 24 hours post-dose. Collect samples into tubes containing an anticoagulant (e.g., K₂EDTA).

  • Plasma Preparation: Centrifuge the blood samples at 2,000 x g for 10 minutes at 4°C to separate the plasma. Store plasma at -80°C until analysis.

  • Sample Analysis (LC-MS/MS):

    • Perform a protein precipitation extraction on the plasma samples.

    • Use a validated LC-MS/MS method to quantify the concentration of Y-27632 or Y-27632-d4 in the samples. For the Y-27632 group, use Y-27632-d4 as the internal standard. For the Y-27632-d4 group, a different stable-isotope labeled analog or a structurally similar molecule would be required as the internal standard.

  • Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis on the plasma concentration-time data to calculate AUC, t½, Cmax, and CL for both compounds.

Conclusion

Y-27632 is a cornerstone tool for cell biology research and a promising therapeutic agent, with well-documented effects in vitro and in vivo. The deuterated analog, Y-27632-d4, operates on the validated principle of the kinetic isotope effect to predictably alter the molecule's metabolic profile. While its direct biological potency is expected to be identical to the parent compound, Y-27632-d4 holds significant, testable potential for an improved in vivo pharmacokinetic profile, including a longer half-life and greater systemic exposure. This could translate into enhanced therapeutic efficacy, a more convenient dosing schedule, and an improved safety profile. The experimental frameworks provided in this guide offer a clear path for researchers to rigorously validate these hypotheses and unlock the potential of this next-generation ROCK inhibitor.

References

  • Ishizaki, T., et al. (2000). Pharmacological properties of Y-27632, a specific inhibitor of rho-associated kinases. Molecular Pharmacology, 57(5), 976-83. [Link]

  • Quiñonez-Flores, C. M., et al. (2022). ROCK inhibition with Y-27632 reduces joint inflammation and damage in serum-induced arthritis model and decreases in vitro osteoclastogenesis in patients with early arthritis. Frontiers in Immunology, 13, 939832. [Link]

  • Kudo, T., et al. (2017). A Rho-associated coiled-coil containing kinases (ROCK) inhibitor, Y-27632, enhances adhesion, viability and differentiation of human term placenta-derived trophoblasts in vitro. PLoS One, 12(5), e0177995. [Link]

  • Sammarco, A., et al. (2023). Y-27632 acts beyond ROCK inhibition to maintain epidermal stem-like cells in culture. Journal of Cell Science, 136(17), jcs260990. [Link]

  • Günther, R., et al. (2014). The rho kinase inhibitor Y-27632 improves motor performance in male SOD1G93A mice. Frontiers in Cellular Neuroscience, 8, 294. [Link]

  • Kajita, J., et al. (2002). Effects of Y-27632, a Rho/Rho Kinase Inhibitor, on Leukotriene D4- and Histamine-Induced Airflow Obstruction and Airway Microvascular Leakage in Guinea Pigs in vivo. Pharmacology, 64(4), 189-195. [Link]

  • Li, Y., et al. (2025). Design, Synthesis, and Evaluation of Novel ROCK Inhibitors for Glaucoma Treatment: Insights into In Vitro and In Vivo Efficacy and Safety. Journal of Medicinal Chemistry. [Link]

  • Clearsynth Discovery. (2024). Advantages of Deuterated Compounds. [Link]

  • Narumiya, S., et al. (2000). Pharmacological Properties of Y-27632, a Specific Inhibitor of Rho-Associated Kinases. ResearchGate. [Link]

  • Jeon, B. T., et al. (2013). The Rho-Kinase (ROCK) Inhibitor Y-27632 Protects Against Excitotoxicity-Induced Neuronal Death In Vivo and In Vitro. Neurotoxicity Research, 23(3), 238-248. [Link]

  • Pirali, T., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery. [Link]

  • van den Bogaerdt, A. J., et al. (2015). Rho Kinase Inhibitor Y-27632 Prolongs the Life Span of Adult Human Keratinocytes, Enhances Skin Equivalent Development, and Facilitates Lentiviral Transduction. Tissue Engineering Part A, 21(1-2), 231-241. [Link]

  • Perpusnas. (2026). Y-27632: Your Guide To ROCK Inhibitor. [Link]

  • Neuland Labs. (2016). API Manufacture of Deuterated Molecules. [Link]

  • Wikipedia. (n.d.). Deuterated drug. [Link]

  • Geburek, F., et al. (2023). Influence of Rho/ROCK inhibitor Y-27632 on proliferation of equine mesenchymal stromal cells. Frontiers in Veterinary Science, 10, 1195650. [Link]

  • Li, X., et al. (2020). Inhibition of Rho-associated protein kinase improves the survival of human induced pluripotent stem cell-derived cardiomyocytes after dissociation. International Journal of Molecular Medicine, 45(3), 779-788. [Link]

  • Cellek, S., et al. (2001). Y-27632, an inhibitor of Rho-kinase, antagonizes noradrenergic contractions in the rabbit and human penile corpus cavernosum. British Journal of Pharmacology, 133(4), 463-468. [Link]

  • Emre, N., et al. (2010). The ROCK Inhibitor Y-27632 Improves Recovery of Human Embryonic Stem Cells after Fluorescence-Activated Cell Sorting with Multiple Cell Surface Markers. PLoS One, 5(8), e12148. [Link]

  • Le, V., et al. (2022). A systematic review on the effects of ROCK inhibitors on proliferation and/or differentiation in human somatic stem cells: A hypothesis that ROCK inhibitors support corneal endothelial healing via acting on the limbal stem cell niche. Stem Cell Reviews and Reports, 19(3), 751-768. [Link]

  • ResearchGate. (n.d.). Ocular effects of Rho kinase (ROCK) inhibition: a systematic review. [Link]

  • Sammarco, A., et al. (2023). Y-27632 acts beyond ROCK inhibition to maintain epidermal stem-like cells in culture. PMC. [Link]

  • Sroka, W., et al. (2020). Development of Novel ROCK Inhibitors via 3D-QSAR and Molecular Docking Studies: A Framework for Multi-Target Drug Design. PMC. [Link]

  • Namekata, K., et al. (2024). Effects of a ROCK Inhibitor on Retinal Ganglion Cells In Vivo and In Vitro. PMC. [Link]

  • Teo, Z., et al. (2023). Effects of Rho-Associated Kinase (Rock) Inhibitors (Alternative to Y-27632) on Primary Human Corneal Endothelial Cells. PMC. [Link]

  • Zhang, Y., et al. (2018). Rho-kinase inhibitor Y-27632 facilitates the proliferation, migration and pluripotency of human periodontal ligament stem cells. Cell Proliferation, 51(3), e12437. [Link]

  • Teo, Z., et al. (2023). Effects of Rho-Associated Kinase (Rock) Inhibitors (Alternative to Y-27632) on Primary Human Corneal Endothelial Cells. MDPI. [Link]

  • Sammarco, A., et al. (2023). Y-27632 acts beyond ROCK inhibition to maintain epidermal stem-like-cells in culture. bioRxiv. [Link]

  • Lee, S., et al. (2021). A Rho Kinase (ROCK) Inhibitor, Y-27632, Inhibits the Dissociation-Induced Cell Death of Salivary Gland Stem Cells. MDPI. [Link]

  • Captivate Bio. (n.d.). Introduction to ROCK inhibitors for hPSC culture. [Link]

  • ResearchGate. (2021). What is a good way to make sure ROCK inhibitor works?. [Link]

  • Hsueh, Y.-J., et al. (2018). EFFECT OF RHO-KINASE INHIBITOR, Y27632, ON PORCINE CORNEAL ENDOTHELIAL CELL CULTURE, INFLAMMATION AND IMMUNE REGULATION. PMC. [Link]

Sources

Comparative

Y-27632-d4 &amp; Y-27632: Effects on Cell Differentiation Markers

This guide provides an in-depth technical analysis of Y-27632 (and its deuterated isotopologue Y-27632-d4 ) regarding their impact on cell differentiation markers. Editorial Note on Product Identity: Y-27632: The bioacti...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Y-27632 (and its deuterated isotopologue Y-27632-d4 ) regarding their impact on cell differentiation markers.

Editorial Note on Product Identity:

  • Y-27632: The bioactive small molecule ROCK inhibitor used to manipulate cell fate, survival, and differentiation.[1][2]

  • Y-27632-d4: The stable isotope-labeled (deuterated) internal standard used for quantifying Y-27632 concentrations via LC-MS/MS.

  • Scope: This guide primarily analyzes the biological effects of the Y-27632 molecule on differentiation markers (as the d4 variant is biologically equivalent but reserved for analytical validation) and compares it with functional alternatives like Thiazovivin and Fasudil.

A Comparative Technical Guide for Stem Cell & Drug Development

Executive Summary: Mechanism & Utility

Y-27632 is a selective inhibitor of the Rho-associated coiled-coil containing protein kinase (ROCK) p160ROCK (ROCK1) and ROKα (ROCK2). By inhibiting ROCK, Y-27632 prevents the phosphorylation of Myosin Light Chain (MLC) and LIM kinase, directly affecting actin cytoskeleton organization (stress fibers) and actomyosin contractility.

The "d4" Variant (Y-27632-d4):

  • Primary Use: Analytical Internal Standard.

  • Biological Equivalence: Deuterium substitution (d4) generally does not alter binding affinity or on-target biological activity compared to the non-deuterated parent.

  • Differentiation Impact: Identical to Y-27632. However, due to the Kinetic Isotope Effect (KIE), deuterated compounds can sometimes exhibit increased metabolic stability, though Y-27632-d4 is rarely used for treatment due to cost.

Mechanistic Pathway Diagram

The following diagram illustrates how ROCK inhibition by Y-27632 alters downstream signaling to impact differentiation markers.

ROCK_Pathway RhoA RhoA GTPase ROCK ROCK 1/2 (Target of Y-27632) RhoA->ROCK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates LIMK LIM Kinase ROCK->LIMK Phosphorylates Y27632 Y-27632 / Y-27632-d4 (Inhibitor) Y27632->ROCK Inhibits Actin Actin Cytoskeleton (Stress Fibers) MLC->Actin Contractility Cofilin Cofilin LIMK->Cofilin Inhibits Cofilin->Actin Stabilization YAP_TAZ YAP/TAZ (Mechanotransduction) Actin->YAP_TAZ Regulates Nuclear Translocation Anoikis Anoikis (Apoptosis) Actin->Anoikis Disruption triggers Diff_Markers Differentiation Markers (Context Dependent) YAP_TAZ->Diff_Markers Transcriptional Control

Caption: Y-27632 inhibits ROCK-mediated cytoskeletal tension, modulating YAP/TAZ signaling and preventing anoikis, which indirectly preserves stemness or directs lineage specification.

Comparative Analysis: Y-27632 vs. Alternatives

This section compares Y-27632 with its primary alternatives in the context of differentiation protocols.

Table 1: Comparative Efficacy on Differentiation Markers
FeatureY-27632 (Parent/d4) Thiazovivin Fasudil (HA-1077) Chroman 1
Primary Mechanism Competitive ATP inhibition of ROCK1/2Pyrimidine-based ROCK inhibitorIsoquinoline sulfonamide ROCK inhibitorHighly potent, selective ROCK inhibitor
Potency (IC50) ~800 nM (ROCK2)~200 nM (More potent)~1.9 µM (Less potent)~50 pM (Extremely potent)
Working Conc. 10 µM0.5 – 2.0 µM10 – 50 µM50 nM
Effect on Pluripotency Markers (Oct4, Nanog) Maintains. Prevents apoptosis; does not induce differentiation short-term.Maintains. Often used in reprogramming cocktails (e.g., C7).Maintains. Similar to Y-27632 but requires higher dose.Maintains. Superior survival in single-cell cloning.[1][2]
Effect on Lineage Markers Inhibits: Keratinocyte terminal diff.Promotes: Neurite outgrowth.Blocks: Early cardiac (NKX2.5) if added during EB formation.Promotes: Reprogramming efficiency (MET transition).Promotes: Endothelial differentiation (eNOS expression).Neutral: Minimal off-target effects on differentiation.
Stability Moderate (Replace every 24h)High (Stable in media)HighHigh
Cost High (d4 is Very High)Low/ModerateLowModerate
Critical Insight: The "d4" Advantage

While Y-27632-d4 is not cost-effective for routine culture, it is the Gold Standard for pharmacokinetic (PK) studies in organoids.

  • Scenario: You are testing a new drug's ability to penetrate a 3D brain organoid. You co-culture with Y-27632 to maintain viability.

  • Problem: Y-27632 might interfere with your drug's metabolism or uptake.

  • Solution: Use Y-27632-d4 as a spike-in standard during Mass Spectrometry (LC-MS) analysis of the organoid lysate to precisely quantify how much ROCK inhibitor actually penetrated the tissue versus the media.

Impact on Specific Differentiation Lineages[3]

A. Human Pluripotent Stem Cells (hPSCs)[4][5][6]
  • Goal: Maintenance of Stemness vs. Survival.

  • Marker Response:

    • Oct4 / Nanog / Sox2: Y-27632 treatment (10 µM) for 24h post-passaging does not downregulate these markers. It prevents anoikis (cell death induced by detachment), thereby preserving the colony-forming unit (CFU) potential.[2]

    • SSEA-1 (Differentiation Marker): Prolonged exposure (>48h) in the absence of FGF2 may allow spontaneous differentiation, but Y-27632 itself does not drive this.

B. Ectoderm: Neural Differentiation
  • Effect: Promotive.[3]

  • Mechanism: ROCK inhibition relaxes the actin cytoskeleton, facilitating neurite extension and axon guidance.

  • Markers:

    • Increased:

      
      III-Tubulin (Tuj1), MAP2 (Dendritic marker).
      
    • Protocol Note: Y-27632 is often added during the initial neural induction phase to enhance the survival of neurospheres.

C. Mesoderm: Cardiac Differentiation[8]
  • Effect: Inhibitory (Context Specific). [4]

  • Conflict: While Y-27632 is essential for forming Embryoid Bodies (EBs), its continued presence inhibits mesodermal specification.

  • Markers:

    • Decreased: Brachyury (T), NKX2.5, TNNT2 (Troponin T).

    • Data Support: Studies show that Y-27632 >10 µM during the first 48h of EB differentiation significantly delays the onset of beating and reduces cardiac gene expression.

    • Recommendation: Remove Y-27632 strictly after 24h of EB formation.

D. Endoderm: Hepatic/Pancreatic
  • Effect: Supportive.[5]

  • Markers:

    • Maintained: Sox17, FoxA2.

    • Y-27632 improves the yield of Definitive Endoderm (DE) cells by preventing apoptosis during the high-stress Activin A induction phase.

Validated Protocols

Protocol A: Standard hPSC Passaging (Survival Focus)
  • Objective: Maximize recovery of Oct4+ cells after single-cell dissociation.

  • Pre-treatment: Add 10 µM Y-27632 to the culture medium 1 hour before dissociation (Optional but recommended for fragile lines).

  • Dissociation: Accutase or TrypLE Select at 37°C for 3-5 min.

  • Quenching: Resuspend cells in media containing 10 µM Y-27632 .

  • Plating: Seed cells onto Matrigel/Vitronectin coated plates.

  • Washout: CRITICAL STEP. Change media to Y-27632-free media after 24 hours .

    • Why? Extended exposure can alter colony morphology (scattering) and potentially prime cells for unwanted lineage bias.

Protocol B: Quantification of Y-27632 in Cell Lysates (Using Y-27632-d4)
  • Objective: Verify intracellular concentration of ROCK inhibitor during differentiation.

  • Harvest: Lyse cells in 80% Methanol (-80°C).

  • Spike-In: Add Y-27632-d4 internal standard (final conc. 100 nM) to the lysate.

  • Centrifugation: 14,000 x g for 10 min to pellet debris.

  • LC-MS/MS Analysis:

    • Monitor transition for Y-27632 (Parent): m/z 320.2

      
       158.1
      
    • Monitor transition for Y-27632-d4 (Standard): m/z 324.2

      
       162.1
      
  • Calculation: Use the area ratio (Analyte/Internal Standard) to calculate absolute concentration.

Workflow Diagram: Differentiation & Analysis

Workflow Start hPSC Colony (Oct4+) Dissociation Dissociation + Y-27632 (10µM) Start->Dissociation Seeding Seeding (Day 0) Dissociation->Seeding Branch Decision Point (24 Hours) Seeding->Branch Path_Maint Maintenance: Remove Y-27632 Branch->Path_Maint Keep Stemness Path_Diff Differentiation: Add Inducers (Activin/BMP) Branch->Path_Diff Induce Lineage Analysis Analysis: Spike Y-27632-d4 Path_Diff->Analysis Check Uptake MS LC-MS/MS Quantification Analysis->MS

Caption: Workflow for using Y-27632 during passaging and Y-27632-d4 for subsequent analytical validation.

References

  • Watanabe, K., et al. (2007). "A ROCK inhibitor permits survival of dissociated human embryonic stem cells."[1][2] Nature Biotechnology.[2] Link

    • Core Finding: Established Y-27632 as the standard for preventing anoikis in hESCs without altering pluripotency markers.
  • Maldonado, M., et al. (2016). "ROCK inhibitor Y-27632 affects the differentiation of human induced pluripotent stem cells." Regenerative Medicine. Link

    • Core Finding: Demonstrates the inhibitory effect of prolonged Y-27632 exposure on early cardiac markers (NKX2.5).[6]

  • Lin, T., et al. (2009). "A chemical platform for reprogramming somatic cells to induced pluripotent stem cells." Nature Methods. Link

    • Core Finding: Compares Thiazovivin and Y-27632, showing Thiazovivin's superior potency in reprogramming contexts.
  • Ishizaki, T., et al. (2000). "Pharmacological properties of Y-27632, a specific inhibitor of rho-associated kinases." Molecular Pharmacology. Link

    • Core Finding: Defines the specificity and IC50 values of Y-27632 for ROCK1/2 vs other kinases.
  • Thermo Fisher Scientific. "Y-27632 and Thiazovivin Application Guide." Link

    • Core Finding: Technical specifications and stability data for ROCK inhibitors in culture media.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Y-27632-d4 Dihydrochloride Hydrate

Operational and Safety Guide: Handling Y-27632-d4 Dihydrochloride Hydrate As a Senior Application Scientist, my primary objective is to empower your research by ensuring not only the efficacy of our products but also the...

Author: BenchChem Technical Support Team. Date: February 2026

Operational and Safety Guide: Handling Y-27632-d4 Dihydrochloride Hydrate

As a Senior Application Scientist, my primary objective is to empower your research by ensuring not only the efficacy of our products but also the safety and confidence of the professionals who handle them. This guide moves beyond a simple checklist to provide a deep, procedural framework for the safe and effective handling of Y-27632-d4 Dihydrochloride Hydrate. The protocols herein are designed to be self-validating systems, grounded in established safety principles and the specific pharmacology of the compound.

Y-27632 is a potent and selective inhibitor of the Rho-associated coiled-coil forming protein serine/threonine kinase (ROCK) family.[1][2] Its deuterated form, Y-27632-d4, is typically used as an internal standard for quantification by mass spectrometry.[3] While a valuable research tool, its biological activity necessitates a robust safety protocol. This guide provides the essential, immediate safety and logistical information you need.

Hazard Assessment and Risk Mitigation

Understanding the risk profile of a compound is the first step in ensuring safety. Y-27632 Dihydrochloride is classified as an acute toxin and an irritant.[4][5][6] The toxicological properties have not been exhaustively investigated, which mandates a cautious approach.[6]

Hierarchy of Controls: The most effective safety strategies prioritize engineering and administrative controls, with Personal Protective Equipment (PPE) serving as the final, critical barrier.

  • Engineering Controls: The primary method to minimize exposure is to handle the compound in a controlled environment. A certified chemical fume hood is required when handling the solid powder to prevent inhalation.[7]

  • Administrative Controls: Adherence to Standard Operating Procedures (SOPs), proper training, and clear labeling are crucial. All personnel must be trained on the specific hazards outlined in the Safety Data Sheet (SDS) and this guide.[8][9]

  • Personal Protective Equipment (PPE): This is your last line of defense and is non-negotiable.

Hazard ClassDescriptionRequired Action & PPE Summary
Acute Toxicity (Oral) Harmful if swallowed.[5][6]Do not eat, drink, or smoke in the laboratory.[4][10] Always wear gloves.
Acute Toxicity (Dermal) Harmful in contact with skin.[6]Avoid all skin contact. Wear a lab coat and double gloves.[11][12]
Acute Toxicity (Inhalation) Harmful if inhaled as a dust or aerosol.[5][6]Handle solid powder only in a chemical fume hood or with appropriate respiratory protection.[7]
Skin & Eye Irritation Causes skin irritation and serious eye irritation.[5]Wear safety goggles with side shields to protect from splashes.[11] Ensure an eyewash station is accessible.[7]
Respiratory Irritation May cause respiratory tract irritation.[5]Minimize the creation of dust. Use engineering controls like a fume hood.
Personal Protective Equipment (PPE) Protocol

The selection of PPE is dictated by the specific task and the physical form of the chemical. The following decision workflow and table detail the required protection.

PPE_Workflow start Start: Identify Task task_solid Weighing Solid Compound or Handling Powder start->task_solid task_solution Handling Concentrated Stock Solution (>1 mM) start->task_solution task_culture Working with Dilute Solution in Cell Culture start->task_culture control_hood Engineering Control: Chemical Fume Hood task_solid->control_hood ppe_gloves Hands: Double Nitrile Gloves task_solid->ppe_gloves ppe_body Body: Lab Coat task_solid->ppe_body ppe_eyes Eyes: Safety Goggles with Side Shields task_solid->ppe_eyes task_solution->ppe_gloves task_solution->ppe_body task_solution->ppe_eyes task_culture->ppe_body task_culture->ppe_eyes ppe_gloves_single Hands: Nitrile Gloves (Single Pair) task_culture->ppe_gloves_single ppe_respirator Respiratory: NIOSH-Approved Respirator (e.g., N95) control_hood->ppe_respirator  Required

Caption: PPE selection workflow for handling Y-27632-d4.

Step-by-Step Operational Plans

3.1 Receiving and Long-Term Storage

  • Action: Upon receipt, visually inspect the container for any damage.

  • Rationale: Ensures container integrity before handling.

  • Action: Store the vial at -20°C in a desiccated, light-protected environment.[13][14]

  • Rationale: Y-27632 is stable under these conditions, preventing degradation.[13][14]

3.2 Preparation of a 10 mM Stock Solution This protocol describes the preparation of a 10 mM stock solution from 1 mg of solid compound.

  • Prerequisites: All work with the solid powder must be performed in a chemical fume hood. Don all appropriate PPE as outlined in the workflow above (respirator, goggles, lab coat, double gloves).

  • Calculation: The molecular weight of Y-27632 Dihydrochloride is 320.3 g/mol . To prepare a 10 mM stock solution from 1 mg:

    • Volume (L) = mass (g) / (concentration (mol/L) * molecular weight ( g/mol ))

    • Volume (µL) = (0.001 g / (0.010 mol/L * 320.3 g/mol )) * 1,000,000 µL/L = 312 µL

  • Preparation: Allow the vial of Y-27632-d4 to equilibrate to room temperature before opening.

    • Rationale: This prevents condensation of atmospheric moisture onto the hygroscopic powder.

  • Reconstitution: Aseptically add 312 µL of sterile, high-purity water or Phosphate-Buffered Saline (PBS, pH 7.2) to the vial.[14]

  • Dissolution: Cap the vial tightly and vortex thoroughly until all solid is dissolved.

  • Aliquoting & Storage: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. Store these aliquots at -20°C.

    • Rationale: Aliquoting prevents repeated freeze-thaw cycles which can degrade the compound.[14][15]

3.3 Use in Cell Culture (Example: 10 µM Working Concentration)

  • Prerequisites: Work can be performed in a biological safety cabinet (BSC). Wear appropriate PPE (goggles, lab coat, gloves).

  • Thawing: Thaw a single aliquot of the 10 mM stock solution.

  • Dilution: Dilute the stock solution 1:1000 in your cell culture medium to achieve a final concentration of 10 µM. For example, add 10 µL of the 10 mM stock solution to 10 mL of medium.

    • Rationale: A 10 µM concentration is effective for enhancing survival of dissociated human embryonic stem cells.[2][13]

  • Application: Use the medium containing Y-27632 immediately.[15]

Emergency and Disposal Procedures

4.1 Spill Management

  • Solid Spill:

    • Evacuate the immediate area and restrict access.

    • Wearing full PPE (including respirator), gently cover the spill with a damp paper towel to avoid aerosolizing the powder.[16]

    • Carefully sweep the material into a designated chemical waste container.[17]

    • Decontaminate the area with soap and water, followed by a 70% ethanol rinse.[16]

  • Liquid Spill:

    • Absorb the spill with an inert material (e.g., absorbent pads, vermiculite).[5]

    • Collect the saturated absorbent material into a chemical waste container.

    • Decontaminate the area with soap and water.[16]

4.2 First Aid Measures

Exposure RouteFirst Aid Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[5][7]
Skin Contact Remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention.[4][5]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][5]
Ingestion Wash out mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[5][6]

4.3 Decontamination and Waste Disposal

  • Decontamination: All non-disposable equipment that has come into contact with Y-27632 must be thoroughly decontaminated. This can be accomplished by washing with soap and water.[16] For surfaces, a 10% bleach solution followed by a water or 70% ethanol rinse can be effective, but check for surface compatibility.[18][19]

  • Waste Disposal:

    • Solid Waste: Unused solid Y-27632-d4 and grossly contaminated items (e.g., weigh boats, spill cleanup materials) must be disposed of as hazardous chemical waste.

    • Liquid Waste: Cell culture media containing Y-27632 and other chemical waste solutions should be collected and disposed of according to your institution's hazardous waste guidelines.

    • Consumables: Gloves, pipette tips, and other contaminated disposable items should be placed in a designated hazardous waste container.[4]

By integrating these safety protocols and operational plans into your daily workflow, you can handle Y-27632-d4 Dihydrochloride Hydrate with the confidence that you are protecting yourself, your colleagues, and the integrity of your research.

References

  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

  • Ishizaki, T., et al. (2000). Pharmacological properties of Y-27632, a specific inhibitor of rho-associated kinases. Molecular Pharmacology, 57(5), 976–983. Retrieved from [Link]

  • Pharmacological Properties of Y-27632, a Specific Inhibitor of Rho-Associated Kinases | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. (n.d.). MasterControl. Retrieved from [Link]

  • OSHA Standards for Biological Laboratories. (n.d.). Administration for Strategic Preparedness and Response (ASPR). Retrieved from [Link]

  • OSHA Laboratory Standard | OSHA Lab Safety Standard. (2023, September 18). Compliancy Group. Retrieved from [Link]

  • Cellek, S., et al. (2001). Y-27632, an inhibitor of Rho-kinase, antagonizes noradrenergic contractions in the rabbit and human penile corpus cavernosum. British Journal of Pharmacology, 133(5), 643-646. Retrieved from [Link]

  • OSHA Laboratory Standard - Prudent Practices in the Laboratory. (n.d.). National Center for Biotechnology Information (NCBI) Bookshelf. Retrieved from [Link]

  • Lee, J. H., et al. (2016). Y-27632, a Rho-Associated Protein Kinase Inhibitor, Inhibits Voltage-Dependent K+ Channels in Rabbit Coronary Arterial Smooth Muscle Cells. Cardiology, 135(3), 188-196. Retrieved from [Link]

  • Biosafety: Decontamination Methods for Laboratory Use. (2025, June 26). Blink. Retrieved from [Link]

  • Disinfection & Decontamination. (n.d.). University of Kentucky Research Safety. Retrieved from [Link]

  • Laboratory Equipment Decontamination Procedures. (n.d.). Wayne State University Research. Retrieved from [Link]

  • ROCK Inhibitor (Y-27632) 5 mg. (n.d.). Merck Millipore. Retrieved from [Link]

  • Decontamination methods | Science | Research Starters. (n.d.). EBSCO. Retrieved from [Link]

  • Choosing Personal Protective Equipment for Handling Cytotoxic Drugs. (2026, February 3). Pharmaceutical Technology. Retrieved from [Link]

  • Personal Protective Equipment for Hazardous Drug (HD) Administration and Other Tasks. (2021, November 3). POGO. Retrieved from [Link]

Sources

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